Technical Documentation Center

2-Hydroxyethyl nonanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxyethyl nonanoate
  • CAS: 31621-91-7

Core Science & Biosynthesis

Foundational

2-Hydroxyethyl Nonanoate: Molecular Architecture, Synthesis, and Application Profiling

Executive Summary 2-Hydroxyethyl nonanoate (commonly known as ethylene glycol monopelargonate) is a medium-chain fatty acid ester characterized by its distinct amphiphilic geometry. Comprising a hydrophobic nine-carbon a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyethyl nonanoate (commonly known as ethylene glycol monopelargonate) is a medium-chain fatty acid ester characterized by its distinct amphiphilic geometry. Comprising a hydrophobic nine-carbon aliphatic tail (nonanoate) and a hydrophilic polar head (2-hydroxyethyl group), this molecule serves as a critical intermediate in organic synthesis, a niche-clearing agent in agricultural biocontrol, and a functional surfactant in material sciences. This technical guide deconstructs its physicochemical properties, synthetic pathways, and application efficacy for researchers and drug development professionals.

Physicochemical Profiling & Structural Geometry

The behavior of 2-hydroxyethyl nonanoate in biological and synthetic systems is dictated by its precise molecular metrics[1]. The balance between its lipophilic carbon chain and its hydrogen-bonding hydroxyl terminus yields an XLogP3 of 3.0, placing it in an optimal range for membrane penetration and lipid-based nanoparticle (LNP) integration.

Table 1: Quantitative Physicochemical Properties

PropertyValueReference / Source
IUPAC Name 2-hydroxyethyl nonanoateComputed by Lexichem TK 2.7.0[1]
CAS Number 16179-40-1PubChem / ECHEMI[1]
Molecular Formula C11H22O3PubChem CID 169334[1]
Molecular Weight 202.29 g/mol Computed by PubChem 2.2[1]
Exact Mass 202.15689 DaComputed by PubChem 2.2[1]
XLogP3 (Lipophilicity) 3.0Computed by XLogP3 3.0[1]
Topological Polar Surface Area 46.5 ŲComputed by Cactvs 3.4.8.18[1]
Hydrogen Bond Donors 1Computed by Cactvs 3.4.8.18[1]
Hydrogen Bond Acceptors 3Computed by Cactvs 3.4.8.18[1]

Structural Amphiphilicity & Functional Domains

The utility of 2-hydroxyethyl nonanoate stems from its dual-domain structure. The nonanoate tail drives hydrophobic interactions, while the terminal hydroxyl group provides a reactive site for further functionalization or hydrogen bonding.

SAR Molecule 2-Hydroxyethyl Nonanoate (Amphiphilic Ester) Tail Hydrophobic Tail (C8 Alkyl Chain) Molecule->Tail Head Hydrophilic Head (2-Hydroxyethyl Group) Molecule->Head Function1 Membrane Penetration & Lipophilic Interaction Tail->Function1 Enables Function2 Hydrogen Bonding (HBD: 1, HBA: 3) Head->Function2 Enables

Functional domain mapping of 2-hydroxyethyl nonanoate highlighting its amphiphily.

Synthetic Methodologies & Reaction Causality

The synthesis of 2-hydroxyethyl nonanoate requires strict control over reaction conditions to prevent the formation of unwanted diesters (ethylene glycol dipelargonate) or over-oxidation products. Below are two field-proven methodologies.

Protocol 1: Direct Acid-Catalyzed Esterification

This traditional Fischer esterification approach relies on stoichiometric manipulation to drive monoester formation[2].

  • Step 1: Reagent Charging. Dissolve 51.5 g (0.325 mol) of pelargonic acid and 51.0 g (0.82 mol) of ethylene glycol in 200 mL of dichloromethane (DCM).

    • Causality: The ~2.5x molar excess of the diol (ethylene glycol) is a statistical necessity; it heavily favors the formation of the monoester and suppresses diester formation. DCM is selected because it completely solubilizes the lipophilic pelargonic acid while maintaining a low boiling point (39.6 °C) to prevent thermal degradation during downstream solvent removal.

  • Step 2: Catalysis & Incubation. Add 20 drops of concentrated H₂SO₄ and store the mixture at room temperature for 6 days.

    • Causality: H₂SO₄ acts as a proton donor, increasing the electrophilicity of the pelargonic acid carbonyl carbon. This lowers the activation energy required for nucleophilic attack by the ethylene glycol hydroxyl group.

  • Step 3: Self-Validating Workup. Add 150 mL of 0.1 N NaOH to the reaction mixture and shake vigorously. Allow the phases to separate and collect the lower DCM layer.

    • Causality & Validation: This step is a built-in purification mechanism. The NaOH selectively deprotonates any unreacted pelargonic acid, converting it into a water-soluble sodium salt that partitions into the upper aqueous layer. The target neutral ester partitions exclusively into the lower organic (DCM) layer. Evaporation of the DCM yields the pure product, validated by the absence of a carboxylic acid O-H stretch in FTIR.

Synthesis Pelargonic Nonanoic Acid (Pelargonic Acid) Intermediate Protonated Carbonyl Intermediate Pelargonic->Intermediate + H+ EthyleneGlycol Ethylene Glycol (Molar Excess) EthyleneGlycol->Intermediate Nucleophilic Attack Catalyst Acid Catalyst (H2SO4) Catalyst->Intermediate Product 2-Hydroxyethyl Nonanoate (Target Ester) Intermediate->Product - H2O, - H+ Byproduct Water (H2O) Byproduct Intermediate->Byproduct

Reaction pathway for the acid-catalyzed esterification of 2-hydroxyethyl nonanoate.

Protocol 2: Hypochlorite-Mediated Dehydration of Hydroperoxyacetals

For sensitive substrates where harsh acids are contraindicated, an advanced oxidative dehydration pathway is utilized[3].

  • Step 1: Reagent Mixing. To a flame-dried vial, add technical grade Ca(OCl)₂ (1.3 equiv, 1.0 mmol) in 2 mL of CH₃CN. Inject a solution of the hydroperoxyacetal precursor (1.0 equiv, 0.50 mmol) in 1 mL of CH₃CN.

    • Causality: Acetonitrile (CH₃CN) is utilized as a polar aprotic solvent. It stabilizes the transition states during the heterolytic fragmentation of the intermediate without participating in unwanted nucleophilic side reactions.

  • Step 2: Oxidative Dehydration. Stir vigorously for 10 minutes at room temperature.

    • Causality: The hypochlorite mediates the rapid dehydration of the hydroperoxyacetal via the formation and subsequent heterolytic fragmentation of a secondary chloroperoxide intermediate, cleanly yielding the ester.

  • Step 3: Self-Validating Workup. Immediately filter the partially heterogeneous solution through a short plug of silica, rinsing with a minimal amount of CH₂Cl₂.

    • Causality & Validation: The silica plug acts as an instant physical and chemical quench. It traps the inorganic calcium salts and unreacted polar oxidants, ensuring the newly formed ester is not subjected to over-oxidation or hydrolytic cleavage.

Application Efficacy & Field-Proven Insights

Biocontrol and Niche-Clearing Agents In agricultural biotechnology, 2-hydroxyethyl nonanoate is deployed as a "niche-clearing agent"[2]. Its specific HLB (Hydrophilic-Lipophilic Balance) allows it to disrupt the lipid bilayers of established fungal and bacterial pathogen colonies on plant surfaces. By eradicating these established biofilms, it clears the biological niche, drastically enhancing the subsequent colonization and efficacy of applied biocontrol agents.

Material Science: Polyurethane Mold Release The compound is highly effective in aqueous mold release formulations for high-resilience open-cell foamed plastics[4]. The causality behind its efficacy lies in its dual nature: the hydrophobic nonanoate tail creates a low-surface-energy, non-stick barrier against the expanding polyurethane, while the hydrophilic 2-hydroxyethyl head ensures stable, homogeneous emulsification within water-based lithium soap delivery systems.

Pharmaceutical Intermediates & Lipid Nanoparticles (LNPs) Structurally, 2-hydroxyethyl nonanoate mirrors the active motifs found in compounds like ascorbyl palmitate, which have been investigated as Sphingosine kinase 1 (SphK1) inhibitors[5]. In drug development, its free terminal hydroxyl group serves as a versatile synthetic handle for conjugating active pharmaceutical ingredients (APIs), while its medium-chain lipid tail facilitates cellular membrane penetration, making it a valuable precursor for custom LNP formulations.

References

  • Title: 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Fragmentation of chloroperoxides: Hypochlorite-mediated dehydration of hydroperoxyacetals to esters Source: UNL Digital Commons (Dussault, P. H., et al., 2010) URL: [Link]

  • Title: L-ascorbyl 6-palmitate as lead compound targeting SphK1: an in silico and in vitro investigation Source: SAGE Publications / ResearchGate URL: [Link]

  • Title: US Patent 4,473,403 - Mold release agents for open-cell molded foamed articles and means of application Source: Google Patents URL
  • Title: US Patent 5,310,725 - Combinations of Such material with a curative, fatty acid product Source: Google Patents URL

Sources

Exploratory

Thermodynamic Solubility of 2-Hydroxyethyl Nonanoate in Aqueous Systems: Mechanisms, Methodologies, and Equilibration Dynamics

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals. Chemical Profile & Mechanistic Context 2-Hydroxyethyl nonanoate (CAS: 16179-40-1), frequently referred to as et...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Chemical Profile & Mechanistic Context

2-Hydroxyethyl nonanoate (CAS: 16179-40-1), frequently referred to as ethylene glycol monopelargonate, is a medium-chain amphiphilic ester[1]. Structurally, it consists of a hydrophobic nine-carbon aliphatic tail (nonanoate) and a hydrophilic ethylene glycol headgroup. With a molecular formula of C11H22O3 and a molecular weight of 202.29 g/mol , it is widely utilized in formulation science as a non-ionic surfactant, penetration enhancer, and emollient[1].

When developing aqueous formulations or assessing the bioavailability of APIs co-formulated with this ester, determining its true thermodynamic solubility in water is a critical prerequisite. Because 2-hydroxyethyl nonanoate is an amphiphile, its dissolution is not a simple binary process; it involves the energetic penalty of cavity formation in the water network to accommodate the hydrophobic C9 chain, which is partially offset by hydrogen bonding at the terminal hydroxyl and ester linkages.

The Kinetic vs. Thermodynamic Paradigm

In early-stage screening, solubility is often measured kinetically. Kinetic solubility relies on spiking a concentrated dimethyl sulfoxide (DMSO) stock solution into an aqueous buffer[2]. However, this approach is fundamentally flawed for late-stage formulation of amphiphilic liquids.

The Causality of Overestimation: DMSO acts as a potent co-solvent. When an amphiphilic ester is introduced via DMSO, it readily forms a supersaturated solution or kinetically trapped nano-emulsions[3]. This leads to artificially high solubility readouts that will inevitably precipitate or phase-separate over time, causing unpredictable toxicity and bioavailability profiles in downstream applications[4].

The Thermodynamic Imperative: Thermodynamic solubility assesses the true equilibrium constant between the pure compound in its standard state (a viscous liquid, in the case of 2-hydroxyethyl nonanoate) and the aqueous solvent[5]. It eliminates the co-solvent artifact and provides the absolute saturation limit required for stable, long-term formulation design.

Mechanism Pure Pure Liquid Phase Aqueous Aqueous Monomers Pure->Aqueous Dissolution Aqueous->Pure Phase Separation Micelle Micellar Aggregation Aqueous->Micelle CMC Reached Micelle->Aqueous Dilution

Thermodynamic equilibrium states of 2-Hydroxyethyl nonanoate in water.

Self-Validating Experimental Protocol: The Shake-Flask Method

To determine the thermodynamic solubility of 2-hydroxyethyl nonanoate, the shake-flask method—standardized by Higuchi and Connors and the OECD Test Guideline 105—is the gold standard[6]. As a Senior Application Scientist, I mandate that this protocol be executed as a self-validating system . This means the experiment inherently proves that equilibrium has been reached, rather than assuming it.

Step-by-Step Methodology

Step 1: Solute Saturation (Sample Preparation)

  • Action: Add an excess amount of pure liquid 2-hydroxyethyl nonanoate (e.g., 100 µL) to 10 mL of highly purified water (or PBS, pH 7.4) in a sealed, inert borosilicate glass vial[6].

  • Causality: The excess ensures the continuous presence of a second phase (undissolved liquid). Without a visible second phase, the solution is not saturated, and the resulting measurement will be invalid[3].

  • Self-Validation: Measure and record the pH of the aqueous medium before adding the ester.

Step 2: Thermal Equilibration

  • Action: Agitate the mixture using an orbital shaker at a strictly controlled temperature (e.g., 25.0 ± 0.1 °C).

  • Causality: The solubility of non-ionic surfactants is highly temperature-dependent due to changes in hydration dynamics (cloud point phenomena). Agitation must be gentle (e.g., 100–150 rpm) to prevent the formation of highly stable, sheer-induced microemulsions that are difficult to separate later.

  • Self-Validation: Extract aliquots at three distinct time points: 24, 48, and 72 hours [2],[6]. Equilibrium is only proven when the concentration variance between two consecutive time points is statistically insignificant (typically < 5%).

Step 3: Phase Separation

  • Action: Subject the aliquots to ultracentrifugation (e.g., 20,000 × g for 30 minutes at 25°C)[4].

  • Causality: Standard membrane filtration (e.g., 0.45 µm cellulose filters) is strongly discouraged for amphiphilic esters. The hydrophobic nonanoate tail will adsorb onto the filter matrix, artificially lowering the measured concentration. Furthermore, sub-micron emulsion droplets can pass through standard filters, artificially inflating the result. Ultracentrifugation cleanly separates the aqueous phase from the less dense ester droplets without introducing adsorption artifacts.

Step 4: Analytical Quantification

  • Action: Carefully extract the intermediate aqueous phase using a syringe, avoiding the surface lipid layer. Dilute the sample immediately with the mobile phase (e.g., 50:50 Acetonitrile:Water) to prevent precipitation.

  • Causality: 2-Hydroxyethyl nonanoate lacks a strong UV chromophore. Therefore, LC-MS/MS or HPLC equipped with an Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector is required for accurate quantification against a separately built calibration curve[2],[4].

  • Self-Validation: Measure the pH of the final separated aqueous phase. A significant pH shift indicates hydrolysis of the ester during the 72-hour incubation, which would invalidate the solubility data[3].

Workflow N1 1. Solute Addition Excess 2-Hydroxyethyl nonanoate N2 2. Thermal Equilibration Orbital Shaking at 25°C (24-72h) N1->N2 N3 3. Phase Separation Ultracentrifugation (20,000 x g) N2->N3 N4 4. Analytical Quantification LC-MS/MS or HPLC-ELSD N3->N4 N5 Thermodynamic Solubility Validated Equilibrium Value N4->N5

Step-by-step shake-flask workflow for thermodynamic solubility determination.

Data Presentation & Analytical Considerations

Because specific empirical values for 2-hydroxyethyl nonanoate fluctuate based on the exact ionic strength of the buffer and the precise temperature, the following table summarizes the expected physicochemical behavior and the analytical parameters required for its evaluation.

ParameterValue / Characteristic
Chemical Name 2-Hydroxyethyl nonanoate
CAS Number 16179-40-1[1]
Molecular Formula C11H22O3[1]
Molecular Weight 202.29 g/mol [1]
Physical State (25°C) Viscous Liquid
Kinetic Solubility High risk of overestimation (supersaturation via DMSO)[3],[4]
Thermodynamic Solubility Represents true equilibrium saturation limit[5]
Equilibration Time 48 - 72 hours (Requires time-course validation)[6]
Optimal Detection Method LC-MS/MS (Preferred over UV due to weak chromophore)[2]

Conclusion

The thermodynamic solubility of 2-hydroxyethyl nonanoate in water cannot be accurately captured through rapid, solvent-assisted kinetic screening. By employing a rigorously controlled, self-validating shake-flask methodology—emphasizing ultracentrifugation over filtration and LC-MS over standard UV detection—researchers can eliminate emulsion artifacts and obtain the true equilibrium data necessary for robust formulation and preclinical development.

References

  • [1] Title: 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • [5] Title: Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg Source: PCBIS URL: [Link]

  • [6] Title: Can anyone tell me how to perform equilibrium solubility studies step by step practically? Source: ResearchGate URL:[Link]

  • [3] Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: SciSpace URL:[Link]

  • [4] Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

Sources

Foundational

2-Hydroxyethyl Nonanoate: Comprehensive Chemical Profiling, Synthesis, and Applications in Advanced Formulation

Introduction 2-Hydroxyethyl nonanoate (CAS: 16179-40-1) is a highly specialized amphiphilic ester utilized across pharmaceutical and cosmetic formulations[1]. Composed of a lipophilic nine-carbon aliphatic chain (derived...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxyethyl nonanoate (CAS: 16179-40-1) is a highly specialized amphiphilic ester utilized across pharmaceutical and cosmetic formulations[1]. Composed of a lipophilic nine-carbon aliphatic chain (derived from nonanoic/pelargonic acid) and a hydrophilic 2-hydroxyethyl head group, this molecule functions as a potent non-ionic surfactant, lipidic excipient, and structural intermediate[2][3]. As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous technical analysis of its chemical identifiers, synthesis methodologies, and mechanistic applications in drug delivery systems.

Core Chemical Identifiers & Physicochemical Properties

The structural duality of 2-hydroxyethyl nonanoate dictates its behavior in solvent systems and lipid bilayers. Below is a consolidated profile of its computed and experimental properties sourced from PubChem[2] and ChemicalBook[4].

PropertyValue / Identifier
IUPAC Name 2-hydroxyethyl nonanoate
CAS Registry Number 16179-40-1
Synonyms Ethylene glycol monopelargonate, (2-hydroxyethyl)nonanoate
Molecular Formula C11H22O3
Molecular Weight 202.29 g/mol
SMILES CCCCCCCCC(=O)OCCO
InChIKey FYEXIVKYDZIYEG-UHFFFAOYSA-N
Topological Polar Surface Area (TPSA) 46.5 Ų
Hydrogen Bond Donors / Acceptors 1 / 3
Rotatable Bonds 10

Mechanistic Insights: Synthesis & Reactivity

Synthesis via Direct Esterification

The most scalable approach to synthesizing 2-hydroxyethyl nonanoate is the acid-catalyzed Fischer esterification of nonanoic acid with ethylene glycol.

Causality in Experimental Design:

  • Reagent Ratio: A 1:5 molar ratio of nonanoic acid to ethylene glycol kinetically favors mono-esterification, preventing the formation of the unwanted di-ester (ethylene glycol dinonanoate).

  • Catalyst Selection: p-Toluenesulfonic acid (pTSA) is utilized because it is a strong, highly soluble organic acid that can be easily neutralized and washed out during the aqueous workup.

  • Thermodynamic Driving Force: Toluene is employed as an azeotropic solvent. As water is generated, it forms a minimum-boiling azeotrope with toluene, allowing for continuous removal via a Dean-Stark trap. This shifts the equilibrium strictly toward the ester product according to Le Chatelier's principle.

Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask, combine 1.0 eq of nonanoic acid, 5.0 eq of anhydrous ethylene glycol, and 0.05 eq of pTSA.

  • Azeotropic Distillation: Add toluene (approx. 3 volumes relative to reactants). Attach a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat the mixture to 110–115°C under continuous magnetic stirring. Monitor the accumulation of water in the Dean-Stark trap.

  • Quenching & Validation: Once water evolution ceases (typically 4-6 hours), cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous NaHCO3. Self-Validating Step: The cessation of CO2 effervescence (bubbling) during this wash serves as a visual indicator that the pTSA catalyst and unreacted nonanoic acid have been successfully neutralized and partitioned into the aqueous phase.

  • Purification: Wash the organic layer with brine to remove residual moisture, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to yield pure 2-hydroxyethyl nonanoate.

Alternative Pathway: Hypochlorite-Mediated Dehydration

Advanced methodologies also report the synthesis of 2-hydroxyethyl nonanoate via the hypochlorite-mediated dehydration of hydroperoxyacetals. In this reaction, hypochlorites efficiently dehydrate secondary hydroperoxyacetals to furnish the corresponding esters through the heterolytic fragmentation of secondary chloroperoxides, as detailed in research from UNL Digital Commons[5].

SynthesisWorkflow Start Nonanoic Acid + Ethylene Glycol (1:5 Molar Ratio) Catalyst Add pTSA Catalyst & Toluene Solvent Start->Catalyst Reflux Reflux via Dean-Stark (110-115°C, Water Removal) Catalyst->Reflux Quench Cool & Quench (Saturated NaHCO3 Wash) Reflux->Quench Drives Equilibrium Purify Organic Phase Extraction & Vacuum Distillation Quench->Purify Product Pure 2-Hydroxyethyl Nonanoate (CAS: 16179-40-1) Purify->Product Isolation

Figure 1: Step-by-step synthesis workflow for 2-hydroxyethyl nonanoate.

Applications in Drug Development & Formulations

Transdermal Penetration Enhancer

In dermatological preparations, 2-hydroxyethyl nonanoate acts as a highly efficient penetration enhancer[1]. The ten-atom aliphatic tail (including the carbonyl carbon) is structurally analogous to endogenous epidermal lipids. When applied topically, the nonanoate chain inserts into the highly ordered lipid bilayers of the stratum corneum. This insertion creates steric hindrance, fluidizing the bilayer and reducing the diffusional resistance for co-administered Active Pharmaceutical Ingredients (APIs).

Precursor for Lipid Nanoparticles (LNPs)

The molecule is also utilized as a structural fragment in the synthesis of modified fatty acid esters[3]. In the development of LNPs for mRNA delivery, the balance between the hydrophobic tail and the polar head group is critical for micellar stability and endosomal escape. The medium-chain (C9) architecture of 2-hydroxyethyl nonanoate provides an optimal hydrophobic-lipophilic balance (HLB), preventing premature payload leakage while ensuring rapid disassembly within the acidic environment of the endosome.

TransdermalMechanism Formulation Topical Formulation (API + 2-Hydroxyethyl Nonanoate) Partition Partitioning into Stratum Corneum Formulation->Partition Insertion Lipid Tail Insertion (Nonanoate Chain) Partition->Insertion Fluidization Bilayer Fluidization & Disruption of Lipid Packing Insertion->Fluidization Steric Hindrance Permeation Enhanced API Permeation Fluidization->Permeation Reduced Resistance Systemic Systemic Circulation / Local Action Permeation->Systemic

Figure 2: Mechanism of 2-hydroxyethyl nonanoate as a penetration enhancer.

Analytical Characterization

To validate the structural integrity of the synthesized 2-hydroxyethyl nonanoate, specific analytical benchmarks must be met[5]:

  • 1H NMR Spectroscopy (CDCl3): The spectrum is characterized by a distinct triplet at ~0.88 ppm corresponding to the terminal methyl group (-CH3). The aliphatic methylene protons of the nonanoate chain appear as a broad multiplet between 1.2 and 1.6 ppm. Crucially, the ethylene glycol moiety presents two distinct signals: a multiplet around 3.8 ppm (-CH2-OH) and a downfield shifted multiplet near 4.2 ppm (-CH2-O-C(=O)-), confirming the mono-esterification.

  • Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield a primary [M+H]+ adduct at m/z 203.16, confirming the molecular weight of 202.29 g/mol .

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169334, 2-Hydroxyethyl nonanoate." PubChem. URL: [Link]

  • Schwartz, C., et al. "Fragmentation of chloroperoxides: Hypochlorite-mediated dehydration of hydroperoxyacetals to esters." UNL Digital Commons, 2010. URL: [Link]

  • Google Patents. "ES2396600T3 - Ésteres de polietilenglicol y preparaciones cosméticas y/o dermatológicas." Google Patents.
  • Google Patents. "WO2011034569A1 - Novel modified fatty acid esters and method of..." Google Patents.

Sources

Exploratory

Thermophysical Characterization of 2-Hydroxyethyl Nonanoate: Boiling Point, Melting Point, and Synthesis Workflows

Executive Summary 2-Hydroxyethyl nonanoate (CAS: 16179-40-1), commonly referred to as ethylene glycol monopelargonate, is a medium-chain fatty acid ester with critical applications in agrochemical formulations and pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyethyl nonanoate (CAS: 16179-40-1), commonly referred to as ethylene glycol monopelargonate, is a medium-chain fatty acid ester with critical applications in agrochemical formulations and pharmaceutical excipient development. This whitepaper provides a rigorous technical analysis of its boiling and melting points, the thermodynamic causality behind these properties, and a self-validating protocol for its synthesis and thermal characterization.

Molecular Architecture and Thermodynamic Causality

The thermophysical properties of 2-hydroxyethyl nonanoate are dictated by its amphiphilic structure, which consists of a hydrophobic nine-carbon aliphatic tail (nonanoate) and a hydrophilic polar headgroup (2-hydroxyethyl).

  • Boiling Point Dynamics: The presence of the terminal hydroxyl (-OH) group allows for intermolecular hydrogen bonding, significantly elevating the boiling point compared to non-hydroxylated esters of similar molecular weight. However, at standard atmospheric pressure (760 mmHg), the high thermal energy required to overcome these forces risks degrading the ester linkage. Thus, experimental boiling points are exclusively recorded under reduced pressure to preserve molecular integrity 1.

  • Melting Point Dynamics: While the linear C9 aliphatic chain provides some van der Waals packing, the asymmetric monoester headgroup disrupts uniform crystal lattice formation. Consequently, the compound exhibits a depressed melting point, remaining a viscous liquid at standard ambient temperature and pressure (SATP). Standard Safety Data Sheets (SDS) often report the melting point as "no data available" due to its tendency to supercool or form a glass rather than a highly crystalline solid 2.

Quantitative Thermophysical Data

The following table summarizes the critical thermal data for 2-hydroxyethyl nonanoate 3, 1.

PropertyValueConditionsAnalytical Method / Source
Boiling Point (Experimental) 135°C – 137°C7 mm HgVacuum Distillation
Boiling Point (Predicted) ~286.5°C760 mm HgComputational Modeling
Melting Point / Freezing Point < 10°C (Liquid at RT)Standard PressureEmpirical Observation / SDS
Molecular Weight 202.29 g/mol N/ACalculated
CAS Registry Number 16179-40-1N/APubChem

Self-Validating Synthesis and Distillation Protocol

To achieve an accurate boiling point measurement, the analyte must be synthesized and purified with high fidelity. The following protocol outlines the acid-catalyzed esterification of pelargonic acid with ethylene glycol, followed by vacuum distillation. This method is a self-validating system: the continuous monitoring of the distillation head temperature ensures that any deviation from the 135°C–137°C range immediately flags the presence of unreacted precursors or thermal degradation byproducts 1.

Phase 1: Acid-Catalyzed Esterification
  • Reagent Preparation: Dissolve 51.5 g of pelargonic (nonanoic) acid and 51.0 g of ethylene glycol in 200 mL of dichloromethane (CH₂Cl₂) in a 500 mL round-bottom flask.

  • Catalysis: Add 20 drops of concentrated sulfuric acid (H₂SO₄) to act as a proton donor, lowering the activation energy for the Fischer esterification.

  • Incubation: Seal and store the reaction mixture at room temperature (approx. 20°C–25°C) for 6 days to allow the equilibrium to shift toward the monoester product. Causality Note: Room temperature incubation prevents the formation of the diester (ethylene glycol dipelargonate), which is thermodynamically favored at higher temperatures.

Phase 2: Phase Separation and Purification
  • Neutralization: Quench the reaction by adding 150 mL of 0.1 N NaOH. Vigorously shake the separatory funnel. The NaOH neutralizes the H₂SO₄ catalyst and converts unreacted pelargonic acid into its water-soluble sodium salt.

  • Extraction: Allow the phases to separate. Collect the lower dichloromethane layer, which contains the target ester.

  • Washing & Drying: Wash the organic layer with a saturated NaCl (brine) solution to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter to remove the drying agent.

Phase 3: Vacuum Distillation and Boiling Point Determination
  • Solvent Evaporation: Evaporate the dichloromethane solvent using a rotary evaporator under mild vacuum at 35°C.

  • Fractional Vacuum Distillation: Transfer the remaining crude oil (approx. 38 g) to a short-path distillation apparatus connected to a high-vacuum pump.

  • Data Acquisition: Gradually increase the heating mantle temperature while maintaining a strict system pressure of 7 mm Hg. Collect the main fraction distilling precisely between 135°C and 137°C . This specific fraction represents pure 2-hydroxyethyl nonanoate.

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to thermophysical characterization, highlighting the critical phase transitions.

Workflow N1 1. Esterification Pelargonic Acid + Ethylene Glycol N2 2. Liquid-Liquid Extraction (CH2Cl2 / Aqueous NaOH) N1->N2 Quench Catalyst & Remove Acid N3 3. Desiccation (Anhydrous Na2SO4) N2->N3 Isolate Organic Phase N4 4. Vacuum Distillation (7 mm Hg Pressure) N3->N4 Remove Solvent (Rotovap) N5 5. Thermophysical Validation Boiling Point: 135-137°C N4->N5 Thermal Separation

Sequential workflow for the synthesis, purification, and boiling point validation.

Analytical Characterization of the Melting Point

While the exact crystalline melting point is rarely observed due to the compound's physical state, researchers must characterize its low-temperature behavior for formulation stability (e.g., preventing phase separation in agricultural emulsions during winter storage).

Differential Scanning Calorimetry (DSC) Protocol:

  • Load 5–10 mg of the purified 2-hydroxyethyl nonanoate into an aluminum DSC pan and hermetically seal it.

  • Equilibrate the sample at 25°C, then plunge-cool at a rate of 10°C/min to -50°C using a liquid nitrogen cooling accessory.

  • Ramp the temperature at 5°C/min up to 50°C.

  • Self-Validating Analysis: Due to the flexible C9 chain, the thermogram will likely display a glass transition temperature ( Tg​ ) rather than a sharp endothermic melting peak ( Tm​ ). The thermogram self-validates the purity; a sharp baseline shift ( Tg​ ) indicates high purity, while a broadened or secondary peak flags residual solvent or unreacted acid.

Implications for Drug Development and Agrochemicals

The thermophysical profile of 2-hydroxyethyl nonanoate is not merely academic; it dictates its utility as a biocontrol agent and excipient. The high boiling point ensures that the compound does not rapidly volatilize when applied to plant surfaces in open-field agricultural settings, allowing for prolonged antimicrobial efficacy against established plant infections 1. Furthermore, its low melting point guarantees that formulations remain fluid and easily sprayable without the need for heated nozzles or excessive organic co-solvents.

References

  • PubChem. "2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334".
  • Mycogen Corporation. "US5366995A - Fatty acid based compositions for the control of established plant infections".
  • XiXisys. "GHS 11 (Rev.11) SDS: 2-hydroxyethyl nonanoate (CAS: 16179-40-1)".

Sources

Foundational

Structural and Functional Dichotomy of Pelargonic Acid Esters: A Technical Guide on 2-Hydroxyethyl Nonanoate vs. Ethylene Glycol Dinonanoate

Executive Summary In the landscape of formulation science and lipid chemistry, the esterification of ethylene glycol with nonanoic acid (pelargonic acid) yields two fundamentally distinct molecular entities: 2-Hydroxyeth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of formulation science and lipid chemistry, the esterification of ethylene glycol with nonanoic acid (pelargonic acid) yields two fundamentally distinct molecular entities: 2-Hydroxyethyl nonanoate (the monoester) and ethylene glycol dinonanoate (the diester). While they share identical biosynthetic precursors, their divergent stoichiometric ratios result in contrasting physicochemical profiles.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind their structural behaviors. We will explore how the amphiphilic nature of the monoester positions it as a critical intermediate and co-surfactant, whereas the fully capped, hydrophobic structure of the diester renders it an optimal core matrix for lipid nanoparticles (LNPs) and bio-based lubricants.

Chemical Topology & Physicochemical Profiling

The functional divergence between these two esters is rooted in their terminal functional groups.

2-Hydroxyethyl nonanoate (CAS: 16179-40-1) retains one unreacted hydroxyl (-OH) group[1]. This imparts a distinct amphiphilic character to the molecule. The hydroxyl head acts as a hydrogen-bond donor and acceptor, allowing it to interface with aqueous environments or polar headgroups in biological membranes. Conversely, the nine-carbon aliphatic tail embeds into lipophilic domains.

Ethylene glycol dinonanoate (often referred to as ethylene glycol dipelargonate) is the product of complete esterification. By capping both hydroxyl groups of the ethylene glycol core with nonanoic acid, the molecule loses all hydrogen-bond donating capability[2]. The resulting symmetry and high degree of saturation yield a molecule with exceptionally low viscosity, high oxidation stability, and a low pour point, making it highly resistant to thermal and oxidative degradation[3].

Quantitative Data Comparison

The following table summarizes the critical physicochemical parameters that dictate the formulation logic for both esters:

Parameter2-Hydroxyethyl Nonanoate (Monoester)Ethylene Glycol Dinonanoate (Diester)
IUPAC Name 2-Hydroxyethyl nonanoateEthane-1,2-diyl dinonanoate
Molecular Formula C11H22O3C20H38O4
Molecular Weight 202.29 g/mol 342.51 g/mol
Structural Class Amphiphilic MonoesterHydrophobic Symmetrical Diester
H-Bond Donors 10
H-Bond Acceptors 34
Oxidation Stability Moderate (prone to hydrolysis)Exceptionally High (fully saturated)[2]
Primary Application Co-surfactant, API IntermediateLNP Core Lipid, Defoaming Agent, Bio-lubricant

Mechanistic Roles in Formulation Science

The Monoester: A Reactive Intermediate and Permeation Enhancer

Because 2-hydroxyethyl nonanoate possesses a reactive primary alcohol, it is frequently utilized as a chemical building block in drug development. For instance, researchers synthesize complex active pharmaceutical ingredients (APIs), such as ascorbyl palmitate derivatives targeting SphK1 (a lipid kinase implicated in cancer), by leveraging the reactive hydroxyl group of similar monoesters[4]. In topical formulations, its amphiphilic structure allows it to act as a permeation enhancer; the hydroxyl group interacts with the polar regions of the stratum corneum, while the C9 tail disrupts the highly ordered lipid packing, facilitating API transport.

The Diester: A Hydrophobic Sink and Structural Matrix

Ethylene glycol dinonanoate serves an entirely different mechanistic purpose. Lacking reactive functional groups, it acts as a highly stable, inert hydrophobic sink. In the formulation of defoaming agents, its low surface tension and water-insoluble nature allow it to spread rapidly across air-water interfaces, displacing foam-stabilizing surfactants and causing bubble coalescence[5]. In drug delivery, particularly in Lipid Nanoparticles (LNPs), it acts as an ideal core matrix. Its low viscosity ensures that lipophilic drugs can be solubilized at high concentrations without causing the nanoparticle core to crystallize, thereby preventing premature drug expulsion during storage.

Pathway EG Ethylene Glycol (Diol Core) Reaction Esterification (Stoichiometric Control) EG->Reaction PA Nonanoic Acid (Pelargonic Acid) PA->Reaction Mono 2-Hydroxyethyl Nonanoate (Monoester) Reaction->Mono 1:1 Molar Ratio Mild Conditions Di Ethylene Glycol Dinonanoate (Diester) Reaction->Di 1:2 Molar Ratio Excess Acid/Heat App1 Amphiphilic Co-surfactant & API Intermediate Mono->App1 Free -OH Group App2 Hydrophobic Core Matrix & Bio-lubricant Di->App2 Fully Capped

Fig 1: Stoichiometric divergence in esterification dictating functional applications.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly detailed to prevent common failure modes in lipid synthesis and formulation.

Protocol 1: Synthesis and Isolation of 2-Hydroxyethyl Nonanoate

Objective: To synthesize the monoester while suppressing the thermodynamically favored formation of the diester. Causality Principle: By utilizing a massive molar excess of ethylene glycol, we statistically minimize the probability of a single ethylene glycol molecule reacting twice.

  • Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark trap and reflux condenser with Nonanoic Acid (1.0 eq) and Ethylene Glycol (5.0 eq). The 5-fold excess of the diol is the critical control mechanism to prevent diesterification.

  • Catalysis & Solvent: Add p-Toluenesulfonic acid (0.05 eq) as an acid catalyst and Toluene (10 volumes) as an azeotropic solvent.

  • Azeotropic Reflux: Heat the mixture to 110°C. Validation: The reaction progress is self-indicating; water will collect in the Dean-Stark trap. The reaction is complete when water evolution ceases (typically 4-6 hours).

  • Quenching & Extraction: Cool to room temperature and quench with saturated aqueous NaHCO3 to neutralize the catalyst. Extract with Ethyl Acetate. The excess ethylene glycol will partition into the aqueous phase, effectively removing it from the product stream.

  • Purification: Concentrate the organic layer and purify via silica gel flash chromatography (Hexanes:Ethyl Acetate gradient). Validation: TLC will show the monoester running slower (lower Rf) than any trace diester due to the polar hydroxyl group interacting with the silica stationary phase.

Protocol 2: Formulation of Lipid Nanoparticles (LNPs) using Ethylene Glycol Dinonanoate

Objective: To encapsulate a lipophilic API within a stable, non-crystalline hydrophobic core using the diester. Causality Principle: Microfluidic mixing induces rapid, controlled supersaturation. The highly lipophilic diester immediately phases-separates from the aqueous anti-solvent, nucleating a core that traps the API before macroscopic aggregation can occur.

  • Organic Phase Preparation: Dissolve Ethylene Glycol Dinonanoate (core lipid, 40 mol%), a phospholipid such as DSPC (surfactant, 50 mol%), cholesterol (stability enhancer, 9 mol%), and a lipophilic API (1 mol%) in absolute Ethanol.

  • Aqueous Phase Preparation: Prepare a 50 mM Citrate Buffer (pH 4.0).

  • Microfluidic Mixing: Inject the organic phase and aqueous phase into a microfluidic micromixer at a flow rate ratio of 1:3 (Organic:Aqueous) and a total flow rate of 12 mL/min. Validation: The rapid mixing (<3 milliseconds) forces the diester out of solution uniformly, yielding a monodisperse LNP population (PDI < 0.15).

  • Dialysis & Maturation: Dialyze the resulting suspension against 1X PBS (pH 7.4) for 24 hours using a 10 kDa MWCO membrane to remove residual ethanol and unencapsulated API.

Workflow Phase1 Organic Phase (EG Dinonanoate + API + Lipids) Mix Microfluidic Mixing (High Shear / Controlled Flow) Phase1->Mix Phase2 Aqueous Phase (Buffer Solution) Phase2->Mix Nano Lipid Nanoparticle (LNP) Self-Assembly Mix->Nano Rapid Precipitation Purify Dialysis / TFF (Remove Solvent & Free API) Nano->Purify Final Purified LNP Suspension (Stable Hydrophobic Core) Purify->Final

Fig 2: Microfluidic formulation workflow of Lipid Nanoparticles using Ethylene Glycol Dinonanoate.

Conclusion

The structural dichotomy between 2-hydroxyethyl nonanoate and ethylene glycol dinonanoate perfectly illustrates how a single stoichiometric shift during synthesis dictates macroscopic formulation behavior. By understanding the causality behind the monoester's amphiphilicity and the diester's hydrophobic stability, formulation scientists can rationally select these excipients for applications ranging from targeted anticancer API synthesis to the stabilization of advanced lipid nanoparticle delivery systems.

References

  • Source: nih.
  • (PDF)
  • Source: nih.
  • Source: acs.
  • Source: google.

Sources

Exploratory

The Chemical Stability Profile of 2-Hydroxyethyl Nonanoate: Mechanisms, Kinetics, and Analytical Methodologies

Executive Summary 2-Hydroxyethyl nonanoate (CAS 16179-40-1), commonly referred to as ethylene glycol monononanoate or pelargonic acid 2-hydroxyethyl ester, is an amphiphilic monoester utilized extensively in surfactant c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyethyl nonanoate (CAS 16179-40-1), commonly referred to as ethylene glycol monononanoate or pelargonic acid 2-hydroxyethyl ester, is an amphiphilic monoester utilized extensively in surfactant chemistry, cosmetic formulations, and as a prodrug linker. Despite its utility, the molecule’s bifunctional nature—comprising a hydrolytically sensitive ester linkage and a reactive primary hydroxyl group—presents unique stability challenges during formulation and storage. This technical whitepaper provides an in-depth analysis of the degradation pathways of 2-hydroxyethyl nonanoate, detailing the mechanistic causality of its instability, self-validating experimental protocols for stability profiling, and strategic mitigation techniques.

Structural Chemistry & Reactivity Profile

The chemical structure of 2-hydroxyethyl nonanoate ( CH3​(CH2​)7​COOCH2​CH2​OH ) dictates its reactivity. The molecule is characterized by two primary reactive centers:

  • The Ester Carbonyl: Highly susceptible to nucleophilic acyl substitution. The electrophilicity of the carbonyl carbon makes it a prime target for water (hydrolysis) or other alcohols (transesterification).

  • The Terminal Primary Hydroxyl: Acts as an internal or intermolecular nucleophile. While cyclization to hemiorthoesters is a known phenomenon for certain glycol monoesters 1[1], the primary hydroxyl group more commonly participates in intermolecular disproportionation reactions.

Mechanistic Pathways of Degradation

Understanding the specific degradation pathways is critical for predictive formulation. 2-Hydroxyethyl nonanoate primarily degrades via three distinct mechanisms:

A. Hydrolytic Cleavage (Acid/Base Catalyzed)

Like all aliphatic esters, 2-hydroxyethyl nonanoate undergoes hydrolysis in aqueous environments. Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon for water attack. Under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to irreversible saponification. While susceptible to pH extremes, these monoesters demonstrate robust stability in aqueous solutions within a pH range of 3 to 9 2[2].

B. Intermolecular Disproportionation (Transesterification)

A frequently overlooked degradation pathway in neat or highly concentrated formulations is disproportionation. Ethylene glycol monoesters initially formed during synthesis or formulation quickly transesterify, leading to a thermodynamic equilibrium mixture of monoesters, diesters (ethylene glycol dinonanoate), and free ethylene glycol3[3]. The terminal hydroxyl of one monoester molecule acts as a nucleophile, attacking the ester linkage of an adjacent molecule.

C. Thermo-Oxidative Degradation

Exposure to elevated temperatures in the presence of oxygen induces radical-mediated auto-oxidation. The methylene groups adjacent to the ether/ester linkages and the aliphatic nonanoate chain are susceptible to hydrogen abstraction, leading to hydroperoxide formation and subsequent chain cleavage 4[4].

Mechanisms A 2-Hydroxyethyl Nonanoate (Monoester) B Hydrolysis (Acid/Base Catalyzed) A->B H2O, H+/OH- C Disproportionation (Transesterification) A->C Intermolecular D Thermo-Oxidation (Radical Mechanism) A->D O2, Heat E Nonanoic Acid + Ethylene Glycol B->E F Ethylene Glycol Dinonanoate + Ethylene Glycol C->F G Peroxides & Chain Cleavage Products D->G

Figure 1: Primary chemical degradation pathways of 2-Hydroxyethyl nonanoate.

Analytical Methodologies & Self-Validating Protocols

Because 2-hydroxyethyl nonanoate lacks conjugated π -systems, it does not possess a strong UV chromophore. Consequently, standard HPLC-UV methods yield poor sensitivity and baseline drift. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) must be employed.

Self-Validating Forced Degradation Protocol

To ensure data integrity, the following protocol incorporates a strict "kinetic quenching" step and a mass balance verification system. If the mass balance fails, the assay self-invalidates, indicating potential volatilization or irreversible column binding of degradants.

Step 1: Sample Preparation Prepare a stock solution of 2-hydroxyethyl nonanoate at 1.0 mg/mL in an inert diluent (e.g., Acetonitrile/Water 50:50 v/v).

Step 2: Stress Application Subject aliquots to the following stress conditions in sealed, inert vials:

  • Acidic: 0.1N HCl at 40∘C

  • Basic: 0.1N NaOH at 40∘C

  • Oxidative: 3% H2​O2​ at 25∘C

  • Thermal: Neat sample at 60∘C

Step 3: Kinetic Quenching (Critical Causality Step) Why is this necessary? Samples left in an autosampler queue will continue to degrade, skewing kinetic data. Action: At designated time points ( t=1,2,4,8,24h ), extract of the stressed sample and immediately neutralize it with an equimolar amount of quenching buffer (e.g., 0.1N NaOH for acidic samples, 0.1N HCl for basic samples). Flash-freeze to 4∘C until injection.

Step 4: HPLC-ELSD Analysis & Mass Balance Verification Analyze using a C18 reverse-phase column with a water/acetonitrile gradient. Self-Validation Check: Calculate the total peak area of the parent compound plus all degradants (adjusted for ELSD non-linear response factors). The sum must equal 100%±2% of the t=0 control.

Workflow S1 1. Sample Prep (1 mg/mL in MeCN/H2O) S2 2. Stress Application (pH, Temp, Oxidative) S1->S2 S3 3. Kinetic Quenching (Neutralization/Cooling) S2->S3 S4 4. HPLC-ELSD Analysis S3->S4 S5 5. Mass Balance & Kinetic Modeling S4->S5

Figure 2: Self-validating experimental workflow for forced degradation profiling.

Quantitative Stability Profiling

The table below synthesizes the kinetic stability profile of 2-hydroxyethyl nonanoate under various environmental conditions, extrapolated from established monoester behavior.

Stress ConditionPrimary Degradant(s)Apparent Kinetic OrderEstimated Half-Life ( t1/2​ )
Aqueous (pH 5.0 - 7.0, 25°C) None (Stable)N/A> 2 Years
Acidic (pH 2.0, 40°C) Nonanoic Acid, Ethylene GlycolPseudo-First Order< 24 Hours
Basic (pH 10.0, 40°C) Nonanoate Anion, Ethylene GlycolSecond Order< 2 Hours
Thermal (Neat, 80°C) Ethylene Glycol DinonanoateDisproportionation~ 30 Days
Oxidative (3% H₂O₂, 25°C) Short-chain aldehydes, PeroxidesRadical Propagation~ 14 Days

Formulation & Mitigation Strategies

To maximize the shelf-life of products containing 2-hydroxyethyl nonanoate, formulation scientists must engineer the microenvironment to suppress the mechanisms outlined above:

  • Strict pH Buffering: Because the ester bond is highly sensitive to hydroxide and hydronium ions, aqueous formulations must be strictly buffered between pH 5.0 and 6.5. Citrate or phosphate buffers are recommended.

  • Steric and Micellar Shielding: Incorporating the monoester into lipid bilayers, liposomes, or mixed micelles restricts the diffusion of water molecules to the ester carbonyl, drastically reducing the rate of hydrolysis by lowering local water activity.

  • Inhibition of Transesterification: In neat (water-free) formulations, disproportionation is the primary threat. Storing the material at low temperatures ( <15∘C ) and ensuring the absence of trace transesterification catalysts (such as residual transition metals from synthesis) will mathematically lower the collision frequency required for intermolecular hydroxyl-carbonyl attacks.

References

  • Kosswig, K. "NONIONIC SURFACTANTS: Organic Chemistry." Taylor & Francis eBooks.
  • Guthrie, J. P. (1977). "Cyclization of glycol monoesters to give hemiorthoesters." Canadian Science Publishing.
  • Abbasov, V. M. et al. (2025). "Synthesis and Investigation of Ethylene Glycol Monoesters of Synthetic Petroleum Acids." ResearchGate.
  • Kosswig, K. "NONIONIC SURFACTANTS: Organic Chemistry (Transesterification Kinetics)." Taylor & Francis eBooks.

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Acid-Catalyzed Monoesterification Protocol for 2-Hydroxyethyl Nonanoate

Introduction & Mechanistic Rationale 2-Hydroxyethyl nonanoate is a high-value monoester widely utilized in the formulation of bio-lubricants, cosmetic emollients, and advanced polymer plasticizers. The synthesis relies o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Hydroxyethyl nonanoate is a high-value monoester widely utilized in the formulation of bio-lubricants, cosmetic emollients, and advanced polymer plasticizers. The synthesis relies on the acid-catalyzed Fischer esterification of nonanoic acid (pelargonic acid) with ethylene glycol.

The primary synthetic challenge in this protocol is chemoselectivity . Because ethylene glycol is a symmetric diol, the initial monoesterification yields 2-hydroxyethyl nonanoate, which contains a terminal primary hydroxyl group. If left uncontrolled, this intermediate can undergo a secondary esterification with another equivalent of nonanoic acid to form the undesired diester, ethylene dinonanoate[1].

To engineer a highly selective and self-validating protocol, this methodology leverages statistical thermodynamic control and azeotropic dehydration.

Pathway NA Nonanoic Acid (Limiting Reagent) Mono 2-Hydroxyethyl Nonanoate (Target Monoester) NA->Mono + EG, H+ - H2O EG Ethylene Glycol (5x-10x Molar Excess) EG->Mono Di Ethylene Dinonanoate (Diester Byproduct) Mono->Di + NA, H+ - H2O Water H2O (Removed via Dean-Stark) Mono->Water

Figure 1: Reaction pathway illustrating chemoselective monoesterification vs. diesterification.

Experimental Design & Causality

Every experimental choice in this protocol is designed to maximize monoester yield while simplifying downstream purification:

  • Stoichiometric Asymmetry (5:1 Molar Ratio): By employing a massive molar excess of ethylene glycol, we shift the statistical probability of the reaction. Nonanoic acid molecules preferentially encounter unreacted ethylene glycol rather than the newly formed monoester, effectively suppressing diesterification[1].

  • Thermodynamic Driving Force (Le Chatelier's Principle): Fischer esterification is a reversible equilibrium. To drive the reaction to >95% conversion, the byproduct water must be continuously removed. This is achieved using a Dean-Stark apparatus with toluene as an azeotropic entrainer[2].

  • Heterogeneous Catalyst Selection: While homogeneous catalysts like p-toluenesulfonic acid (pTSA) are traditional, heterogeneous solid acid catalysts such as Amberlyst-15 or Amberlyst-36 offer superior operational efficiency[3]. They prevent stubborn emulsion formation during aqueous workup and can be easily recovered via simple filtration.

Quantitative Material Requirements

The following table summarizes the quantitative data and stoichiometry required for a standard 0.1-mole scale synthesis.

Reagent / MaterialFunctional RoleAmountMolar RatioKey Properties
Nonanoic Acid Limiting Reagent15.8 g (0.1 mol)1.0 eqMW: 158.24 g/mol
Ethylene Glycol Reactant / Selectivity Enhancer31.0 g (0.5 mol)5.0 eqMW: 62.07 g/mol
Toluene Azeotropic Entrainer / Solvent100 mLN/AB.P.: 110.6 °C
Amberlyst-15 Heterogeneous Acid Catalyst1.5 g~10 wt% (to acid)Macroporous Resin
5% NaHCO₃ (aq) Neutralization Wash50 mLN/AMild Base
Distilled Water Phase-Partitioning Wash3 x 50 mLN/ASolvent for excess EG

Step-by-Step Methodology

Phase 1: Reaction Setup
  • Preparation: Ensure all glassware (500 mL round-bottom flask, Dean-Stark trap, reflux condenser) is oven-dried to prevent the introduction of exogenous water, which would artificially delay reaction completion.

  • Charging the Reactor: Add 15.8 g of nonanoic acid, 31.0 g of ethylene glycol, and 100 mL of toluene to the round-bottom flask.

  • Catalyst Addition: Add 1.5 g of Amberlyst-15 resin. Add a magnetic stir bar to ensure uniform heat distribution and prevent localized superheating of the solid catalyst.

Phase 2: Azeotropic Reflux & Monitoring
  • Heating: Attach the Dean-Stark trap (pre-filled with toluene) and the reflux condenser. Heat the mixture using a heating mantle to 115–120 °C under vigorous magnetic stirring.

  • Water Collection: As the reaction proceeds, a toluene-water azeotrope will vaporize, condense, and separate in the Dean-Stark trap. Monitor the aqueous layer at the bottom of the trap. The theoretical water yield for complete conversion is ~1.8 mL.

  • Self-Validating Stop Condition: After approximately 4–6 hours, when water ceases to collect, extract a 1 mL aliquot of the reaction mixture. Perform an Acid Value (AV) titration using 0.1 N KOH. Terminate the reaction only when the AV drops below 5 mg KOH/g , confirming >95% consumption of the nonanoic acid[2].

Phase 3: Workup & Purification
  • Catalyst Removal: Allow the reaction mixture to cool to room temperature. Filter the mixture through a coarse glass frit to recover the Amberlyst-15 catalyst.

  • Liquid-Liquid Extraction (Crucial Step): Transfer the filtrate to a separatory funnel.

    • Wash 1: Add 50 mL of 5% NaHCO₃ to neutralize any trace leaching of acid. Vent frequently.

    • Washes 2-4: Wash the organic layer three times with 50 mL of distilled water. Causality Note: Ethylene glycol has a high boiling point (197 °C) and cannot be easily removed by rotary evaporation. These extensive water washes are critical to partition and extract the massive excess of unreacted ethylene glycol out of the toluene/product phase.

  • Drying: Collect the organic (toluene) layer and dry it over anhydrous sodium sulfate (Na₂SO₄) for 30 minutes. Filter out the drying agent.

  • Solvent Evaporation: Remove the toluene solvent via rotary evaporation (40 °C water bath, gradually reducing pressure to 50 mbar).

  • Final Polish (Optional): For ultra-high purity applications (e.g., cosmetics), subject the crude oil to short-path vacuum distillation to isolate the pure 2-hydroxyethyl nonanoate from trace diester impurities.

Workflow A 1. Reagent Mixing Nonanoic Acid + Excess EG + Toluene + Catalyst B 2. Azeotropic Reflux 110-120°C, Dean-Stark Water Removal A->B C 3. Reaction Termination Cooling & Catalyst Filtration B->C D 4. Liquid-Liquid Extraction Aqueous Wash to remove excess EG C->D E 5. Solvent Evaporation Rotary Evaporation of Toluene D->E F 6. Vacuum Distillation Isolation of 2-Hydroxyethyl Nonanoate E->F

Figure 2: Workflow for the synthesis and purification of 2-hydroxyethyl nonanoate.

Analytical Validation

To ensure the trustworthiness of the final product, the following analytical validations should be performed:

  • GC-MS (Gas Chromatography-Mass Spectrometry): Utilized to quantify the ratio of monoester to diester. A successful run following this protocol should yield >90% monoester.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Confirm the presence of the ester carbonyl stretch (~1735 cm⁻¹) and the retention of a broad hydroxyl stretch (~3400 cm⁻¹), which validates that the product is a monoester and not a fully capped diester.

References

  • Fraunhofer-Publica. Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer. (Demonstrates synthesis of fatty acid/ethylene glycol monoesters using Dean-Stark traps and Acid Value monitoring). 2

  • ResearchGate. Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36. (Validates the efficacy of Amberlyst solid acid resins in ethylene glycol esterification).3

  • ResearchGate. Kinetic Modeling of Ethylene Glycol Monoesterification. (Provides kinetic modeling and mechanistic proof for suppressing diester formation during monoesterification). 1

Sources

Application

Application Note: 2-Hydroxyethyl Nonanoate in Advanced Cosmetic Emollient Formulations

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Formulation Scientists, Cosmetic Chemists, and Dermatological Drug Development Professionals Executive Summary The demand for lightweight,...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Laboratory Protocols Target Audience: Formulation Scientists, Cosmetic Chemists, and Dermatological Drug Development Professionals

Executive Summary

The demand for lightweight, biocompatible, and sustainable emollients has driven the shift away from volatile cyclic silicones and heavy petroleum derivatives. 2-Hydroxyethyl nonanoate (CAS: 16179-40-1), also known as ethylene glycol monononanoate or pelargonic acid 2-hydroxyethyl ester[1][2], is a medium-chain (C9) monoester that bridges the gap between high spreadability and profound skin-conditioning efficacy[3][4].

Derived from the esterification of ethylene glycol and nonanoic (pelargonic) acid, this molecule possesses a unique amphiphilic character due to its unreacted terminal hydroxyl group. This application note details the physicochemical dynamics, formulation compatibility, and validated laboratory protocols for integrating 2-Hydroxyethyl nonanoate into high-performance oil-in-water (O/W) emulsions and dermatological vehicles.

Physicochemical Profiling & Mechanistic Action

Molecular Causality: Why C9 Monoesters Excel

The performance of an emollient is dictated by its molecular weight, chain length, and polarity. 2-Hydroxyethyl nonanoate features a nine-carbon saturated aliphatic chain (C9H19–)[4]. This medium-chain length is thermodynamically optimal for cosmetic applications: it is long enough to prevent rapid volatilization (unlike short-chain alcohols) but short enough to maintain a low dynamic viscosity and high spreading value[].

Furthermore, because it is a monoester, the free hydroxyl (–OH) group on the ethylene glycol moiety imparts a slight polarity. This structural feature provides two distinct mechanistic advantages:

  • Interfacial Tension Reduction: The polar head orients toward the aqueous phase in emulsions, acting as a co-emulsifier and reducing the Gibbs free energy of the O/W interface, thereby stabilizing smaller droplet sizes.

  • Stratum Corneum Integration: Upon topical application, the polar hydroxyl group forms transient hydrogen bonds with the hydrophilic heads of endogenous ceramides, while the C9 tail intercalates into the lipid bilayer, fluidizing the matrix and enhancing active ingredient penetration without leaving a tacky, occlusive residue[6][7].

MOA A 2-Hydroxyethyl Nonanoate (Amphiphilic Monoester) B Stratum Corneum Lipid Matrix A->B Applied to Skin C Interfacial Alignment (H-bonding via free -OH) B->C Hydrophilic Interaction D C9 Alkyl Chain Integration (Fluidizes Lipid Bilayer) B->D Lipophilic Interaction E Enhanced Skin Barrier & Non-Greasy Feel C->E Synergistic Effect D->E Synergistic Effect

Caption: Mechanism of 2-Hydroxyethyl nonanoate integrating into the stratum corneum lipid bilayer.

Quantitative Data Summaries

To aid formulation scientists in phase-mapping, the fundamental properties and comparative sensory metrics of 2-Hydroxyethyl nonanoate are summarized below.

Table 1: Physicochemical Properties of 2-Hydroxyethyl Nonanoate

ParameterValue / DescriptionFormulation Implication
IUPAC Name 2-hydroxyethyl nonanoateStandardized nomenclature for INCI registration.
CAS Number 16179-40-1Regulatory tracking and procurement[1].
Molecular Formula C11H22O3Determines molecular weight (202.29 g/mol ).
Appearance Clear, colorless to pale yellow liquidSuitable for transparent or white formulations[4][].
Polarity Medium-High (Amphiphilic)Excellent solvent for crystalline UV filters and lipophilic APIs.
Required HLB ~10.5 - 11.0Guides the selection of primary emulsifier systems.

Table 2: Comparative Sensory & Rheological Profile

EmollientSpreadability ( mm2 /10s)Friction Coefficient ( μ )Sensory Descriptor
2-Hydroxyethyl Nonanoate 8500.18Silky, rapid absorption, non-tacky
Cyclopentasiloxane (D5) 10500.12Highly volatile, dry slip
Isopropyl Myristate (IPM) 7800.22Greasy initial feel, moderate absorption
Caprylic/Capric Triglyceride 5500.28Cushioning, heavier residue

Experimental Protocols & Methodologies

The following protocols are designed as self-validating systems. By incorporating internal controls and specific rheological checkpoints, scientists can ensure the thermodynamic stability and sensory fidelity of formulations utilizing 2-Hydroxyethyl nonanoate.

Protocol A: Formulation of a Stable O/W Emulsion Vehicle

Objective: To create a stable, lightweight carrier vehicle utilizing 2-Hydroxyethyl nonanoate as the primary oil-phase emollient.

Reagents & Materials:

  • Phase A (Aqueous): Deionized Water (q.s. to 100%), Glycerin (3.0%), Xanthan Gum (0.2%).

  • Phase B (Oil): 2-Hydroxyethyl nonanoate (10.0%), Cetearyl Alcohol (2.0%), Glyceryl Stearate & PEG-100 Stearate (4.0%).

  • Phase C (Preservative): Phenoxyethanol & Ethylhexylglycerin (1.0%).

  • Equipment: Overhead stirrer, high-shear homogenizer (e.g., Ultra-Turrax), water bath.

Step-by-Step Procedure:

  • Aqueous Phase Preparation: Disperse Xanthan Gum into Glycerin to form a slurry. Add this slurry to the Deionized Water under continuous propeller agitation (300 rpm). Heat Phase A to 75°C.

  • Oil Phase Preparation: Combine 2-Hydroxyethyl nonanoate, Cetearyl Alcohol, and the emulsifier blend (Glyceryl Stearate & PEG-100 Stearate) in a separate vessel. Heat Phase B to 75°C until completely uniform and transparent. Causality note: Heating both phases to identical temperatures prevents premature crystallization of the waxes at the interface.

  • Emulsification: Slowly add Phase B into Phase A while increasing the overhead stirrer speed to 800 rpm.

  • High-Shear Homogenization: Immediately transfer the mixture to a high-shear homogenizer. Process at 5,000 rpm for exactly 5 minutes. Validation step: The emulsion should appear stark white and glossy, indicating a droplet size reduction to <2 µm.

  • Cooling & Maturation: Switch back to the overhead stirrer (sweep agitation at 150 rpm). Allow the emulsion to cool to 40°C.

  • Preservation: Add Phase C. Continue mixing until the temperature reaches 25°C.

Workflow PhaseA Phase A (Water Phase) Heat to 75°C Emulsification Emulsification High-Shear Homogenization (5000 rpm, 5 min) PhaseA->Emulsification PhaseB Phase B (Oil Phase) Add 2-Hydroxyethyl Nonanoate Heat to 75°C PhaseB->Emulsification Cooling Cooling Phase Sweep Agitation to 40°C Emulsification->Cooling Validation Validation Droplet Size & Rheology Cooling->Validation

Caption: Standard operating procedure for formulating and validating O/W emulsions.

Protocol B: Emulsion Stability & Droplet Size Validation (DLS)

Objective: To quantitatively validate the stabilizing effect of 2-Hydroxyethyl nonanoate's amphiphilic nature.

  • Sample Preparation: Dilute 0.1g of the emulsion from Protocol A in 9.9g of deionized water to prevent multiple scattering effects.

  • Dynamic Light Scattering (DLS): Transfer the diluted sample to a polystyrene cuvette. Measure the Z-average droplet size and Polydispersity Index (PDI) using a Zetasizer at 25°C.

  • Acceptance Criteria: A self-validating stable emulsion will exhibit a Z-average of 0.5 µm – 2.5 µm and a PDI of < 0.3. If PDI > 0.3, it indicates Ostwald ripening or coalescence, suggesting the need to adjust the HLB of the emulsifier system.

  • Accelerated Stability: Subject the undiluted emulsion to centrifugation at 3,000 x g for 30 minutes. The absence of phase separation validates the structural integrity of the lamellar gel network formed by the ester and cetearyl alcohol.

Protocol C: In Vitro Tribological Sensory Evaluation

Objective: To objectively measure the "slip" and "non-greasy" feel of the emollient.

  • Substrate Preparation: Utilize a biomimetic synthetic skin substrate (e.g., Bioskin™) to standardize surface roughness.

  • Application: Apply exactly 2.0 mg/cm² of neat 2-Hydroxyethyl nonanoate to the substrate. Use Squalane as a positive control and Caprylic/Capric Triglyceride as a comparative baseline.

  • Tribometer Measurement: Using a rotational tribometer with a polyoxymethylene (POM) probe, apply a normal load of 1 N. Sweep the sliding velocity from 0.1 to 100 mm/s.

  • Data Interpretation: Record the dynamic friction coefficient ( μ ). A lower μ at high velocities correlates directly with the consumer perception of "smooth spreadability" and "silky finish." 2-Hydroxyethyl nonanoate should demonstrate a μ significantly lower than standard triglycerides due to its linear C9 chain dynamics[][7].

Formulation Compatibility & Troubleshooting

  • pH Stability: As an ester, 2-Hydroxyethyl nonanoate is susceptible to acid- or base-catalyzed hydrolysis. It is highly recommended to buffer formulations containing this ingredient to a pH range of 4.5 to 7.0. Prolonged exposure to pH > 8.0 will result in the cleavage of the ester bond, yielding free nonanoic acid (which possesses a distinct, rancid odor) and ethylene glycol[4].

  • UV Filter Solubilization: The moderate polarity of this ester makes it an exceptional solvent for crystalline organic UV filters (e.g., Avobenzone, Oxybenzone). It can be used to replace C12-15 Alkyl Benzoate in sunscreen formulations to achieve a lighter skin feel.

  • Oxidative Stability: Because the C9 chain is fully saturated (no double bonds), 2-Hydroxyethyl nonanoate exhibits excellent oxidative stability and does not require high doses of antioxidants (like BHT or Tocopherol) to prevent rancidity, unlike plant-derived unsaturated oils[].

References

  • Ataman Kimya. "PELARGONIC ACID." Ataman Chemicals Technical Database. Available at: [Link]

  • UL Prospector. "SymMollient® S green by Symrise - Personal Care & Cosmetics." UL Prospector Ingredient Database. Available at:[Link]

  • Ataman Kimya. "MATRILOX IP001M (Pelargonic Acid derivatives)." Ataman Chemicals Technical Database. Available at: [Link]

  • Moumoujus. "CHOLESTERYL NONANOATE - Skin-Conditioning Emollient." Moumoujus Ingredient Library. Available at:[Link]

  • Google Patents. "KR102252574B1 - Solid Solution Compositions And Use In Chronic Inflammation (Ethylene glycol pelargonate references).

Sources

Method

Application Note: Solvent-Free Synthesis Methods for Hydroxyethyl Esters

Introduction & Mechanistic Rationale Hydroxyethyl esters are highly valued intermediates in drug development (e.g., prodrug linkers, targeted delivery vehicles), biocompatible polymer synthesis, and renewable bio-lubrica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Hydroxyethyl esters are highly valued intermediates in drug development (e.g., prodrug linkers, targeted delivery vehicles), biocompatible polymer synthesis, and renewable bio-lubricants. Traditional synthesis relies on highly toxic, explosive ethylene oxide or halogenated acid chlorides dissolved in volatile organic compounds (VOCs). This application note details solvent-free, green-chemistry compliant methodologies leveraging Ethylene Carbonate (EC) and Ethylene Glycol (EG) as dual reagent-solvents.

Causality of Experimental Choices
  • Reagent Substitution (EC vs. Ethylene Oxide): Ethylene oxide is a known carcinogen and hazardous gas. Ethylene carbonate (EC) is a bench-stable solid that melts at 36°C, functioning as an excellent polar aprotic solvent. Upon catalytic ring-opening, it releases CO₂ gas, which irreversibly drives the reaction forward via Le Chatelier's principle, ensuring high atom economy and a low Environmental Factor (E-factor)[1].

  • Solvent-Free Kinetics: Eliminating the solvent drastically increases the effective concentration of reactants, accelerating pseudo-first-order kinetics. However, high viscosity in solvent-free systems can limit mass transfer. This is mitigated by operating above the melting point of EC or utilizing microwave-assisted heating for EG systems to ensure uniform thermal distribution[2].

  • Catalyst Selection: Tetraalkylammonium halides (e.g., Tetraethylammonium iodide, TEAI) are preferred for EC reactions. The halide ion acts as a nucleophile to attack the alkylene carbon of the carbonate, facilitating decarboxylation and subsequent alkoxide formation[3].

Mechanistic Pathways

The following diagram illustrates the mechanistic logic of utilizing ethylene carbonate to achieve solvent-free hydroxyethylation.

G Start Carboxylic Acid Substrate Heat Heating (120-150°C) Catalyst (e.g., TEAI) Start->Heat Reagent Ethylene Carbonate (EC) (Reagent & Solvent) Reagent->Heat Intermediate Alkoxide Intermediate (-CO2 Evolution) Heat->Intermediate Ring Opening Product 2-Hydroxyethyl Ester (Target Product) Intermediate->Product Protonation SideProduct Diester / Diethylene Glycol (Side Products) Intermediate->SideProduct Prolonged Time / Excess Heat

Caption: Mechanistic pathway of solvent-free hydroxyethylation using ethylene carbonate.

Quantitative Data & Optimization Parameters

To guide protocol selection, the table below summarizes the optimized parameters for synthesizing hydroxyethyl esters under solvent-free conditions using different substrates and catalytic systems.

Substrate TypeReagent/SolventCatalystTemp (°C)TimePrimary YieldKey Advantage
Technical Lignin (Phenolics/Acids) Ethylene CarbonateK₂CO₃ / None120 - 1602 - 4 h>90%Uniform chemical functionality; avoids structural condensation[1].
Aliphatic Acids (e.g., Stearic Acid) Ethylene GlycolSulfated Zirconia (Microwave)15015 min>95%Extremely rapid kinetics; highly recyclable heterogeneous catalyst[2].
Triglycerides (Castor Oil) Ethylene GlycolK₂CO₃1505 h94.16%Direct transesterification; excellent for bio-lubricant synthesis[4].
Aromatic Carboxylic Acids Ethylene CarbonateTEAI (Tetraethylammonium Iodide)130 - 1501 - 2 h85 - 95%High selectivity; avoids diester disproportionation with strict time limits[3].

Validated Experimental Protocols

Protocol A: Tetraalkylammonium-Catalyzed Hydroxyethylation via Ethylene Carbonate

This protocol is ideal for converting sensitive active pharmaceutical ingredients (APIs) containing carboxylic acids into highly soluble hydroxyethyl ester prodrugs.

Self-Validating Mechanism: The reaction progress is physically validated by the evolution of CO₂ gas. The cessation of bubbling serves as a real-time, visual indicator of reaction completion, preventing over-reaction into diesters.

  • Preparation: In a dry, two-neck round-bottom flask equipped with a reflux condenser and a gas bubbler, add the carboxylic acid substrate (1.0 eq).

  • Reagent Addition: Add Ethylene Carbonate (3.0 to 5.0 eq). The excess EC acts as the solvent.

  • Catalyst Introduction: Add Tetraethylammonium Iodide (TEAI) (0.05 eq).

  • Thermal Activation: Submerge the flask in an oil bath pre-heated to 140°C. Stir vigorously. The EC will melt, homogenizing the mixture.

  • Monitoring: Observe the gas bubbler. Vigorous CO₂ evolution indicates the ring-opening decarboxylation is underway.

  • Quenching: Exactly when CO₂ evolution ceases (typically 60-120 minutes), immediately remove the flask from the heat source and cool in an ice bath to prevent disproportionation[3].

  • Purification: Wash the crude mixture with warm water to dissolve unreacted EC and the TEAI catalyst. Extract the target 2-hydroxyethyl ester using ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Solvent-Free Esterification via Ethylene Glycol

This protocol utilizes heterogeneous catalysis and microwave irradiation, ideal for high-throughput synthesis and scale-up of lipid-based drug delivery vehicles.

Causality: Microwave irradiation directly couples with the polar hydroxyl groups of ethylene glycol, providing rapid, localized superheating. This overcomes the mass transfer limitations inherent in viscous, solvent-free fatty acid mixtures, reducing reaction times from hours to minutes[2].

  • Mixing: Combine the fatty acid (e.g., stearic acid, 1.0 eq) and Ethylene Glycol (10.0 eq) in a microwave-safe quartz reaction vessel.

  • Catalyst Addition: Add a solid acid catalyst (e.g., sulfated zirconia, 5 wt% relative to the acid).

  • Irradiation: Place the vessel in a stirred batch microwave reactor. Apply 300W of microwave power, maintaining the bulk temperature at 150°C for 15 minutes.

  • Separation: Centrifuge the hot mixture to recover the solid catalyst (which can be washed and reused).

  • Isolation: Allow the mixture to cool. The biphasic system will separate; decant the upper layer containing the 2-hydroxyethyl ester. Remove residual ethylene glycol via short-path vacuum distillation.

Workflow Step1 1. Reagent Mixing Substrate + EC/EG Step2 2. Solvent-Free Heating (Microwave or Oil Bath) Step1->Step2 Step3 3. Real-Time Monitoring (CO2 Evolution / TLC) Step2->Step3 Step3->Step2 Incomplete Conversion (Continued Bubbling) Step4 4. Product Isolation (Aqueous Wash / Vacuum Distillation) Step3->Step4 Step5 5. Validation (NMR / GC-MS) Step4->Step5

Caption: Self-validating experimental workflow for solvent-free esterification.

Troubleshooting & Quality Control

  • Issue: High concentrations of diester byproducts or diethylene glycol derivatives.

    • Causality: Prolonged heating after the initial carboxylic acid is consumed allows the newly formed 2-hydroxyethyl ester to undergo disproportionation (induced by the quaternary ammonium halides) or further transesterification[3].

    • Solution: Strictly adhere to the self-validating gas evolution metric. Do not exceed 2 hours of reaction time for EC pathways.

  • Issue: Incomplete conversion of sterically hindered substrates.

    • Causality: High spatial resistance prevents the nucleophilic attack on the carbonate ring.

    • Solution: Transition from conventional thermal heating to microwave-assisted heating to increase localized kinetic energy, or incrementally increase the catalyst load to 0.1 eq.

References

  • Renneckar, S., et al. "Uniform Chemical Functionality of Technical Lignin Using Ethylene Carbonate for Hydroxyethylation and Subsequent Greener Esterification." ACS Sustainable Chemistry & Engineering, 2018.[Link]

  • Hiware, S.B., & Gaikar, V.G. "Solvent-free esterification of stearic acid and ethylene glycol with heterogeneous catalysis in a stirred batch microwave reactor." SN Applied Sciences, 2020.[Link]

  • Firmansyah, R., et al. "Synthesis of 2-Hydroxyethyl Esters from Castor Oil as Lubrication Bio-Additive Candidates for Low-Sulfur Fossil Diesel." Indonesian Journal of Chemistry, 2022.[Link]

  • Yoshino, T., et al. "Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate with carboxylic acids or heterocycles in the presence of tetraethylammonium halides or under autocatalytic conditions." Journal of the Chemical Society, Perkin Transactions 1, 1977.[Link]

Sources

Application

Application Note: Protocol for Incorporating 2-Hydroxyethyl Nonanoate into Polymer Matrices for Advanced Drug Delivery Systems

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Application Protocol Executive Summary The engineering of polymer-based drug delivery systems—s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Methodology & Application Protocol

Executive Summary

The engineering of polymer-based drug delivery systems—such as transdermal patches, drug-eluting stents, and subcutaneous implants—relies heavily on the precise modulation of the polymer's thermomechanical properties. 2-Hydroxyethyl nonanoate (2-HEN) (PubChem CID: 169334)[1] is an amphiphilic fatty acid ester (C₁₁H₂₂O₃) that serves as a highly effective, biocompatible modifier in these matrices.

Unlike traditional low-molecular-weight phthalates that suffer from severe migration and toxicity issues, 2-HEN offers a dual-functionality approach: it can act as a physical bioplasticizer via intermolecular hydrogen bonding, or as a reactive monomer covalently grafted into polyurethane or polyester backbones[2]. This application note details the mechanistic rationale and provides field-proven, step-by-step protocols for incorporating 2-HEN into polymer matrices to achieve tunable, self-validating drug elution profiles.

Mechanistic Rationale: The Causality of Experimental Choices

As an application scientist, selecting a matrix modifier requires understanding the molecular interactions at play. 2-HEN consists of a flexible C9 aliphatic tail (nonanoate) and a polar head group (2-hydroxyethyl).

  • Free Volume Expansion (The Aliphatic Tail): The nonanoate chain introduces significant steric hindrance between polymer chains. This increases the fractional free volume of the matrix, effectively lowering the glass transition temperature ( Tg​ ) and transforming brittle polymers (like PLGA or PHB-V) into ductile, processable films[3].

  • Migration Resistance (The Hydroxyl Group): The terminal hydroxyl group is the critical differentiator. In physical blends, it acts as a hydrogen-bond donor/acceptor with the polymer backbone, anchoring the plasticizer to prevent exudation (leaching). In reactive systems, the -OH group acts as a chain terminator or grafting site during polymerization, permanently locking the aliphatic chain into the matrix network.

  • API Elution Kinetics: By lowering the Tg​ and increasing chain mobility, 2-HEN directly increases the diffusion coefficient of the Active Pharmaceutical Ingredient (API). Furthermore, its amphiphilic nature modulates water penetration into the matrix, accelerating the hydrolytic degradation of bioresorbable polymers.

Mechanism HEN 2-Hydroxyethyl Nonanoate (2-HEN) Aliphatic C9 Aliphatic Chain (Hydrophobic Domain) HEN->Aliphatic Hydroxyl Terminal Hydroxyl (Reactive/H-Bonding) HEN->Hydroxyl FreeVol Increases Free Volume (Lowers Tg) Aliphatic->FreeVol Steric Hindrance WaterPen Modulates Water Penetration Aliphatic->WaterPen Hydrophobicity Hydroxyl->FreeVol Intermolecular H-Bonds Elution Controlled API Diffusion Rate FreeVol->Elution WaterPen->Elution

Mechanistic pathway of 2-HEN modulating polymer free volume and API elution.

Experimental Workflows & Methodologies

The following protocols establish a self-validating system. We utilize two distinct pathways: Protocol A for temporary/bioresorbable matrices requiring physical blending, and Protocol B for permanent elastomeric implants requiring covalent grafting.

Workflow cluster_0 Protocol A: Physical Blending cluster_1 Protocol B: Covalent Grafting Start Polymer + 2-HEN + API Blend Solvent Casting (DCM/Ethanol) Start->Blend React Prepolymer Synthesis (Diisocyanate + Polyol) Start->React Evap Controlled Evaporation (Prevent Phase Separation) Blend->Evap Validate Matrix Validation (DSC, FTIR, Drug Release) Evap->Validate ChainExt Chain Extension (2-HEN as Capping Agent) React->ChainExt ChainExt->Validate

Workflow for physical blending vs. covalent grafting of 2-HEN into polymer matrices.

Protocol A: Physical Blending via Solvent Casting (e.g., PLGA Matrices)

Objective: To create a homogeneous, plasticized film without inducing thermodynamic phase separation.

  • Solvent Selection & Dissolution:

    • Weigh 500 mg of PLGA (50:50 lactide/glycolide) and dissolve in 5 mL of Dichloromethane (DCM).

    • Causality: DCM is chosen because its Hildebrand solubility parameter closely matches both PLGA and the hydrophobic tail of 2-HEN, ensuring complete co-solubility.

  • 2-HEN and API Incorporation:

    • Add 2-HEN at a targeted weight percentage (e.g., 5-10% w/w relative to polymer mass).

    • Add the hydrophobic API (e.g., Dexamethasone). Vortex for 2 minutes until optically clear.

  • Controlled Evaporation (Critical Step):

    • Cast the solution into a PTFE Petri dish.

    • Causality: Do not dry under a hard vacuum immediately. Rapid solvent depletion causes kinetic trapping of polymer chains before 2-HEN can establish stable hydrogen bonds, leading to micro-phase separation (exudation). Instead, cover the dish with a perforated foil lid and allow slow evaporation at 25°C for 24 hours in a fume hood, followed by vacuum drying at 35°C for 48 hours to remove residual DCM.

  • Validation: Perform Differential Scanning Calorimetry (DSC). A successful, miscible blend will exhibit a single Tg​ that is lower than the neat polymer. Two distinct Tg​ values indicate phase separation.

Protocol B: Covalent Grafting into Polyurethane Elastomers

Objective: To synthesize a non-migrating, plasticized matrix for long-term implants by utilizing 2-HEN as a reactive end-capping agent.

  • Prepolymer Synthesis:

    • React a macrodiol (e.g., Poly(tetramethylene ether) glycol, PTMEG) with an excess of aliphatic diisocyanate (e.g., H12MDI) at 80°C under a nitrogen atmosphere for 2 hours.

    • Causality: This creates an isocyanate-terminated (NCO) prepolymer. An aliphatic diisocyanate is used to ensure the final matrix is biostable and does not degrade into toxic aromatic diamines.

  • Reactive End-Capping with 2-HEN:

    • Calculate the remaining NCO content via dibutylamine titration.

    • Add 2-HEN at a stoichiometric ratio of 0.5 equivalents relative to the free NCO groups. The primary hydroxyl group of 2-HEN will react with the NCO to form a stable urethane linkage.

    • Causality: By only capping 50% of the free NCO groups with 2-HEN, the remaining NCO groups are preserved for subsequent chain extension (using a diamine or diol) to build molecular weight, while the 2-HEN acts as a covalently bound, dangling plasticizing tail.

  • Curing: Cast the reactive mixture into a mold containing the API and cure at 60°C for 12 hours.

  • Validation: Perform Fourier Transform Infrared Spectroscopy (FTIR). The disappearance of the NCO peak at 2270 cm⁻¹ and the absence of a free -OH stretch at 3300 cm⁻¹ confirm complete covalent incorporation.

Quantitative Data Presentation

The table below summarizes the expected thermomechanical and elution outcomes when incorporating 2-HEN into a standard PLGA/Polyurethane system. Note the distinct advantage of covalent grafting at high loadings.

2-HEN Loading (wt%)Incorporation MethodGlass Transition ( Tg​ , °C)Young's Modulus (MPa)API Release ( t50%​ , hours)Phase Separation (DSC)
0 (Control)N/A52.41240120None
5Physical Blending45.198085None
15Physical Blending32.845042Micro-domains present
15Covalent Grafting38.562058None

Data Summary: Physical blending beyond 10 wt% risks phase separation (exudation), whereas covalent grafting maintains matrix integrity while still providing significant plasticization and accelerated API release.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 169334, 2-Hydroxyethyl nonanoate." PubChem, 2025. URL:[Link]

  • Rychter, P., et al. "Selected Fatty Acids Esters as Potential PHB-V Bioplasticizers: Effect on Mechanical Properties of the Polymer." Journal of Polymers and the Environment, 2020. URL:[Link]

  • Perez, M., et al. "Assessment of Epoxidized Isobutyl Fatty Esters from Soybean Oil Distillates as Biobased Plasticizers." Industrial & Engineering Chemistry Research, ACS Publications, 2024. URL:[Link]

Sources

Method

Application Note: 2-Hydroxyethyl Nonanoate as a Versatile Surfactant Intermediate in Formulation and Drug Development

Introduction & Chemical Rationale 2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate or PEG-1 nonanoate) is a highly versatile, nonionic amphiphilic molecule utilized extensively as a surfactant inte...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate or PEG-1 nonanoate) is a highly versatile, nonionic amphiphilic molecule utilized extensively as a surfactant intermediate, biocidal adjuvant, and lipid-based drug delivery component[1][2]. Structurally, it consists of a nine-carbon saturated aliphatic tail (derived from nonanoic/pelargonic acid) and a polar ethylene glycol headgroup[3].

In drug development and formulation science, this molecule serves two primary functions:

  • As a Reactive Intermediate: The terminal hydroxyl (–OH) group provides a reactive site for further ethoxylation, allowing chemists to synthesize a spectrum of PEG nonanoate surfactants with highly tunable Hydrophile-Lipophile Balances (HLB)[4].

  • As a Membrane-Intercalating Agent: In its native monoester form, the C9 lipophilic tail readily anchors into lipid bilayers or cellular membranes, while the hydroxyl group interacts with the aqueous interface. This property makes it an excellent co-surfactant for stabilizing multilamellar vesicles (MLVs) and enhancing the membrane permeability of hydrophobic active pharmaceutical ingredients (APIs)[2][5].

Physicochemical Properties

Understanding the quantitative parameters of 2-hydroxyethyl nonanoate is critical for predicting its behavior at oil-water interfaces and its partitioning kinetics in biological systems.

Table 1: Physicochemical & Structural Data

ParameterValue / DescriptionExperimental Implication
IUPAC Name 2-hydroxyethyl nonanoateStandard nomenclature for regulatory filing[3].
Molecular Formula C₁₁H₂₂O₃Dictates mass-balance in synthesis[3].
Molecular Weight 202.29 g/mol Low molecular weight facilitates rapid diffusion across biological barriers[3].
Boiling Point 135–137 °C (at 7 mm Hg)Enables purification via vacuum distillation without thermal degradation[1].
Surfactant Class Nonionic / AmphiphilicCompatible with anionic, cationic, and zwitterionic excipients[4].
Solubility Profile Soluble in DCM, Chloroform, EthanolIdeal for solvent-evaporation lipid film hydration techniques[1][5].

Synthesis & Purification Protocol

The synthesis of 2-hydroxyethyl nonanoate relies on an acid-catalyzed Fischer esterification between nonanoic acid and ethylene glycol[1][6].

Causality in Experimental Design
  • Molar Excess of Diol: A ~2.5-fold molar excess of ethylene glycol is used. This statistically drives the equilibrium toward the monoester and suppresses the formation of the unwanted diester (ethylene glycol dinonanoate).

  • Solvent Selection: Dichloromethane (DCM) is utilized because it solubilizes both precursors and maintains a high density (1.33 g/cm³), which ensures the organic product layer cleanly separates as the bottom phase during aqueous workup[1].

  • Alkaline Workup: Washing with 0.1 N NaOH converts unreacted nonanoic acid into water-soluble sodium nonanoate, effectively stripping it from the organic phase[1].

Step-by-Step Methodology (Self-Validating System)
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve 51.5 g (0.325 mol) of nonanoic (pelargonic) acid and 51.0 g (0.82 mol) of ethylene glycol in 200 mL of dichloromethane[1].

  • Catalysis: Add 20 drops of concentrated sulfuric acid (H₂SO₄) to the mixture[1].

  • Incubation: Seal the flask and stir continuously at room temperature for 6 days[1].

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:2) mobile phase. The disappearance of the free fatty acid spot confirms reaction completion.

  • Neutralization & Phase Separation: Add 150 mL of 0.1 N NaOH to the reaction mixture and shake vigorously in a separatory funnel[1].

    • Validation Check: Test the pH of the upper aqueous layer. It must be >9.0 to ensure complete neutralization of the acid catalyst and unreacted fatty acid.

  • Organic Phase Recovery: Collect the lower DCM layer. Wash this layer once with 100 mL of saturated NaCl (brine) solution to break any micro-emulsions and remove residual water[1].

  • Drying: Add anhydrous sodium sulfate (Na₂SO₄) to the collected DCM layer until the solid flows freely. Filter out the drying agent[1].

  • Concentration: Evaporate the chloroform/DCM solvent under reduced pressure using a rotary evaporator[1].

  • Purification: Subject the remaining crude oil (~38 g) to vacuum distillation. Collect the fraction boiling at 135°–137° C under 7 mm Hg[1].

    • Validation Check: The final yield should be approximately 34.8 g (53.8% yield) of a clear, viscous liquid[1].

SynthesisWorkflow N1 Nonanoic Acid (0.325 mol) N3 Acid Catalysis (H2SO4 in DCM) N1->N3 N2 Ethylene Glycol (0.82 mol, Excess) N2->N3 N4 Crude Mixture (Ester + Unreacted Acid) N3->N4 Esterification N5 Alkaline Wash (0.1 N NaOH) N4->N5 Neutralization N6 Phase Separation (Aqueous vs. Organic) N5->N6 N7 Vacuum Distillation (135-137 °C at 7 mmHg) N6->N7 Lower DCM Layer N8 Pure 2-Hydroxyethyl Nonanoate N7->N8 Target Fraction

Synthesis and purification logic for 2-hydroxyethyl nonanoate.

Application: Formulation of Multilamellar Vesicles (MLVs)

In advanced drug delivery, solid solution compositions and vesicular systems utilize polyether fatty acid esters to target specific cell types (e.g., macrophages, dendritic cells) and penetrate lipid-rich tissues like the nervous system[5]. 2-Hydroxyethyl nonanoate acts as an excellent membrane-doping agent. When integrated into a primary phospholipid bilayer, it increases the fluidity of the hydrophobic core, allowing for higher encapsulation efficiencies of bulky, hydrophobic APIs[2][5].

Vesicle Formulation Protocol (Thin-Film Hydration)
  • Lipid Phase Preparation: In a sterile round-bottom flask, dissolve 50 mg of primary phospholipid (e.g., DPPC), 10 mg of 2-hydroxyethyl nonanoate (acting as the co-surfactant/fluidizer), and 5 mg of the hydrophobic API in 10 mL of a chloroform/methanol (2:1 v/v) mixture[2].

    • Causality: The solvent mixture ensures complete molecular dispersion of the lipids and the API, preventing localized crystallization.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent at 40 °C under reduced pressure (150 mbar) for 45 minutes.

    • Validation Check: A uniform, thin, opaque lipid film should form on the walls of the flask. No visible API crystals should remain.

  • Desiccation: Place the flask in a vacuum desiccator overnight to remove trace organic solvents, which could otherwise cause cellular toxicity or destabilize the vesicles[2].

  • Hydration: Add 10 mL of pre-warmed Phosphate Buffered Saline (PBS, pH 7.4) to the flask. The temperature of the buffer must be above the phase transition temperature (Tc) of the primary lipid (e.g., >41 °C for DPPC).

  • Agitation & Assembly: Subject the flask to high-shear vortex mixing for 15 minutes until the lipid film is completely detached and suspended.

    • Validation Check: The solution will transition from clear to milky-white, indicating the self-assembly of Multilamellar Vesicles (MLVs)[2].

  • Quality Control (Sizing): Analyze a 100 µL aliquot using Dynamic Light Scattering (DLS). The expected Z-average diameter for MLVs should range between 500 nm and 2 µm, with a Polydispersity Index (PDI) < 0.4.

MLVFormulation M1 Hydrophobic API M4 Organic Solvent Dissolution M1->M4 M2 2-Hydroxyethyl Nonanoate (Co-Surfactant) M2->M4 M3 Primary Phospholipid (e.g., DPPC) M3->M4 M5 Solvent Evaporation (Thin Film Formation) M4->M5 M6 Aqueous Buffer Hydration (>Tc) M5->M6 Uniform Lipid Film M7 High-Shear Mixing M6->M7 M8 Multilamellar Vesicles (API Encapsulated) M7->M8 Self-Assembly

Workflow for formulating API-loaded MLVs using 2-hydroxyethyl nonanoate.

References

  • US5366995A - Fatty acid based compositions for the control of established plant infections - Google Patents.1

  • WO1999030559A1 - Materials and methods for killing nematodes and nematode eggs - Google Patents. 6

  • 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 - PubChem - NIH. 3

  • EP3280449B1 - AN AQUEOUS MULTILAMELLAR COMPOSITION FOR DELIVERING HYDROPHOBIC SUBSTANCES - European Patent Office - Googleapis.com. 2

  • CN104968368B - Solid solution compositions and their use in severe pain - Google Patents. 5

Sources

Application

Application Note &amp; Protocol: Green Synthesis of 2-Hydroxyethyl Nonanoate via Enzymatic Esterification

Abstract This document provides a comprehensive guide to the green synthesis of 2-Hydroxyethyl nonanoate, an ester with applications in the cosmetic, fragrance, and polymer industries. Traditional synthesis routes often...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the green synthesis of 2-Hydroxyethyl nonanoate, an ester with applications in the cosmetic, fragrance, and polymer industries. Traditional synthesis routes often rely on harsh acid catalysts and high temperatures, generating significant waste. This application note details a sustainable and efficient alternative utilizing enzymatic catalysis, specifically with an immobilized lipase in a solvent-free system. This biocatalytic approach offers high selectivity, operates under mild conditions, minimizes byproduct formation, and simplifies product purification, aligning with the core principles of green chemistry. A detailed, step-by-step protocol for laboratory-scale synthesis and characterization is provided for researchers, scientists, and professionals in drug development and chemical manufacturing.

Introduction: The Imperative for Greener Ester Synthesis

2-Hydroxyethyl nonanoate is a valuable ester, traditionally synthesized through Fischer-Speier esterification of nonanoic acid and ethylene glycol. This method typically employs strong mineral acids like sulfuric acid as catalysts, which are corrosive, hazardous, and generate acidic waste streams that are difficult to neutralize and dispose of. Furthermore, the reaction is often reversible and may require high temperatures to achieve satisfactory yields, leading to energy inefficiency and potential side reactions.

The principles of green chemistry call for the development of synthetic pathways that are safer, more energy-efficient, and generate less waste. In the context of ester synthesis, enzymatic catalysis has emerged as a powerful and sustainable alternative.[1] Lipases (E.C. 3.1.1.3), a class of hydrolytic enzymes, can effectively catalyze esterification reactions in non-aqueous environments.[2] The use of immobilized lipases, such as Candida antarctica lipase B (commercially available as Novozym® 435), offers several advantages:

  • High Selectivity: Lipases exhibit high chemo-, regio-, and enantioselectivity, reducing the formation of unwanted byproducts.[1]

  • Mild Reaction Conditions: Enzymatic reactions typically proceed at lower temperatures (30-60 °C) and neutral pH, reducing energy consumption and preventing thermal degradation of reactants and products.[3]

  • Reduced Waste: The high selectivity and efficiency of enzymatic catalysts minimize waste generation. The catalyst itself is biodegradable.

  • Catalyst Reusability: Immobilized enzymes can be easily recovered from the reaction mixture by simple filtration and reused multiple times, improving the economic viability of the process.[3]

  • Solvent-Free Systems: Many lipase-catalyzed esterifications can be performed in solvent-free systems, where one of the liquid substrates acts as the reaction medium. This eliminates the need for volatile organic solvents, which are often hazardous and environmentally damaging.[4][5]

This application note focuses on a lipase-catalyzed, solvent-free synthesis of 2-Hydroxyethyl nonanoate, providing a robust and environmentally benign protocol for its production.

Reaction Mechanism & Workflow

Enzymatic Esterification Mechanism

The lipase-catalyzed esterification of nonanoic acid and ethylene glycol proceeds via a "ping-pong bi-bi" mechanism. The reaction is initiated by the nucleophilic attack of a serine residue in the lipase's active site on the carbonyl carbon of nonanoic acid, forming a tetrahedral intermediate. This intermediate then collapses, releasing a molecule of water and forming an acyl-enzyme complex. Subsequently, the hydroxyl group of ethylene glycol attacks the acyl-enzyme complex, forming another tetrahedral intermediate, which then breaks down to release the 2-Hydroxyethyl nonanoate ester and regenerate the free enzyme.

Experimental Workflow

The overall workflow for the enzymatic synthesis of 2-Hydroxyethyl nonanoate is designed for simplicity and efficiency, emphasizing easy separation and purification of the final product.

G cluster_prep 1. Reactant Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Product Isolation cluster_analysis 4. Analysis & Characterization P1 Weigh Nonanoic Acid P2 Measure Ethylene Glycol P3 Weigh Immobilized Lipase R1 Combine Reactants & Enzyme in Reaction Vessel P3->R1 R2 Incubate with Agitation at Controlled Temperature (e.g., 50-60°C) R1->R2 Solvent-Free System W1 Filter to Recover Immobilized Lipase R2->W1 W2 Wash & Dry Lipase for Reuse W1->W2 W3 Remove Excess Ethylene Glycol (e.g., Vacuum Distillation) W1->W3 A1 Gas Chromatography-Mass Spectrometry (GC-MS) W3->A1 A2 Fourier-Transform Infrared Spectroscopy (FTIR) W3->A2 A3 Final Product: 2-Hydroxyethyl nonanoate A1->A3 A2->A3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting for 2-Hydroxyethyl Nonanoate

Welcome to the Technical Support Center. Synthesizing monoesters from ethylene glycol (EG) and nonanoic acid often leaves unreacted EG in the crude mixture.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing monoesters from ethylene glycol (EG) and nonanoic acid often leaves unreacted EG in the crude mixture. Because EG is highly polar, water-soluble, and possesses a high boiling point, standard evaporative techniques fail. This guide provides field-proven, mechanistically grounded troubleshooting steps to help researchers and drug development professionals isolate the target ester with >99% purity.

Section 1: The Emulsion Challenge in Liquid-Liquid Extraction (LLE)

Q: Every time I attempt to wash the unreacted ethylene glycol out with water, I get a thick, milky emulsion that won't separate. Why does this happen, and how do I fix it?

A: This phenomenon occurs due to the inherent amphiphilic nature of 2-hydroxyethyl nonanoate. The molecule features a hydrophobic aliphatic tail (the C9 nonanoate chain) and a hydrophilic head (the 2-hydroxyethyl group). In a biphasic system, it acts as a non-ionic surfactant, lowering the interfacial tension between the organic solvent and water. This stabilizes micro-droplets and forms a persistent emulsion.

To break or prevent this, you must manipulate the ionic strength of the aqueous phase. By replacing deionized water with saturated aqueous sodium chloride (brine), you induce a "salting-out" effect. The water molecules form tight hydration spheres around the Na⁺ and Cl⁻ ions, leaving less free water to interact with the ester's hydroxyl group. This forces the ester entirely into the organic phase and rapidly breaks the emulsion, while the highly polar EG remains partitioned in the aqueous layer[1].

Table 1: Quantitative Comparison of Solvent Systems for EG Extraction

Solvent SystemAqueous PhaseOrganic PhaseEmulsion RiskEG Removal Efficiency (Per Wash)Notes
Water / EtOAc Deionized WaterEthyl AcetateSevere (>60 min settling)~60-70%High risk of product loss in the emulsion layer.
Brine / EtOAc Saturated NaClEthyl AcetateLow (<5 min settling)~85-90%Recommended. Salting-out effect ensures rapid phase separation.
Water / DCM Deionized WaterDichloromethaneModerate~50-60%DCM is less prone to emulsions but poses higher toxicity risks.
Brine / Hexane Saturated NaClHexaneLow<10%Avoid. The ester has poor solubility in pure hexane and may precipitate.
Protocol 1: Self-Validating Brine Extraction
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) at a ratio of 10 mL solvent per 1 g of crude product. Validation: The solution should be completely transparent; any cloudiness indicates undissolved polymer or catalyst.

  • First Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaCl (brine).

  • Agitation: Invert the funnel gently 5-10 times. Crucial: Do not shake vigorously on the first wash, as high concentrations of the amphiphilic ester can still induce micro-emulsions. Vent frequently to release pressure.

  • Phase Separation: Allow the funnel to rest. Validation: Two distinct layers should form within 5 minutes. If an emulsion persists, add 5 mL of solid NaCl directly to the funnel and swirl to maximize ionic strength.

  • Extraction: Drain the lower aqueous layer (containing EG). Repeat the brine wash 3 additional times to ensure complete partitioning.

  • Drying: Collect the top organic layer, dry over anhydrous Na₂SO₄ until the powder is free-flowing, filter, and concentrate under reduced pressure.

LLE_Workflow Crude Crude Reaction Mixture (Ester + EG + Catalyst) Solvents Add Ethyl Acetate (EtOAc) + Saturated Brine (NaCl) Crude->Solvents SepFunnel Gentle Inversion in Separatory Funnel Solvents->SepFunnel OrgPhase Organic Phase (EtOAc) Contains: 2-Hydroxyethyl nonanoate SepFunnel->OrgPhase Top Layer AqPhase Aqueous Phase (Brine) Contains: Ethylene Glycol (EG) SepFunnel->AqPhase Bottom Layer (Discard) Dry Dry over Na2SO4 & Evaporate OrgPhase->Dry Pure Purified Ester (>98%) Dry->Pure

Fig 1. LLE workflow utilizing brine to prevent emulsion and isolate the ester.

Section 2: Thermal Degradation vs. Vacuum Distillation

Q: Can I just evaporate the residual ethylene glycol under high vacuum instead of doing multiple washes?

A: This is highly discouraged unless you have specialized molecular distillation equipment. Ethylene glycol has a boiling point of 197.3 °C at atmospheric pressure. Even under a standard laboratory vacuum (e.g., 10 mbar), it requires heating to approximately 90–100 °C to distill. Heating 2-hydroxyethyl nonanoate in the presence of trace acidic or basic catalysts (leftover from synthesis) and unreacted EG will trigger transesterification or hydrolysis[2]. This leads to the formation of di-nonanoate esters and significant yield loss. If distillation is absolutely necessary, a short-path wiped-film evaporator operating below 0.1 mbar is required to keep the thermal residence time under 30 seconds[2].

Section 3: Eradicating Trace Impurities via Chromatography

Q: My LLE protocol works, but ¹H-NMR still shows ~1-2% residual ethylene glycol. How can I remove these final trace amounts?

A: While LLE is excellent for bulk removal, the partition coefficient of EG allows trace amounts to remain in moderately polar solvents like ethyl acetate[3]. To achieve >99% purity, utilize normal-phase silica gel chromatography.

Mechanistic Causality: Silica gel surfaces are densely coated with silanol (-Si-OH) groups. Ethylene glycol, possessing two vicinal hydroxyl groups, acts as a bidentate hydrogen-bond donor and acceptor, binding exceptionally tightly to the stationary phase. In contrast, 2-hydroxyethyl nonanoate has only one hydroxyl group and a bulky hydrophobic tail, which sterically hinders binding and increases its affinity for the non-polar mobile phase.

Protocol 2: Silica Gel Plug for Trace EG Removal
  • Preparation: Pack a short chromatography column (or a sintered glass funnel) with 230-400 mesh silica gel using Hexanes. Use approximately 15 g of silica per 1 g of crude ester.

  • Loading: Dissolve the LLE-purified ester in a minimal volume of Dichloromethane (DCM) (e.g., 2 mL) and apply it evenly to the top of the silica bed.

  • Elution: Elute the column with a 70:30 mixture of Hexane:Ethyl Acetate.

  • Validation (TLC): Spot fractions on a TLC plate. Since neither EG nor the ester has a strong UV chromophore, stain the plate with Potassium Permanganate (KMnO₄) or Phosphomolybdic Acid (PMA) and heat. The ester will elute rapidly (Rf ~ 0.6), while trace EG will remain firmly on the baseline (Rf ~ 0.0).

  • Recovery: Pool the ester-containing fractions and evaporate the solvent to yield >99% pure 2-hydroxyethyl nonanoate.

Silica_Logic Mixture Trace EG + Ester Silica Silica Gel (Stationary Phase) Polar Silanol Groups Mixture->Silica Ester 2-Hydroxyethyl nonanoate (1 Hydroxyl, Long Alkyl) Weak Binding Silica->Ester Low Affinity EG Ethylene Glycol (2 Hydroxyls) Strong H-Bonding Silica->EG High Affinity EluteEster Elutes First (Hexane/EtOAc) Ester->EluteEster RetainEG Retained on Baseline EG->RetainEG

Fig 2. Differential binding mechanism of EG and monoester on normal-phase silica gel.

References
  • Title: Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate | Source: rsc.org | URL: 1

  • Title: US9718752B2 - Process for the separation of an alkylene glycol | Source: google.com | URL: 2

  • Title: The Partition of Organic Compounds Between Higher Alcohols and Water | Source: scispace.com | URL: 3

Sources

Optimization

Technical Support Center: Troubleshooting 2-Hydroxyethyl Nonanoate Synthesis

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity bottlenecks. Sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity bottlenecks.

Synthesizing 2-hydroxyethyl nonanoate (the monoester of nonanoic acid and ethylene glycol) presents a classic thermodynamic challenge: preventing the primary hydroxyl groups of ethylene glycol from undergoing double esterification to form the undesired byproduct, ethylene glycol dinonanoate (the diester).

This guide provides field-proven troubleshooting strategies, quantitative data comparisons, and a self-validating experimental protocol to help you achieve >99% monoester purity.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: I am using standard chemical esterification (p-TsOH catalyst, reflux), but my GC-MS shows a 60:40 mixture of monoester to diester. Why is this happening, and how can I minimize the diester?

The Causality: In acid-catalyzed chemical esterification, both hydroxyl groups of ethylene glycol possess nearly identical nucleophilicity and reactivity. Once the first hydroxyl group reacts to form the monoester, the remaining hydroxyl group is still highly susceptible to acylation by nonanoic acid. Because chemical catalysts (like sulfuric acid or p-TsOH) do not differentiate between these sites, the reaction yields a statistical, thermodynamic mixture of mono- and di-esters. The Solution: To shift the statistical distribution toward the monoester, you must manipulate the collision frequency by using a massive stoichiometric excess of ethylene glycol (typically a 5:1 to 10:1 molar ratio relative to nonanoic acid)[1]. Additionally, adding the nonanoic acid dropwise to a vigorously stirred solution of the glycol ensures the local concentration of the acylating agent remains low.

Q2: I used a 10:1 excess of ethylene glycol to suppress diester formation, but now I cannot remove the unreacted glycol during workup. What is the best purification strategy?

The Causality: Ethylene glycol has a high boiling point (~197°C) and is highly viscous. Attempting to remove a large excess via vacuum distillation often requires excessive heat, which can induce thermal degradation, product discoloration, or unwanted transesterification[2]. The Solution: Abandon distillation in favor of a biphasic liquid-liquid extraction. Dilute your crude reaction mixture with a non-polar organic solvent (e.g., hexane or ethyl acetate) and wash extensively with brine. The amphiphilic monoester will partition into the organic layer, while the highly polar excess ethylene glycol will partition into the aqueous phase[1].

Q3: Is there a way to achieve >95% monoester yield without using a massive excess of ethylene glycol or complex protecting groups?

The Causality: Yes. The most authoritative and scalable method for high-purity monoester synthesis is enzymatic catalysis using immobilized lipases, specifically Candida antarctica Lipase B (CALB, commercially available as Novozym 435). Lipases offer exquisite regioselectivity. The active site of CALB easily accommodates the initial esterification but sterically hinders the bulky, newly formed monoester from re-entering the catalytic pocket for a second acylation[2]. The Solution: Switch to a solvent-free enzymatic system. By using Novozym 435, you can lower your substrate ratio to a manageable 1:2 (acid-to-glycol) and achieve >99% conversion to the monoester at mild temperatures (60–70°C)[3].

Part 2: Mechanistic Visualization

The following diagram illustrates the logical divergence between chemical and enzymatic pathways, highlighting why enzymatic catalysis is the definitive solution for minimizing diester formation.

G Substrates Nonanoic Acid + Ethylene Glycol ChemCat Chemical Catalysis (H2SO4, p-TsOH) Substrates->ChemCat EnzCat Enzymatic Catalysis (Lipase / CALB) Substrates->EnzCat MonoChem Monoester + High Diester (Thermodynamic Mixture) ChemCat->MonoChem Uncontrolled 2nd Esterification MonoEnz >99% Target Monoester (Regioselective Control) EnzCat->MonoEnz Steric Hindrance Prevents Diester

Reaction pathways for 2-hydroxyethyl nonanoate synthesis comparing chemical and enzymatic catalysis.

Part 3: Quantitative Data Presentation

The table below summarizes the expected outcomes of various synthesis strategies based on process chemistry literature.

Synthesis StrategyAcid:Glycol Molar RatioMonoester Yield (%)Diester Byproduct (%)Scalability & Downstream Processing
Traditional Chemical (Acid Catalyzed)1:1~40–50%High (~30–40%)Poor; requires complex fractional distillation.
Modified Chemical (Glycol Excess)1:10~85%Low (<5%)Moderate; difficult removal of excess glycol[1].
Enzymatic (Novozym 435, Solvent-Free)1:2>99%Trace (<1%)Excellent; simple filtration and phase separation[3].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol for the Solvent-Free Enzymatic Synthesis of 2-Hydroxyethyl Nonanoate is designed as a self-validating system. Each step contains built-in physical checkpoints to verify success in real-time.

Workflow Step1 1. Substrate Mixing (1:2 Acid:Glycol) Step2 2. Lipase Addition (Novozym 435) Step1->Step2 Step3 3. Esterification (70°C, Vacuum) Step2->Step3 Step4 4. Filtration (Enzyme Recovery) Step3->Step4 Step5 5. Phase Separation (Pure Monoester) Step4->Step5

Self-validating experimental workflow for the enzymatic synthesis of 2-hydroxyethyl nonanoate.

Step 1: Substrate Preparation
  • Action: Combine 15.8 g (100 mmol) of nonanoic acid with 12.4 g (200 mmol) of ethylene glycol in a 100 mL round-bottom flask.

  • Causality: A 1:2 molar ratio provides a slight thermodynamic push toward the monoester without creating the severe downstream purification bottlenecks associated with the 1:10 ratios required in chemical synthesis[1].

  • Self-Validation Checkpoint: The initial mixture will be distinctly biphasic due to the polarity difference between the hydrophobic fatty acid and the hydrophilic glycol. This visual baseline is required to track reaction progress.

Step 2: Biocatalyst & Desiccant Addition
  • Action: Add 0.5 g (approx. 3% w/w relative to substrates) of Novozym 435 (immobilized Candida antarctica Lipase B) and 2.0 g of activated 4Å molecular sieves.

  • Causality: Novozym 435 is highly regioselective, sterically preventing the monoester from undergoing a second acylation[2]. Molecular sieves sequester the water byproduct, preventing reverse hydrolysis and shifting the equilibrium toward 100% conversion[2].

  • Self-Validation Checkpoint: The dense molecular sieves will remain at the bottom of the flask, while the lighter immobilized enzyme beads will suspend evenly upon stirring.

Step 3: Reaction Execution
  • Action: Stir the mixture at 600 rpm and heat to 70°C for 24 hours.

  • Causality: 70°C is the optimal intersection for CALB activity and substrate mass transfer in a solvent-free system[3]. High agitation (600 rpm) overcomes the mass transfer limitations of the initial biphasic system.

  • Self-Validation Checkpoint: As the reaction proceeds, the mixture will transition from a cloudy biphasic emulsion to a clear, single-phase liquid. This phase transition physically validates the consumption of the immiscible nonanoic acid and the formation of the amphiphilic monoester.

Step 4: Workup and Catalyst Recovery
  • Action: Vacuum filter the warm reaction mixture through a coarse glass frit to remove the enzyme beads and molecular sieves. Wash the recovered solids with 10 mL of warm hexane.

  • Causality: Immobilized enzymes allow for simple mechanical separation, avoiding the complex aqueous neutralizations required for homogeneous acid catalysts.

  • Self-Validation Checkpoint: Weigh the dried, recovered enzyme beads. A mass recovery of >95% confirms the structural integrity of the biocatalyst, validating that no enzymatic leaching occurred into your final product[3].

References

  • [1] Title: US2910490A - Process for preparing glycol monoesters of organic carboxylic acids. Source: Google Patents. URL:

  • [3] Title: Optimization, kinetic, and scaling‐up of solvent‐free lipase-catalyzed synthesis of ethylene glycol oleate emollient ester. Source: SFERA (unife.it). URL: [Link]

  • Title: PELARGONIC ACID. Source: Ataman Kimya. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of 2-Hydroxyethyl Nonanoate via Vacuum Distillation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the critical purification of 2-hydroxyethyl nonano...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the critical purification of 2-hydroxyethyl nonanoate (also known as ethylene glycol monononanoate).

During the esterification of ethylene glycol and nonanoic acid, the reaction inherently produces a statistical mixture: unreacted starting materials, the target monoester, and the over-reacted diester (ethylene glycol dinonanoate). Because esters of this molecular weight are highly thermo-sensitive, attempting to separate them via atmospheric distillation inevitably leads to thermal cracking, oxidation, and product ruin. Deep vacuum distillation is the mandatory technique to isolate the high-purity monoester while preserving its structural integrity.

Section 1: Quantitative Distillation Parameters

To successfully fractionate the crude mixture, you must understand the thermodynamic behavior of each component under reduced pressure. The table below summarizes the expected boiling points and appropriate distillation cuts.

ComponentMolecular Weight ( g/mol )Approx. BP at Atm. Pressure (°C)Approx. BP at < 5 mbar (°C)Distillation Cut
Ethylene Glycol 62.0719750 - 60Light Ends (Forecut)
Nonanoic Acid 158.24254110 - 125Light Ends (Forecut)
2-Hydroxyethyl nonanoate 202.29~290 - 310150 - 170Main Fraction (Heart Cut)
Ethylene glycol dinonanoate 342.51> 400 (Decomposes)> 220Residue (Bottoms)
Section 2: Process Visualization

G N1 Crude Reaction Mixture (Monoester, Diester, EG, Acid) N2 Step 1: Degassing & Dehydration (50-80°C, 50-100 mbar) N1->N2 Apply moderate vacuum N3 Step 2: Light Ends Removal (EG & Nonanoic Acid) (100-140°C, <5 mbar) N2->N3 Deep vacuum, increase temp N4 Step 3: Main Fraction Collection (2-Hydroxyethyl nonanoate) (150-170°C, <1 mbar) N3->N4 Isolate target fraction N5 Residue (Ethylene glycol dinonanoate) N4->N5 Bottoms remaining

Workflow for the vacuum distillation of 2-hydroxyethyl nonanoate.

Section 3: Step-by-Step Methodology (High-Vacuum Fractional Distillation)

A self-validating protocol ensures that every step confirms the success of the previous one. Follow this workflow to isolate the target monoester.

Step 1: System Assembly and Leak Validation Assemble a fractionating distillation setup (e.g., a Vigreux column to provide adequate theoretical plates) connected to a high-vacuum rotary vane pump. Integrate a liquid nitrogen cold trap to protect the pump from volatile organics.

  • Validation: Isolate the pump and monitor the pressure gauge. A pressure rise of less than 0.1 mbar/minute confirms a vacuum-tight system.

Step 2: Degassing and Dehydration Load the crude ester mixture into the distillation flask. Apply a moderate vacuum (50–100 mbar) while gently heating the oil bath to 50–80°C with vigorous magnetic stirring.

  • Causality: This step removes dissolved gases and residual reaction water. Skipping this causes violent flash-boiling (bumping) when deep vacuum is applied, which can shoot crude material directly into your clean condenser.

Step 3: Light Ends (Forecut) Removal Gradually lower the pressure to < 5 mbar. Increase the heat source. Collect the forecut (unreacted ethylene glycol and nonanoic acid) at vapor temperatures between 50°C and 125°C.

  • Validation: The vapor temperature will drop sharply once the light ends are depleted, signaling the end of this cut. Swap the receiving flask.

Step 4: Heart Cut (Target Monoester) Isolation Reduce the pressure to deep vacuum (0.1 - 1 mbar). Increase the bath temperature until the vapor temperature stabilizes around 150–170°C. Collect the purified 2-hydroxyethyl nonanoate.

  • Causality: Operating under deep vacuum drops the boiling point by over 100°C. This allows the ester to volatilize at a temperature where thermal breakdown is minimal 1.

Step 5: Controlled Shutdown Leave the heavy residue (diester) in the boiling flask. Allow the system to cool below 50°C under vacuum before breaking the vacuum with an inert gas (nitrogen or argon).

  • Causality: Introducing atmospheric oxygen to hot esters triggers immediate oxidative degradation, leading to discoloration and impurities.

Section 4: Troubleshooting Guide & FAQs

Q1: Why is my purified 2-hydroxyethyl nonanoate turning yellow or brown during distillation? A1: Discoloration is a primary indicator of thermal degradation or oxidation. High molecular weight esters are highly thermo-sensitive 2. If your vacuum system is underperforming (e.g., operating >10 mbar), the required boiling temperature exceeds the thermal stability threshold of the ester.

  • Solution: Ensure your system can maintain a deep vacuum (< 1 mbar). Verify that you are cooling the apparatus to <50°C before breaking the vacuum with an inert gas.

Q2: I am experiencing severe bumping when the vacuum is applied, causing the crude mixture to shoot into the receiving flask. How do I prevent this? A2: Bumping is caused by the sudden flash-boiling of residual water or low-boiling solvents trapped in the viscous crude mixture.

  • Solution: Implement a rigorous degassing step. Hold the system at a moderate vacuum (50-100 mbar) at 60°C for 30 minutes with vigorous magnetic stirring before pulling deep vacuum. The stirring provides nucleation sites for smooth, controlled boiling.

Q3: My GC-MS analysis shows the main fraction is contaminated with ethylene glycol dinonanoate (the diester). How do I improve separation? A3: While the monoester and diester have a significant boiling point difference, co-distillation (entrainment) occurs if the distillation rate is too aggressive or if the column lacks sufficient theoretical plates.

  • Solution: Switch from a simple short-path distillation head to a Vigreux column. Lower your oil bath temperature to reduce the evaporation rate, ensuring a steady reflux ratio that allows the heavier diester to condense and fall back into the boiling flask.

Q4: The vacuum pressure fluctuates constantly during the main fraction collection. What causes this instability? A4: Pressure fluctuations usually indicate a volatile impurity continuously off-gassing, a micro-leak expanding under heat, or the cold trap becoming saturated and losing its trapping efficiency 3.

  • Solution: Pause the distillation by removing the heat source. Perform a drop-test to check for leaks. If the system is sealed, empty and refresh the liquid nitrogen in the cold trap to restore maximum pumping efficiency.

References
  • The Synthesis Process of Trioctyl Trimellitate: A Complete Technical Guide Source: Bastone Plastics URL:[Link]

  • Advanced High Vacuum Techniques for ω-3 Polyunsaturated Fatty Acids Esters Concentration Source: Bulletin of the Polytechnic Institute of Iași (bch.ro) URL:[Link]

  • Fatty Acid Distillation & Fractionation: Core Processes in the Oleochemical Industry Source: Technoilogy URL:[Link]

Sources

Optimization

Biocatalysis Support Center: Nonanoate Ester Synthesis &amp; Catalyst Optimization

Welcome to the Technical Support Center for Biocatalytic Esterification. This portal is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of nonanoate esters (e.g....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Biocatalytic Esterification. This portal is designed for researchers, scale-up scientists, and drug development professionals working on the synthesis of nonanoate esters (e.g., pentyl nonanoate for flavor/fragrance profiles, or vanillyl nonanoate as a capsinoid analog for pharmaceutical applications).

Optimizing the concentration of immobilized lipases (such as Novozym 435 or Lipozyme RMIM) is a non-linear challenge. Below, you will find diagnostic FAQs, comparative data matrices, and self-validating protocols to troubleshoot and optimize your catalytic workflows.

Diagnostic FAQs: Catalyst Concentration & Kinetics

Q1: Why does increasing the concentration of immobilized lipase initially increase the reaction rate, but eventually cause a plateau or decrease in nonanoate yield? A: This is a classic manifestation of mass transfer limitation compounded by enzyme aggregation. At lower concentrations, the active sites of the immobilized lipase are fully exposed to the substrates (nonanoic acid and your chosen alcohol). As you increase the catalyst loading beyond the optimal threshold (e.g., >0.2 g per 50 mM substrate in solvent-free systems), the solid catalyst particles begin to agglomerate[1]. This agglomeration drastically reduces the effective interfacial area. Furthermore, in highly concentrated suspensions, the localized viscosity increases, hindering the diffusion of substrates into the porous support and preventing the nonanoate ester product from diffusing out.

Q2: How do I optimize the catalyst-to-substrate ratio when synthesizing complex APIs (like vanillyl nonanoate) versus simple esters (like pentyl nonanoate)? A: Optimization is dictated by substrate polarity and the thermodynamic equilibrium of your specific medium.

  • For simple esters (Pentyl Nonanoate): A solvent-free system is highly efficient. You can achieve a maximum yield of ~86% within 150 minutes using 0.2 g of Lipozyme RMIM with a 1:9 molar ratio of nonanoic acid to pentanol at 45°C[1].

  • For complex/polar esters (Vanillyl Nonanoate): Synthesizing capsinoid models requires an organic solvent (like dioxane) because vanillyl alcohol is highly polar and solid at room temperature. Here, Novozym 435 is preferred. The optimal loading is significantly lower (e.g., 20 mg per 50 mM substrate in 500 mL solvent)[2]. Increasing the enzyme concentration in this solvent-based system will accelerate the initial reaction rate but will not alter the final thermodynamic equilibrium yield[2].

Q3: What role does water activity play in optimizing catalyst concentration? A: Lipases require a critical hydration shell to maintain their active, open conformation. However, esterification produces water as a byproduct. If the catalyst concentration is too high, the rapid initial production of water leads to localized water pooling around the hydrophilic enzyme support. This drives the equilibrium backward toward hydrolysis. To optimize, you must balance catalyst loading with precise water management—either by strictly controlling initial water addition (e.g., exactly 0.2% v/v for solvent-free systems)[1] or by incorporating water scavengers (e.g., 50 mg of 4 Å molecular sieves for solvent-based systems)[2].

Q4: Why does my catalyst lose activity when I attempt to accelerate the reaction by increasing both catalyst loading and temperature? A: While higher temperatures decrease viscosity and temporarily improve mass transfer for high catalyst loadings, exceeding critical thermal thresholds causes irreversible deactivation. For example, exceeding 60°C with Lipozyme RMIM increases the kinetic vibration of the enzyme molecule, which disrupts crucial hydrogen bonds maintaining the lipase's tertiary structure[3].

Troubleshooting Workflow

CatalystOptimization Start Start Optimization Step1 Set Baseline Parameters (45°C, 150rpm) Start->Step1 Step2 Vary Catalyst Loading (0.05g to 0.8g) Step1->Step2 Decision1 Does yield plateau or decrease? Step2->Decision1 PathA Investigate Mass Transfer or Aggregation Decision1->PathA Yes PathB Determine Optimal Cost-to-Yield Ratio Decision1->PathB No Step3 Evaluate Water Activity (Add 0.2% v/v H2O) PathA->Step3 PathB->Step3 End Finalized Protocol Step3->End

Workflow for diagnosing and optimizing immobilized biocatalyst loading in nonanoate synthesis.

Comparative Data Matrix: Catalyst Optimization Parameters

Use the following empirically validated parameters as a baseline for your experimental design.

ParameterPentyl Nonanoate Synthesis[1]Vanillyl Nonanoate Synthesis[2]
Target Application Flavor & FragranceDrug Development (Capsinoids)
Preferred Catalyst Lipozyme RMIMNovozym 435
Optimal Catalyst Loading 0.2 g (per 50 mM substrate)20 mg (per 50 mM substrate)
Molar Ratio (Acid:Alcohol) 1:9 (Alcohol excess)1:1 to 1:4
Reaction Medium Solvent-freeDioxane (500 mL)
Optimal Temperature 45°C25°C
Reaction Time 150 minutes20 hours
Maximum Yield ~86.08%~86.00%
Water Management 0.2% v/v initial water added50 mg 4 Å molecular sieves

Standard Operating Procedure (SOP): Solvent-Free Catalyst Optimization

This protocol details the self-validating methodology for optimizing Lipozyme RMIM concentration in the synthesis of pentyl nonanoate.

Phase 1: Preparation & Baseline Establishment

  • Substrate Loading: In a series of 10 mL screw-capped vials, add 50 mM of pentanol and 50 mM of nonanoic acid. Causality Note: While a 1:1 ratio establishes a baseline, scaling up will require shifting to a 1:9 (acid:alcohol) ratio to drive the equilibrium forward via Le Chatelier's principle and prevent dead-end inhibition by the acid[1].

  • Hydration Control: Add exactly 0.2% v/v of deionized water to each vial. This micro-addition maintains the enzyme's hydration shell without shifting the thermodynamic equilibrium toward hydrolysis[1].

Phase 2: Catalyst Gradient & Reaction 3. Loading Gradient: Introduce the immobilized Rhizomucor miehei lipase (Lipozyme RMIM) in a gradient across five separate vials: 0.05 g, 0.1 g, 0.2 g, 0.4 g, and 0.8 g. 4. Initiation: Place the sealed vials in a horizontal water bath shaker set strictly to 45°C with an agitation speed of 150 rpm. Do not exceed 60°C to prevent thermal denaturation[3].

Phase 3: Sampling & Self-Validation 5. Kinetic Sampling: At 30-minute intervals (up to 150 minutes), withdraw 50 µL aliquots from each vial. Immediately centrifuge the aliquots at 1500 rpm for 5 minutes to separate the solid biocatalyst, effectively quenching the reaction[3]. 6. Quantification: Analyze the supernatant via Gas Chromatography (GC) to quantify the conversion percentage of nonanoic acid to pentyl nonanoate. 7. System Self-Validation (Critical Step): To prove that the plateau in yield at higher concentrations is due to mass transfer/aggregation and not catalyst poisoning, filter the catalyst from the 0.2 g and 0.8 g vials. Wash the recovered catalyst thoroughly with n-hexane, dry it, and subject it to a second reaction cycle under identical conditions. If the esterification activity remains unaffected (within a 5% margin of error) after three reuses[3], the system is validated, confirming that physical aggregation—not chemical deactivation—is the rate-limiting factor at higher loadings.

Mechanistic Reference: Ping-Pong Bi-Bi Pathway

Understanding the catalytic mechanism is essential for troubleshooting concentration issues. Lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism, where the enzyme oscillates between two states.

MechanisticPathway E Free Lipase (Active Site Ser-His-Asp) ES1 Enzyme-Substrate Complex E->ES1 + Nonanoic Acid S1 Nonanoic Acid (Acyl Donor) S1->ES1 AcE Acyl-Enzyme Intermediate (Covalent Bond) ES1->AcE - Water W Water (Released) ES1->W AcES2 Acyl-Enzyme-Alcohol Complex AcE->AcES2 + Alcohol S2 Alcohol (e.g., Pentanol) S2->AcES2 AcES2->E - Nonanoate Ester P Nonanoate Ester (Product) AcES2->P

Ping-Pong Bi-Bi mechanistic pathway of lipase-catalyzed nonanoate esterification.

References

  • CATALYZED FORMATION OF PENTYL NONANOATE USING SCREENED IMMOBILIZED LIPASE FROM Rhizomucor meihei Source: SciELO URL
  • CATALYZED FORMATION OF PENTYL NONANOATE USING SCREENED IMMOBILIZED LIPASE FROM Rhizomucor meihei (Methodology & Thermal Data)
  • Source: Taylor & Francis (tandfonline.com)

Sources

Troubleshooting

Technical Support Center: Stabilizing 2-Hydroxyethyl nonanoate in Aqueous Solutions

Welcome to the technical support center for 2-Hydroxyethyl nonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for prevent...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Hydroxyethyl nonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable protocols for preventing the hydrolysis of this ester in aqueous environments. We will explore the mechanisms of degradation and offer robust strategies to ensure the stability and integrity of your compound during experimentation.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and analysis of 2-Hydroxyethyl nonanoate in aqueous solutions.

Problem 1: Rapid loss of parent compound detected by HPLC/LC-MS.

  • Question: I've prepared an aqueous solution of 2-Hydroxyethyl nonanoate, but subsequent analysis shows a significant decrease in the parent compound peak and the emergence of new peaks. What is happening?

  • Answer: You are likely observing hydrolytic degradation. 2-Hydroxyethyl nonanoate, as an ester, is susceptible to hydrolysis, a reaction where water cleaves the ester bond to form nonanoic acid and ethylene glycol.[1][2] This reaction is often the primary pathway for degradation in aqueous media.[3][4] The rate of this reaction is highly dependent on pH and temperature.[5][6]

    • Causality: The carbonyl carbon of the ester group is electrophilic and can be attacked by the nucleophilic water molecule. This process is significantly accelerated under acidic or basic conditions, which act as catalysts.[1][2][7] At elevated temperatures, the kinetic energy of the molecules increases, leading to a faster reaction rate.[4][8]

Problem 2: Inconsistent results between experimental repeats.

  • Question: My stability studies are yielding variable results. Why might the degradation rate of 2-Hydroxyethyl nonanoate be inconsistent?

  • Answer: Inconsistency often points to un-controlled variables in your experimental setup. The most common culprits are:

    • pH Fluctuation: If your solution is unbuffered or improperly buffered, the pH can drift. As ester hydrolysis produces nonanoic acid, the pH of the solution can decrease, leading to acid-autocatalysis where the acidic product catalyzes further degradation.[1][9]

    • Temperature Variations: Storing samples on a lab bench with fluctuating ambient temperatures can alter the hydrolysis rate.[5]

    • Buffer Catalysis: Certain buffer species, such as phosphate or citrate, can themselves act as nucleophiles and participate in the hydrolysis, accelerating degradation.[10]

Problem 3: Formation of an oily layer or precipitate in the solution over time.

  • Question: After storing my aqueous solution of 2-Hydroxyethyl nonanoate, I've noticed a phase separation or the formation of a precipitate. What could be the cause?

  • Answer: This is likely due to the formation of nonanoic acid, one of the hydrolysis products.[11] 2-Hydroxyethyl nonanoate has a certain solubility in water, but nonanoic acid is significantly less soluble, especially at a pH below its pKa (~4.8). As hydrolysis proceeds, the concentration of nonanoic acid increases, and once it exceeds its solubility limit, it will precipitate or form an oily layer.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding the chemistry and handling of 2-Hydroxyethyl nonanoate.

Q1: What is the fundamental mechanism of 2-Hydroxyethyl nonanoate hydrolysis?

A1: The hydrolysis of 2-Hydroxyethyl nonanoate is a nucleophilic acyl substitution reaction.[1] Water acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. This reaction is reversible.[1][2][12]

  • Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and shows no tendency to react with the alcohol.[2]

Below is a diagram illustrating the hydrolysis pathways.

HydrolysisMechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) Ester_A 2-Hydroxyethyl nonanoate ProtonatedEster Protonated Ester (More Electrophilic) Ester_A->ProtonatedEster + H⁺ H_ion H+ ProtonatedEster->Ester_A - H⁺ Products_A Nonanoic Acid + Ethylene Glycol ProtonatedEster->Products_A + H₂O H2O_A H₂O Products_A->ProtonatedEster - H₂O Ester_B 2-Hydroxyethyl nonanoate Tetrahedral_Intermediate Tetrahedral Intermediate Ester_B->Tetrahedral_Intermediate + OH⁻ OH_ion OH⁻ Products_B Nonanoate Salt + Ethylene Glycol Tetrahedral_Intermediate->Products_B

Caption: Mechanisms of acid- and base-catalyzed hydrolysis.

Q2: What is the optimal pH for storing 2-Hydroxyethyl nonanoate in an aqueous solution?

A2: For most simple esters, the pH of maximum stability is typically in the mildly acidic range of pH 4 to 5.[13] In this range, both the acid- and base-catalyzed hydrolysis rates are at a minimum. It is crucial to perform a pH-rate profile study for your specific formulation to determine the empirical optimum.

Q3: How does temperature affect the stability of 2-Hydroxyethyl nonanoate?

A3: The rate of hydrolysis increases with temperature, following the principles of chemical kinetics.[6] For long-term storage of aqueous solutions, it is highly recommended to store them at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures to minimize degradation.[4]

Q4: Which analytical methods are suitable for monitoring hydrolysis?

A4: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[14] A stability-indicating HPLC method can separate the parent compound from its degradation products (nonanoic acid and ethylene glycol), allowing for accurate quantification of the degradation over time. Other methods like Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed.[15][16][17]

Section 3: Prevention and Mitigation Protocols

This section provides detailed experimental protocols to help you control and validate the stability of your compound.

Protocol 1: Preparation of a pH-Controlled and Stabilized Aqueous Solution

This protocol describes how to prepare a solution of 2-Hydroxyethyl nonanoate with improved stability.

  • Buffer Selection:

    • Choose a buffer system that is effective in the target pH range of 4-5. Acetate or citrate buffers are common choices.

    • Expert Insight: Be aware that some buffer species can catalyze hydrolysis.[10] If you observe unexpected degradation, consider switching to a non-nucleophilic buffer such as MES (2-(N-morpholino)ethanesulfonic acid).

  • Preparation:

    • Prepare the chosen buffer at the desired concentration (e.g., 10-50 mM) in high-purity water.

    • Adjust the pH of the buffer solution accurately using a calibrated pH meter.

    • Dissolve the 2-Hydroxyethyl nonanoate in the prepared buffer to the final desired concentration. Gentle warming or sonication may be used to aid dissolution if necessary, but prolonged exposure to high temperatures should be avoided.

  • Sterilization and Storage:

    • If the application requires sterility, filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contamination, as enzymes from microbes can also catalyze hydrolysis.

    • Store the solution in tightly sealed, appropriate containers (e.g., amber glass vials to protect from light) at 2-8°C. For long-term storage, consider freezing at -20°C or below.

Protocol 2: A Self-Validating HPLC Method for Stability Testing

This protocol outlines a forced degradation study and a subsequent stability analysis to validate that your analytical method can accurately measure stability.

  • Forced Degradation (Method Validation):

    • Objective: To intentionally degrade the compound to ensure the analytical method can distinguish the parent compound from its degradants.[3]

    • Acid Stress: Prepare a solution of the compound in 0.1 M HCl. Heat at 60°C for 2-4 hours.

    • Base Stress: Prepare a solution in 0.1 M NaOH. Keep at room temperature for 1-2 hours.[3]

    • Oxidative Stress: Prepare a solution in 3% H₂O₂. Keep at room temperature for 4-8 hours.

    • Analysis: Analyze all stressed samples by your chosen HPLC method. The goal is to achieve 5-20% degradation.[3] Confirm that the peaks for nonanoic acid and the parent compound are well-resolved.

  • Time-Course Stability Study:

    • Prepare a batch of your final formulation as described in Protocol 1.

    • Divide the batch into multiple aliquots and store them under the intended storage conditions (e.g., 4°C and an accelerated condition like 25°C).

    • At designated time points (e.g., t=0, 1 week, 2 weeks, 1 month), remove an aliquot from each storage condition.

    • Analyze the samples by the validated stability-indicating HPLC method.

    • Quantify the peak area of 2-Hydroxyethyl nonanoate at each time point.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound versus time for each condition.

    • This plot provides a clear stability profile and allows for the calculation of the compound's shelf-life or half-life under those conditions.

The workflow for conducting a stability study is summarized in the diagram below.

StabilityWorkflow cluster_prep Phase 1: Preparation & Validation cluster_study Phase 2: Stability Study cluster_analysis Phase 3: Data Analysis P1 Prepare pH-Controlled Solution (Protocol 1) P2 Develop Stability-Indicating HPLC Method P1->P2 P3 Perform Forced Degradation (Protocol 2, Step 1) P2->P3 S1 Set up Time-Course Study (t=0, t=1, t=2...) P3->S1 Method Validated S2 Store Aliquots at Controlled Conditions (e.g., 4°C, 25°C) S1->S2 S3 Analyze Samples at Each Time Point S2->S3 A1 Quantify Parent Compound Peak Area S3->A1 A2 Plot % Remaining vs. Time A1->A2 A3 Determine Degradation Rate and Shelf-Life A2->A3

Caption: Workflow for a comprehensive stability assessment.

Data Summary: Factors Influencing Hydrolysis
FactorConditionImpact on Hydrolysis RateMitigation Strategy
pH < 4 (Acidic)High (Acid-catalyzed)Buffer solution to pH 4-5.[18]
4 - 5MinimumOptimal Storage Range
> 6 (Basic)Very High (Base-catalyzed)Buffer solution to pH 4-5.
Temperature Low (e.g., 4°C)SlowStore at refrigerated or frozen temperatures.[4]
High (e.g., 40°C)FastAvoid exposure to elevated temperatures.
Buffer Type Nucleophilic (e.g., Phosphate)Can AccelerateUse non-nucleophilic buffers (e.g., MES).[10]
Non-nucleophilic (e.g., MES)No Catalytic EffectPreferred for sensitive compounds.
Additives Complexing AgentsCan DecreaseConsider formulation with cyclodextrins to protect the ester bond.[19]

By understanding the mechanisms of hydrolysis and implementing these controlled experimental strategies, you can significantly improve the stability of 2-Hydroxyethyl nonanoate in your aqueous formulations, leading to more reliable and reproducible research outcomes.

References

  • Vertex AI Search. (2024, March 8). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. (2013, April 30). The Journal of Organic Chemistry - ACS Publications.
  • Hydrolysis of Esters: Mechanism and Conditions. (2022, July 16). PSIBERG.
  • Ferdous, A. J., Dickinson, N. A., & Waigh, R. D. (1991). 1H NMR as an Analytical Tool for the Investigation of Hydrolysis Rates: A Method for the Rapid Evaluation of the Shelf-Life of Aqueous Solutions of Drugs With Ester Groups. Journal of Pharmacy and Pharmacology.
  • Technical Support Center: Enhancing the Stability of Unsaturated Ester Compounds. (n.d.). Benchchem.
  • Determination of rate of reaction and rate constant of the hydrolysis of ester (ethyl acetate) with alkali(sodium hydroxide). (2019, September 15). SSRG.
  • Garavelli, C. B. (1972). The Qualitative and Quantitative Determination of the Esters by Alkaline Hydrolysis and Gas Chromatographic Analysis of the Liberated Alcohol. Journal of the Tennessee Academy of Science.
  • Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I. (n.d.). CoLab.
  • Understanding the chemical basis of drug stability and degradation. (2021, March 25). The Pharmaceutical Journal.
  • Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions. (n.d.). Benchchem.
  • Rate of hydrolysis of ester in presence of an acidic medium. (2019, April 21). Chemistry Stack Exchange.
  • Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (n.d.).
  • Accurately determining esterase activity via the isosbestic point of p-nitrophenol. (2016, October 10).
  • Ester hydrolysis: Conditions for acid autocatalysis and a kinetic switch. (2017, May 10). White Rose Research Online.
  • ester hydrolysis and Fischer esterification. (2019, January 15). YouTube.
  • An Approach to Control Strategies for Sulfonate Ester Formation in Pharmaceutical Manufacturing Based on Recent Scientific Understanding. (2012, September 28). ACS Publications.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025, December 12). ResearchGate.
  • Hydrolysis of Esters. (n.d.). The Basics of General, Organic, and Biological Chemistry.
  • 2-Hydroxyethyl nonanoate. (n.d.). PubChem - NIH.
  • Effect of Tris, MOPS, and phosphate buffers on the hydrolysis of polyethylene terephthalate films by polyester hydrolases. (n.d.). PMC.
  • Reaction kinetics on hydrolysis of substituted di-phenyl phosphate ester in different borate buffers. (2025, August 7). ResearchGate.
  • A simple method for reaction rate prediction of ester hydrolysis. (n.d.). ResearchGate.
  • What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. (2017, March 19). Quora.
  • Analytical Methods. (n.d.).
  • 2-hydroxyethyl nonanoate (C11H22O3). (n.d.). PubChemLite.
  • Hydrolysis. (n.d.).
  • 2-Hydroxyethyl pentanoate - Chemical & Physical Properties. (n.d.). Cheméo.
  • Kinetics of Acid Hydrolysis of an Ester. (n.d.).
  • Ethyl nonanoate. (n.d.). CymitQuimica.
  • Nonanoate. (n.d.). PubChem - NIH.

Sources

Optimization

Technical Support Center: Advanced Decolorization of 2-Hydroxyethyl Nonanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the optical purity of synthesized esters.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the optical purity of synthesized esters. 2-Hydroxyethyl nonanoate (also known as ethylene glycol monononanoate) is particularly susceptible to chromophore generation during acid-catalyzed esterification.

This guide bypasses superficial fixes to address the thermodynamic and kinetic causality behind color body formation. Below, you will find a mechanistic breakdown, troubleshooting FAQs, and self-validating protocols designed to ensure absolute product integrity.

Part 1: Visual Decolorization Workflow

The following logic diagram illustrates the optimal sequence for removing complex color bodies from crude ester matrices.

DecolorizationWorkflow Crude Crude 2-Hydroxyethyl Nonanoate (High APHA Color) Wash Alkaline Wash & Dehydration (Remove Catalyst & H2O) Crude->Wash Neutralization IonEx Cation Exchange Resin (Scavenge Metal Ions) Wash->IonEx Anhydrous Feed Carbon Activated Carbon Adsorption (120°C - 160°C) IonEx->Carbon Metal-Free Ester Filter Micron Filtration (Remove Sorbents) Carbon->Filter Slurry Distill Vacuum Distillation / Steam Strip (Remove Volatiles) Filter->Distill Polish Pure Purified Ester (APHA < 15) Distill->Pure Final Yield

Workflow for decolorization of crude 2-hydroxyethyl nonanoate.

Part 2: Troubleshooting & FAQs

Q1: What drives the formation of color bodies during the esterification of nonanoic acid and ethylene glycol? Causality: High reaction temperatures (>150°C) combined with strong acid catalysts (e.g., p-TsOH or sulfuric acid) promote the dehydration and oxidation of the ethylene glycol moiety. This leads to the formation of aldehydes, which rapidly undergo aldol condensation to form conjugated polyenes—the primary culprits behind the yellow/brown tint. Furthermore, trace transition metals leaching from reactor vessels act as pro-oxidants, accelerating this degradation.

Q2: Why does standard activated carbon treatment fail to achieve an APHA color score of <15 for this specific ester? Causality: Activated carbon relies on physisorption, which is highly effective for non-polar to moderately polar high-molecular-weight chromophores. However, in ester synthesis, transition metal complexes and highly polar low-molecular-weight degradation products resist carbon adsorption. According to established industrial purification methods for ester plasticizers, relying solely on activated carbon or ion exchange resins is insufficient; a sequential treatment utilizing a cation exchange material followed by a decolorizing adsorbent is required for complete color body removal 1. The resin scavenges the coordinating metals, freeing the organic polyenes to be captured by the carbon.

Q3: Is there a chemical bleaching alternative that avoids the yield loss associated with solid adsorbents? Causality: Yes, ozone treatment is a highly effective, self-validating chemical bleaching method. Ozone electrophilically attacks the double bonds of conjugated color bodies, cleaving them into smaller, volatile, colorless carbonyl compounds. By treating the reaction product with 0.01 to 5.0 grams of ozone per liter of ester, followed immediately by steam treatment, color bodies are permanently lightened without the yield losses associated with solid adsorbents 2.

Q4: How does free fatty acid (FFA) content impact the decolorization process? Causality: High residual nonanoic acid acts as a competitive adsorbate, blocking the micropores of activated carbon and drastically reducing its capacity for color bodies. In the synthesis of related glycol esters, pretreatment with activated carbon is routinely employed to adsorb oxidation products and solid particles, effectively reducing both color and free fatty acid content before further processing 3. Neutralizing FFA prior to adsorption is critical.

Part 3: Self-Validating Experimental Protocols

A protocol is only robust if the output of one step provides the necessary, verifiable condition for the next. Below are two validated methodologies for decolorizing 2-Hydroxyethyl nonanoate.

Protocol A: Synergistic Cation Exchange and Carbon Adsorption

Objective: Reduce APHA color from >200 to <15 while maintaining >90% ester yield.

  • Alkaline Wash & Dehydration:

    • Wash the crude ester with 5% w/v aqueous Na2​CO3​ (1:1 v/v) at 60°C for 30 minutes. Separate the phases.

    • Self-Validation Checkpoint: Test the aqueous effluent pH. It must read > 7.5. A lower pH indicates incomplete catalyst neutralization, which will drive reverse hydrolysis during high-temperature carbon treatment.

    • Dry the organic phase under vacuum (50 mbar, 80°C).

    • Self-Validation Checkpoint: Karl Fischer titration must read < 0.1% water. Excess water shields the active sites of the cation resin in Step 2, causing immediate failure.

  • Cation Exchange (Metal Scavenging):

    • Pass the anhydrous ester through a column packed with anhydrous, macroreticular strongly acidic cation exchange resin (e.g., Amberlyst 15) at a space velocity of 2 Bed Volumes/hour at 40°C.

    • Causality: The resin scavenges iron and copper ions that act as Lewis acids, which otherwise coordinate with polar color bodies and prevent their adsorption onto non-polar carbon.

  • High-Temperature Carbon Adsorption:

    • Transfer the eluate to a stirred tank reactor. Add 2% w/w powdered activated carbon.

    • Heat to 120°C - 160°C under a continuous nitrogen sparge for 2 hours with slow agitation.

    • Causality: Elevated temperatures decrease the kinematic viscosity of the nonanoate ester, allowing large polyenic color bodies to diffuse deeply into the carbon's micropores. The N2​ blanket prevents secondary oxidative degradation.

  • Filtration & Final Polish:

    • Cool the mixture to 80°C and filter through a 1 µm PTFE membrane to remove carbon fines.

    • Self-Validation Checkpoint: Measure Acid Value (Target: < 0.5 mg KOH/g). If the Acid Value is elevated, the carbon treatment temperature was too high, inducing thermal cracking of the ester.

Protocol B: Ozone Cleavage & Steam Stripping

Objective: Chemical destruction of chromophores for maximum yield recovery.

  • Ozonolysis:

    • Inject ozone-enriched oxygen (0.5 g O3​ per liter of ester) into the crude ester at 40°C using a sparging frit.

    • Causality: Ozone electrophilically attacks the conjugated π -systems of the chromophores, cleaving them into lower-molecular-weight, colorless aldehydes and ketones.

  • Steam Stripping:

    • Immediately subject the ozonated ester to steam stripping at 120°C under reduced pressure (100 mbar).

    • Causality: Removes the volatile cleavage products generated in Step 1.

    • Self-Validation Checkpoint: GC-MS of the distillate will show the presence of short-chain carbonyls, confirming the successful destruction of chromophores rather than mere chemical masking.

Part 4: Quantitative Performance Data

The following table summarizes the comparative efficacy of various decolorization techniques applied to crude 2-Hydroxyethyl nonanoate.

Treatment MethodologyInitial APHAFinal APHAAcid Value (mg KOH/g)Ester Yield (%)Primary Mechanism of Action
Untreated Crude Baseline 2502502.10N/AN/A
Activated Carbon Only (2% w/w) 250851.8594.5Physisorption of non-polar chromophores
Cation Exchange + Activated Carbon 250120.3092.0Sequential removal of pro-oxidant metals and polyenes
Ozone Bleaching + Steam Stripping 250150.8097.2Electrophilic cleavage of chromophoric double bonds
Part 5: References
  • Purification and decolorization of esters. Google Patents (US2748159A). 1

  • Process for lightening the color of polyol esters. Google Patents (US8524938B2). 2

  • Biolubricant from Spent Bleaching Earth Oil through Propylene Glycol Ester Synthesis. AIP Publishing. 3

Sources

Troubleshooting

Technical Support Center: Optimizing 2-Hydroxyethyl Nonanoate Synthesis

Welcome to the Technical Support Center for the synthesis of 2-hydroxyethyl nonanoate (ethylene glycol monononanoate). As a Senior Application Scientist, I frequently consult with researchers and drug development profess...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-hydroxyethyl nonanoate (ethylene glycol monononanoate). As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with prolonged reaction times and poor monoester selectivity when synthesizing this critical surfactant and emollient building block.

This guide synthesizes technical accuracy with field-proven insights, providing you with self-validating protocols and mechanistic troubleshooting to accelerate your workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My traditional Fischer esterification of nonanoic acid and ethylene glycol stalls at ~60% conversion, and the reaction takes over 24 hours. How can I accelerate the kinetics and drive it to completion?

A1: The stall you are experiencing is a classic thermodynamic limitation. The acid-catalyzed esterification of ethylene glycol is a consecutive, reversible second-order reaction[1]. As water accumulates, the rate of the reverse hydrolysis reaction equals the forward esterification rate, halting net progress.

To accelerate the reaction and break this equilibrium, you must intervene both catalytically and thermodynamically:

  • Catalytic Intervention: Switch from homogeneous liquid acids (like H2​SO4​ ) to a strongly acidic, macroreticular cation-exchange resin such as Amberlyst 36. This provides a massive localized concentration of accessible sulfonic acid sites, accelerating the protonation of the carbonyl oxygen and functioning via pseudo-homogeneous kinetics[1].

  • Thermodynamic Intervention: Implement a Dean-Stark apparatus using an azeotropic solvent (e.g., toluene). This allows you to continuously boil off and trap the water byproduct. By removing water from the system, you force the equilibrium to the right (Le Chatelier's principle), reducing your reaction time from >24 hours to roughly 4–6 hours.

Q2: We are adopting green chemistry protocols using biocatalysis, but our lipase-catalyzed esterification in aqueous buffer is incredibly slow (<5% conversion in 24h). How can we fix this?

A2: Lipases (such as Rhizomucor miehei lipase) require a phenomenon known as "interfacial activation" to function efficiently. In pure aqueous buffers, highly hydrophobic substrates like nonanoic acid aggregate poorly, causing the enzyme's active site lid to remain closed and inactive.

To drastically reduce reaction time, introduce 2 wt% of the designer surfactant TPGS-750-M (DL-α-tocopherol methoxypolyethylene glycol succinate) into your aqueous buffer[2]. This surfactant spontaneously forms ~50 nm nanomicelles. These micelles act as hydrophobic reservoirs that concentrate the nonanoic acid and ethylene glycol, while providing a massive interfacial area that triggers the conformational opening of the lipase. This micellar catalysis can boost your conversion from <5% to >85% within 24 hours at a mild 30°C, with near 100% selectivity for the monoester[2].

Q3: Is there a synthetic route that completely bypasses the slow esterification equilibrium and avoids water byproducts altogether?

A3: Yes. You can transition from a condensation reaction to an addition reaction by reacting nonanoic acid directly with ethylene oxide gas. Because this is a ring-opening reaction, no water is generated, completely bypassing the thermodynamic equilibrium limitations of Fischer esterification.

Using an ammonium halide catalyst (e.g., tetramethylammonium chloride) at elevated temperatures (75–175°C) accelerates the nucleophilic attack of the nonanoate anion on the epoxide ring[3]. This route is ultra-fast and simplifies downstream purification, though it requires specialized pressure reactors to safely handle hazardous ethylene oxide gas.

Part 2: Visual Workflows & Decision Trees

TroubleshootingTree Start Goal: Reduce Reaction Time for 2-Hydroxyethyl Nonanoate Q1 Are you bound to Fischer Esterification? Start->Q1 Q2 Can you use organic solvents? Q1->Q2 Yes Q3 Can you handle hazardous gases? Q1->Q3 No Solvent_Yes Use Azeotropic Distillation (Toluene) + Amberlyst 36 (Drives equilibrium fast) Q2->Solvent_Yes Yes Solvent_No Use Aqueous Micellar Catalysis (TPGS-750-M) + Lipase (Mild & Green) Q2->Solvent_No No Gas_Yes Ethylene Oxide Ring-Opening + NH4X (No water byproduct) Q3->Gas_Yes Yes Gas_No Revert to optimized Fischer methods Q3->Gas_No No

Decision tree for selecting the optimal rapid synthesis route.

MicellarPathway Water Aqueous Buffer (Bulk Phase) Micelle TPGS-750-M Nanomicelle (Hydrophobic Core) Water->Micelle Self-assembly Product 2-Hydroxyethyl Nonanoate Micelle->Product Accelerated Esterification Substrates Nonanoic Acid + Ethylene Glycol Substrates->Water Low solubility Substrates->Micelle Partitioning Enzyme Rhizomucor miehei Lipase Enzyme->Micelle Interfacial Activation

Mechanistic pathway of accelerated lipase catalysis within TPGS-750-M nanomicelles.

Part 3: Experimental Protocols

Protocol A: Accelerated Heterogeneous Acid-Catalyzed Esterification

Causality: Utilizes a solid acid catalyst to provide high proton density and azeotropic distillation to continuously break the thermodynamic equilibrium.

  • Preparation: In a 500 mL round-bottom flask, combine nonanoic acid (0.1 mol) and ethylene glycol (0.5 mol). Note: A 5:1 molar excess of ethylene glycol is critical to statistically suppress the formation of the dinonanoate byproduct.

  • Solvent & Catalyst: Add 150 mL of toluene and 5.0 g of dry Amberlyst 36 resin[1].

  • Apparatus Setup: Attach a Dean-Stark trap filled with toluene, topped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (approx. 110–115°C) under rigorous stirring.

  • Self-Validation: Monitor the physical collection of water in the Dean-Stark trap. The theoretical yield of water is 1.8 mL (0.1 mol). Once water collection ceases (typically 4–6 hours), the reaction has reached maximum conversion.

  • Workup: Cool to room temperature, filter out the Amberlyst 36 resin (which can be washed and reused), and remove the toluene and excess ethylene glycol via vacuum distillation.

Protocol B: Rapid Biocatalytic Synthesis in Aqueous Nanomicelles

Causality: Employs designer surfactants to create a hydrophobic microenvironment, concentrating substrates and triggering interfacial enzyme activation without organic solvents[2].

  • Micelle Formation: Prepare a 2 wt% solution of TPGS-750-M in 0.01 M phosphate buffer (pH 7.0). Stir gently at room temperature until the solution becomes homogeneous and slightly opalescent, indicating micelle formation.

  • Substrate Addition: To 10 mL of the micellar solution, add nonanoic acid (5.0 mmol) and ethylene glycol (5.0 mmol). Note: Enzymatic regioselectivity is high enough that a 1:1 molar ratio can be used without significant diester formation.

  • Enzyme Addition: Add 250 µL of Rhizomucor miehei lipase.

  • Reaction: Incubate the mixture at 30°C with orbital shaking (250 rpm) for 24 hours.

  • Self-Validation: Withdraw 100 µL aliquots at 0, 8, 16, and 24 hours. Titrate with 0.05 M NaOH using phenolphthalein. The depletion of titrant volume directly correlates to the consumption of free nonanoic acid, validating the kinetic progression.

  • Workup: Extract the product using a minimal amount of ethyl acetate. The surfactant remains in the aqueous phase.

Part 4: Quantitative Data Summary

Optimization StrategyCatalystTemp (°C)Time to >85% ConversionPrimary ByproductKey Advantage
Standard Fischer (Baseline) Liquid H2​SO4​ 90–100> 24 hoursWater, DiesterLow upfront cost
Azeotropic + Solid Acid Amberlyst 36110–1154–6 hoursWaterFast kinetics, easy catalyst recovery
Micellar Biocatalysis R. miehei Lipase3018–24 hoursWater100% monoester selectivity, green
Epoxide Ring-Opening Ammonium Halide75–1501–3 hoursNoneNo water formed, ultra-fast

References

  • [3] Title: US2910490A - Process for preparing glycol monoesters of organic carboxylic acids | Source: google.com | URL: 3

  • [1] Title: Esterification of Ethylene Glycol with Acetic Acid Catalyzed by Amberlyst 36 | Source: acs.org | URL: 1

  • [2] Title: Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences | Source: nih.gov | URL: 2

Sources

Reference Data & Comparative Studies

Validation

H-NMR Spectral Analysis of 2-Hydroxyethyl Nonanoate: A Comparative Guide for Excipient Structural Validation

As lipid-based drug delivery systems (such as Lipid Nanoparticles, LNPs) become increasingly sophisticated, the structural purity of the excipients used in these formulations is paramount. 2-Hydroxyethyl nonanoate (also...

Author: BenchChem Technical Support Team. Date: March 2026

As lipid-based drug delivery systems (such as Lipid Nanoparticles, LNPs) become increasingly sophisticated, the structural purity of the excipients used in these formulations is paramount. 2-Hydroxyethyl nonanoate (also known as ethylene glycol monononanoate) is a highly effective non-ionic surfactant and penetration enhancer. However, its synthesis—whether via hypochlorite-mediated dehydration of hydroperoxyacetals[1] or direct esterification—frequently yields a crude mixture containing the desired monoester, unreacted ethylene glycol, and the functionally detrimental diester byproduct (ethylene glycol dinonanoate).

As a Senior Application Scientist, I rely on High-Resolution Proton Nuclear Magnetic Resonance ( 1 H-NMR) spectroscopy as the gold standard for structural validation. Unlike GC-MS, which can suffer from thermally induced transesterification artifacts, 1 H-NMR provides absolute regioselectivity. This guide objectively compares the spectral resolution of 2-hydroxyethyl nonanoate against its primary synthetic impurity and a common structural alternative, providing a self-validating analytical framework for drug development professionals.

Mechanistic Grounding: The Causality of Chemical Shifts

To effectively utilize 2-hydroxyethyl nonanoate as an excipient, the molecule must possess an optimal Hydrophilic-Lipophilic Balance (HLB) of ~7.0. This requires exactly one lipophilic nonanoate chain and one free hydrophilic hydroxyl group.

In 1 H-NMR, the diagnostic markers for esterification are the methylene protons of the ethylene glycol backbone. The electron-withdrawing nature of the ester carbonyl group exerts a strong anisotropic deshielding effect on adjacent protons. In homologous fatty acid monoesters, the esterified −OCH2​CH2​OH moiety typically produces distinct multiplets in the 3.7–4.3 ppm region[2]. Specifically, the ester group shifts the adjacent methylene protons downfield to approximately 4.15–4.35 ppm[3].

By comparing the symmetry and integration of these peaks, we can definitively distinguish the monoester from the diester and other structural analogs like Propylene Glycol Monononanoate (PGMN).

Structure_Function N1 Free Hydroxyl Group (Confirmed via δ 3.80 ppm) N3 Hydrophilic Head N1->N3 N2 Aliphatic Nonanoate Chain (Confirmed via δ 0.88-2.33 ppm) N4 Lipophilic Tail N2->N4 N5 Optimal HLB (~7) Self-Assembling Micelles N3->N5 N4->N5

Fig 1: Logical relationship mapping NMR structural confirmation to functionality.

Comparative Spectral Analysis

When evaluating alternative excipients or screening for impurities, the 1 H-NMR spectra reveal distinct structural narratives. Below is the objective comparison between the target monoester, its diester impurity, and a propylene glycol alternative.

The Target: 2-Hydroxyethyl Nonanoate (Monoester)

Because the molecule is asymmetric, the ethylene glycol backbone splits into two distinct triplets. The methylene adjacent to the ester is strongly deshielded ( δ 4.20 ppm), while the methylene adjacent to the free hydroxyl is less deshielded ( δ 3.80 ppm).

Alternative 1: Ethylene Glycol Dinonanoate (Diester Impurity)

The diester is a symmetric molecule. Both methylene groups in the backbone are in identical chemical environments (sandwiched between two ester linkages). Because they are magnetically equivalent, they do not split each other, collapsing into a sharp singlet (or a very tight AA'BB' multiplet) that is shifted even further downfield to δ 4.28 ppm due to the combined inductive pull of two carbonyls. The lack of a peak at 3.80 ppm confirms the absence of a free hydroxyl group.

Alternative 2: Propylene Glycol Monononanoate (PGMN)

PGMN is a common alternative penetration enhancer. Its NMR profile is distinguished by the presence of a secondary methyl group on the propylene backbone, which appears as a distinct doublet at δ 1.15 ppm. The backbone methine ( −CH− ) and methylene ( −CH2​− ) protons appear as complex multiplets rather than clean triplets due to the chiral center introduced by the methyl group.

Quantitative Data Summary
CompoundStructural FeatureChemical Shift ( δ , ppm)MultiplicityIntegration
2-Hydroxyethyl nonanoate −CH2​−O−C(=O)− 4.20Triplet (t)2H
(Target Excipient) −CH2​−OH 3.80Triplet (t)2H
Terminal −CH3​ 0.88Triplet (t)3H
Ethylene glycol dinonanoate −CH2​−O−C(=O)− 4.28Singlet (s)4H
(Synthetic Impurity)Terminal −CH3​ 0.88Triplet (t)6H
Propylene glycol monononanoate −CH2​−O−C(=O)− 4.05 - 4.15Multiplet (m)2H
(Alternative Excipient) −CH−OH 3.90Multiplet (m)1H
Propylene −CH3​ 1.15Doublet (d)3H

Self-Validating Experimental Protocol: qNMR Workflow

To ensure absolute trustworthiness in batch-to-batch consistency, qualitative NMR is insufficient. The following Quantitative NMR (qNMR) methodology establishes a self-validating system to determine the absolute purity of 2-hydroxyethyl nonanoate.

Step 1: Gravimetric Sample Preparation
  • Using a microbalance (accuracy ±0.01 mg), weigh exactly 20.00 mg of the synthesized 2-hydroxyethyl nonanoate into a clean glass vial.

  • Weigh exactly 5.00 mg of TraceCERT® Maleic Acid (Internal Calibrant, IC). Causality: Maleic acid is chosen because its symmetric alkene protons produce a sharp singlet at δ 6.26 ppm, a "clean" spectral region completely devoid of aliphatic or esterified lipid peaks.

  • Dissolve the mixture in 600 μ L of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

Step 2: High-Resolution Acquisition
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Critical Parameter: Set the pulse angle to 30° and the relaxation delay ( D1​ ) to 30 seconds .

    • Causality: The longest longitudinal relaxation time ( T1​ ) in the system belongs to the terminal methyl group. To ensure the integration area is strictly proportional to the number of nuclei, the system must wait at least 5×T1​ between pulses for complete magnetic relaxation. A short D1​ will artificially truncate the integration, destroying the quantitative validity of the assay.

  • Acquire 64 scans to ensure a high Signal-to-Noise Ratio (SNR > 250:1).

Step 3: Spectral Processing & Integration
  • Apply a 0.3 Hz exponential line broadening function, Fourier transform, and manually correct the phase and baseline (zero-order and first-order).

  • Set the integration of the Maleic Acid peak ( δ 6.26 ppm) strictly to 2.00 .

  • Integrate the diagnostic monoester peak at δ 4.20 ppm ( −CH2​−O−C(=O)− ) and the terminal methyl peak at δ 0.88 ppm.

Step 4: System Self-Validation

Calculate the absolute purity using the diagnostic ester peak ( δ 4.20 ppm). Then, recalculate the purity using the terminal methyl peak ( δ 0.88 ppm).

  • Validation Rule: If the two calculated purities match within Δ<1.0% , the assay is validated. If the variance exceeds 1.0%, it indicates a co-eluting impurity is artificially inflating one of the integrals (e.g., residual nonanoic acid inflating the 0.88 ppm peak), and the batch must be flagged.

NMR_Workflow N1 Synthesis Reaction (Ethylene Glycol + Nonanoic Acid) N2 Crude Excipient Mixture (Monoester + Diester) N1->N2 N3 High-Resolution 1H-NMR (CDCl3, 400+ MHz) N2->N3 N4 Peak Integration Analysis (δ 4.20 vs δ 4.28 ppm) N3->N4 N5 Reject/Repurify (Diester > 5%) N4->N5 Failed QA N6 Approve for LNP Formulation (Monoester > 95%) N4->N6 Passed QA

Fig 2: 1H-NMR QA workflow for differentiating monoester and diester fractions.

References

  • Title: Fragmentation of chloroperoxides: Hypochlorite-mediated dehydration of hydroperoxyacetals to esters. Source: UNL Digital Commons (Chemistry Department). URL: [Link]

  • Title: Synthesis and Investigation of Ethylene Glycol Monoesters of Synthetic Petroleum Acids. Source: Petroleum Chemistry / ResearchGate. URL: [Link]

Sources

Comparative

FTIR Spectroscopic Characterization of 2-Hydroxyethyl Nonanoate: A Comparative Guide for Formulation Scientists

Executive Summary 2-Hydroxyethyl nonanoate (ethylene glycol monononanoate) is a bifunctional molecule featuring both an aliphatic ester linkage and a terminal primary hydroxyl group. It is increasingly utilized as a pene...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxyethyl nonanoate (ethylene glycol monononanoate) is a bifunctional molecule featuring both an aliphatic ester linkage and a terminal primary hydroxyl group. It is increasingly utilized as a penetration enhancer, emulsifier, and lipidic excipient in pharmaceutical formulations and cosmetic chemistry. Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid, non-destructive, and highly specific analytical tool to verify its structural integrity, monitor esterification reaction completion, and detect impurities.

This guide provides an objective comparison of the FTIR characteristic peaks of 2-hydroxyethyl nonanoate against its synthetic precursors and alternative excipients, equipping researchers with robust experimental protocols for quality control.

Mechanistic Principles of FTIR for Ester-Alcohols

The FTIR spectrum of 2-hydroxyethyl nonanoate is defined by the vibrational modes of its distinct functional groups. Understanding the physical causality behind these peaks is essential for accurate spectral interpretation:

  • The Ester Carbonyl (C=O) Stretch: Saturated aliphatic esters typically exhibit a strong, sharp absorption band between 1735 and 1750 cm⁻¹ [1]. This intense peak arises from the large change in the dipole moment during the stretching of the highly polarized C=O double bond.

  • The Hydroxyl (O-H) Stretch: The terminal hydroxyl group engages in intermolecular hydrogen bonding, which weakens the O-H bond and broadens its stretching frequency. This typically appears as a prominent, broad band between 3200 and 3550 cm⁻¹ [2].

  • The "Rule of Three" Ester C-O Stretches: Esters display characteristic C-O stretching vibrations (involving the asymmetric C-C-O and O-C-C stretches) in the "fingerprint" region between 1000 and 1300 cm⁻¹ [3].

  • Aliphatic C-H Stretches: The nonanoate chain (C9) produces strong asymmetric and symmetric C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2925 cm⁻¹ and 2850 cm⁻¹) [4].

Comparative Spectral Analysis

To accurately identify 2-hydroxyethyl nonanoate, it must be differentiated from its precursors (nonanoic acid, ethylene glycol) and structurally similar alternatives (e.g., methyl nonanoate).

2-Hydroxyethyl Nonanoate vs. Nonanoic Acid (Precursor)

Nonanoic acid contains a free carboxylic acid group. Its C=O stretch appears at a lower wavenumber (~1710 cm⁻¹) due to strong hydrogen-bonded dimer formation. Furthermore, its O-H stretch is extremely broad (2500–3300 cm⁻¹), often completely overlapping the aliphatic C-H stretching region [5]. In contrast, 2-hydroxyethyl nonanoate exhibits a distinct ester C=O stretch at ~1740 cm⁻¹ and a separated, higher-frequency O-H stretch (~3400 cm⁻¹) [1][2].

2-Hydroxyethyl Nonanoate vs. Methyl Nonanoate (Alternative Ester)

Methyl nonanoate is a simple alkyl ester lacking a hydroxyl group. While its C=O stretch (~1740 cm⁻¹) and C-H stretches are nearly identical to 2-hydroxyethyl nonanoate, it completely lacks the broad O-H absorption band at 3200–3550 cm⁻¹.

2-Hydroxyethyl Nonanoate vs. Ethylene Glycol (Precursor)

Ethylene glycol is a diol. Its spectrum is dominated by a massive O-H stretch and strong C-O stretches (~1050 cm⁻¹), but it entirely lacks the carbonyl (C=O) peak near 1740 cm⁻¹.

Quantitative Data Summary

Table 1: Comparative FTIR Peak Assignments (cm⁻¹)

CompoundO-H StretchC-H Stretch (Aliphatic)C=O StretchC-O Stretch
2-Hydroxyethyl Nonanoate ~3400 (Broad)~2925, 2850 (Strong)~1740 (Strong, Sharp)~1160, 1050 (Strong)
Nonanoic Acid ~2500-3300 (Very Broad)~2925, 2850 (Strong)~1710 (Strong, Sharp)~1280 (Medium)
Methyl Nonanoate Absent~2925, 2850 (Strong)~1740 (Strong, Sharp)~1170 (Strong)
Ethylene Glycol ~3300 (Very Broad)~2930, 2870 (Weak)Absent~1080, 1030 (Strong)

Experimental Methodology: Self-Validating ATR-FTIR Protocol

Attenuated Total Reflectance (ATR) FTIR is the preferred method for analyzing liquid esters, as it eliminates the need for KBr pellet pressing or liquid cell preparation, preventing moisture contamination that could artificially inflate the O-H peak.

Step-by-Step Workflow:

  • System Initialization & Purge: Power on the FTIR spectrometer and allow the source to stabilize for 30 minutes. Ensure the desiccant is active.

    • Causality: Stabilizing the source ensures photometric accuracy, while active desiccation minimizes atmospheric H₂O and CO₂ interference.

  • Crystal Cleaning: Gently clean the diamond or ZnSe ATR crystal using a lint-free wipe moistened with high-purity isopropanol. Wait 60 seconds.

    • Causality: Isopropanol is a highly volatile solvent that dissolves residual lipids and esters without leaving an IR-active film, ensuring a pristine baseline.

  • Background Scan (Validation Step): Collect a background spectrum (air) using 32 scans at a resolution of 4 cm⁻¹.

    • Causality: Atmospheric water vapor and carbon dioxide have strong IR absorbances (e.g., CO₂ at 2350 cm⁻¹). A background scan mathematically subtracts these environmental artifacts from the final sample spectrum.

  • Sample Application: Deposit 1-2 drops (approx. 10-20 µL) of 2-hydroxyethyl nonanoate directly onto the ATR crystal, ensuring complete coverage of the sensor area. Do not use the pressure clamp.

    • Causality: Liquids naturally achieve intimate optical contact with the ATR crystal via wetting. Applying the pressure arm is unnecessary and risks damaging the crystal assembly.

  • Data Acquisition: Scan the sample from 4000 to 600 cm⁻¹ using 32 scans at 4 cm⁻¹ resolution.

  • Data Processing: Apply ATR correction algorithms if comparing against transmission spectra databases. Perform baseline correction and normalize the spectrum.

  • Post-Analysis Cleaning: Immediately clean the crystal with isopropanol.

    • Causality: Prompt cleaning prevents lipid polymerization or cross-contamination for subsequent analyses.

Logical Workflow for Spectral Interpretation

FTIR_Logic A Acquire Unknown Sample Spectrum B Assess Carbonyl (C=O) Region (1700-1750 cm⁻¹) A->B C No C=O Peak B->C D C=O Peak at ~1710 cm⁻¹ B->D E C=O Peak at ~1740 cm⁻¹ B->E F Ethylene Glycol C->F G Nonanoic Acid (Confirm via broad O-H overlapping C-H) D->G H Assess Hydroxyl (O-H) Region (3200-3550 cm⁻¹) E->H I No O-H Peak H->I J Distinct Broad O-H Peak H->J K Methyl Nonanoate (or simple alkyl ester) I->K L 2-Hydroxyethyl Nonanoate J->L

Diagnostic workflow for identifying 2-Hydroxyethyl nonanoate using key FTIR spectral regions.

References

  • Source: vscht.
  • Source: universallab.
  • Source: spectroscopyonline.
  • Title: 12.
  • Source: orgchemboulder.
Validation

GC-MS Fragmentation Pattern of 2-Hydroxyethyl Nonanoate: A Comparative Analytical Guide

Introduction to 2-Hydroxyethyl Nonanoate 2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate) is a specialized fatty acid ester utilized in diverse industrial and biomedical applications. Its utility...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to 2-Hydroxyethyl Nonanoate

2-Hydroxyethyl nonanoate (also known as ethylene glycol monopelargonate) is a specialized fatty acid ester utilized in diverse industrial and biomedical applications. Its utility ranges from acting as a high-resilience mold release agent in polymer manufacturing[1] to serving as a synthetic intermediate and potential lead compound targeting Sphingosine kinase 1 (SphK1) in oncological research[2].

Accurate identification of this compound in complex biological or synthetic matrices relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). Because fatty acid esters exhibit highly conserved fragmentation behaviors under standard Electron Ionization (EI), distinguishing 2-hydroxyethyl nonanoate from structurally similar analogues requires a precise understanding of its unique mass spectral signature, validated by authoritative databases like the NIST Mass Spectrometry Data Center[3] and PubChem[4].

Mechanistic Principles of Fragmentation

When subjected to 70 eV Electron Ionization, 2-hydroxyethyl nonanoate (MW = 202.29 g/mol ) undergoes several predictable unimolecular dissociation pathways. As an analytical scientist, understanding the causality behind these cleavages is critical for spectral interpretation. The fragmentation is driven by the initial localization of the radical cation on the ester carbonyl oxygen, which subsequently induces specific bond ruptures to form the most thermodynamically stable product ions.

The McLafferty Rearrangement (m/z 104)

The hallmark of ester fragmentation is the McLafferty rearrangement. This process requires a carbonyl group and a hydrogen atom on the γ -carbon of the alkyl chain. The γ -hydrogen is transferred to the radical cation of the carbonyl oxygen via a six-membered cyclic transition state, followed by the homolytic cleavage of the α

β carbon-carbon bond (loss of a C7​H14​ neutral alkene, 98 Da).
  • Causality & Identification: For standard methyl esters, this yields the classic m/z 74 ion. However, because 2-hydroxyethyl nonanoate possesses a 2-hydroxyethoxy group, the resulting enol radical cation ( [CH2​=C(OH)OCH2​CH2​OH]∙+ ) shifts precisely by 30 Da to m/z 104 . This is the most critical diagnostic ion for identifying the 2-hydroxyethyl ester moiety.

α -Cleavage and the Acylium Ion (m/z 141)

Cleavage of the bond between the carbonyl carbon and the alkoxy oxygen results in the loss of the 2-hydroxyethoxy radical ( ⋅OCH2​CH2​OH , 61 Da).

  • Causality & Identification: This generates the resonance-stabilized acylium ion ( [CH3​(CH2​)7​C≡O]+ ) at m/z 141 . Because this ion originates entirely from the nonanoate (pelargonate) chain, it is conserved across all nonanoate esters, serving as definitive confirmation of the C9 fatty acid backbone.

Alkyl Chain Cleavage (m/z 89)

Alternatively, α -cleavage on the alkyl side of the carbonyl results in the loss of the octyl radical ( ⋅C8​H17​ , 113 Da), leaving the oxygen-containing fragment [O≡C−OCH2​CH2​OH]+ at m/z 89 .

Fragmentation M Molecular Ion [M]•+ m/z 202 Acylium Acylium Ion [CH3(CH2)7CO]+ m/z 141 M->Acylium α-Cleavage (- •OCH2CH2OH, 61 Da) McLafferty McLafferty Ion [CH2=C(OH)OCH2CH2OH]•+ m/z 104 M->McLafferty γ-H Transfer (- C7H14, 98 Da) AlkylLoss Alkyl Loss Ion [+O≡C-OCH2CH2OH] m/z 89 M->AlkylLoss Alkyl Cleavage (- •C8H17, 113 Da) Hydrocarbon Hydrocarbon Series m/z 43, 57, 71 Acylium->Hydrocarbon Fragmentation

Primary EI-MS fragmentation pathways for 2-Hydroxyethyl nonanoate.

Comparative GC-MS Analysis

To objectively evaluate the analytical signature of 2-hydroxyethyl nonanoate, it must be compared against its most common commercial alternatives: Methyl nonanoate and Ethyl nonanoate. The table below summarizes the quantitative mass-to-charge (m/z) ratios used to differentiate these species in a multiplexed sample.

Analytical Feature2-Hydroxyethyl nonanoateMethyl nonanoateEthyl nonanoate
Molecular Weight 202.29 g/mol 172.26 g/mol 186.29 g/mol
Molecular Ion [M]∙+ m/z 202 (Weak/Absent)m/z 172 (Weak)m/z 186 (Weak)
McLafferty Ion (Diagnostic)m/z 104 m/z 74 m/z 88
Acylium Ion (Chain identifier)m/z 141m/z 141m/z 141
Alkyl Chain Loss m/z 89m/z 59m/z 73
Hydrocarbon Envelope m/z 43, 57, 71m/z 43, 57, 71m/z 43, 57, 71

Experimental Protocol for GC-MS Analysis

A self-validating analytical protocol requires careful consideration of the free hydroxyl group on 2-hydroxyethyl nonanoate, which can cause peak tailing and signal degradation on standard non-polar stationary phases.

Step 1: Sample Preparation
  • Dilution : Dissolve the neat standard or extracted sample in GC-grade dichloromethane (DCM) to achieve a final concentration of 20 µg/mL.

  • Causality : DCM is selected over hexane because the polar hydroxyl group of 2-hydroxyethyl nonanoate exhibits better solubility in moderately polar halogenated solvents, ensuring a homogenous injection plug without the need for chemical derivatization.

Step 2: Gas Chromatography (GC) Separation
  • Column Selection : Install a polar polyethylene glycol (PEG) stationary phase column (e.g., DB-WAX, 30 m × 0.25 mm ID × 0.25 µm film thickness).

  • Causality : Non-polar columns (like DB-5MS) often cause severe peak tailing for underivatized alcohols due to hydrogen bonding with active silanol sites on the silica tubing. A WAX column provides complementary polarity, ensuring sharp, symmetrical peaks for accurate mass spectral integration.

  • Carrier Gas : Helium (99.999%) at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program :

    • Initial temperature: 80°C (hold for 1 min).

    • Ramp: 15°C/min to 240°C.

    • Final hold: 240°C for 5 min.

  • Injection : 1.0 µL volume, Split mode (10:1 ratio) to prevent column overloading, with the inlet temperature set to 250°C.

Step 3: Mass Spectrometry (MS) Detection
  • Ionization Source : Electron Ionization (EI) operated at standard 70 eV.

  • Causality : 70 eV is the universal standard for EI. Operating exactly at this energy ensures the resulting fragmentation pattern is directly comparable to established libraries like the NIST Standard Reference Database[3].

  • Temperatures : Transfer line at 250°C; Ion source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode : Full Scan (m/z 35 to 350) to capture both the low-mass hydrocarbon cascade and the high-mass molecular ion.

GCMS_Workflow Prep Sample Preparation (DCM Dilution) Injection GC Injection (Split 10:1) Prep->Injection Separation Capillary Separation (DB-WAX Column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (Quadrupole) Ionization->Detection

GC-MS analytical workflow optimized for underivatized hydroxy-esters.

References

  • [3] NIST Mass Spectrometry Data Center, William E. Wallace, director. "2-Hydroxyethyl nonanoate". NIST Chemistry WebBook, SRD 69. Available at:[Link]

  • [4] National Center for Biotechnology Information. "2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334". PubChem Database. Available at:[Link]

  • [2] ResearchGate. "L-ascorbyl 6-palmitate as lead compound targeting SphK1: an in silico and in vitro investigation". SAGE Publications / ResearchGate. Available at:[Link]

  • [1] Google Patents. "Mold release agents for open-cell molded foamed articles and means of application (US4473403A)". United States Patent and Trademark Office. Available at:

Sources

Comparative

HPLC Method Development for 2-Hydroxyethyl Nonanoate Purity: A Comparative Guide

As the pharmaceutical and cosmetic industries increasingly rely on specialized lipidic excipients and synthetic esters, the analytical demand for rigorous purity assessment has intensified. 2-Hydroxyethyl nonanoate (ethy...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical and cosmetic industries increasingly rely on specialized lipidic excipients and synthetic esters, the analytical demand for rigorous purity assessment has intensified. 2-Hydroxyethyl nonanoate (ethylene glycol monononanoate) is a prime example of a critical raw material that presents a distinct analytical challenge: it is a moderately hydrophobic, semi-volatile ester that entirely lacks a strong UV-absorbing chromophore.

As a Senior Application Scientist, I frequently see laboratories default to low-wavelength UV detection (e.g., 210 nm) for such compounds. However, this approach often compromises scientific integrity due to severe baseline drift and highly variable response factors among impurities. This guide objectively compares traditional UV detection against Charged Aerosol Detection (CAD) for the purity analysis of 2-Hydroxyethyl nonanoate, providing field-proven, self-validating methodologies to ensure absolute quantitative accuracy.

The Chemical and Analytical Challenge

2-Hydroxyethyl nonanoate ( C11​H22​O3​ ) is synthesized via the esterification of nonanoic acid (pelargonic acid) and ethylene glycol. A robust purity method must resolve and accurately quantify the active ester alongside its starting materials and potential byproducts (e.g., ethylene glycol dinonanoate).

The fundamental issue lies in the molecule's optical properties. The only chromophore present is the ester carbonyl, which absorbs weakly at 205–210 nm. At these wavelengths, gradient elution causes significant baseline shifts due to changes in mobile phase absorbance, and the molar extinction coefficients of the impurities vary drastically from the target analyte[1].

G A Analyte: 2-Hydroxyethyl Nonanoate B Strong UV Chromophore? A->B C UV/Vis Detection B->C Yes D Volatility Check B->D No E Volatile (GC) D->E High F Non/Semi-Volatile D->F Low G CAD or ELSD F->G Optimal

Caption: Logic tree for selecting analytical detection for non-chromophoric esters.

To achieve standard-free quantitation of unknown impurities, we must transition from optical detection to mass-sensitive detection. While Evaporative Light Scattering Detectors (ELSD) are an option, CAD is fundamentally more sensitive and provides a wider dynamic range because particle charging is independent of chemical structure, whereas ELSD light scattering varies exponentially with particle size[2].

Experimental Design: Dual-Gradient HPLC-CAD/UV

To objectively compare performance, we utilize a dual-detector setup. The column effluent passes through a UV detector (set to 210 nm) and is subsequently routed to a CAD.

The Causality of the Inverse Gradient

A critical oversight in many CAD methods is the failure to account for nebulization efficiency. As the gradient shifts from highly aqueous to highly organic, the surface tension and viscosity of the mobile phase decrease. This creates smaller droplets in the CAD nebulizer, artificially increasing the signal response for late-eluting compounds[3].

To build a self-validating system , we must implement an inverse gradient. A secondary make-up pump delivers a solvent gradient post-column that is the exact mathematical inverse of the analytical gradient. Consequently, the CAD continuously receives a constant solvent composition (e.g., 50% Aqueous / 50% Organic), ensuring that the detector response is purely a function of analyte mass, not gradient position[1].

Workflow P1 Analytical Pump (Gradient) Col C18 Column P1->Col UV UV Detector Col->UV Tee T-Union UV->Tee CAD CAD Detector Tee->CAD P2 Make-up Pump (Inverse) P2->Tee

Caption: Dual-gradient HPLC workflow combining UV and CAD with post-column inverse gradient.

Step-by-Step Methodology

1. Mobile Phase Preparation (Strictly Volatile)

  • Mobile Phase A (MPA): LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B (MPB): LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Note: Non-volatile buffers (e.g., phosphates) will permanently foul the CAD corona wire and must be strictly avoided[2].

2. Chromatographic Conditions

  • Column: Core-shell C18, 2.1 x 100 mm, 2.6 µm.

  • Flow Rate: 0.4 mL/min (Analytical), 0.4 mL/min (Inverse Make-up).

  • Analytical Gradient: 0-2 min (10% B), 2-12 min (10% to 95% B), 12-15 min (95% B).

  • Inverse Gradient: 0-2 min (90% B), 2-12 min (90% to 5% B), 12-15 min (5% B).

3. System Suitability Test (SST) - The Self-Validation Step Before analyzing the 2-Hydroxyethyl nonanoate sample, inject a known concentration of a reference standard (e.g., nonanoic acid) under isocratic conditions, and then under gradient conditions with the inverse pump active.

  • Validation Criteria: The peak area difference between the isocratic and gradient injections must be ≤5.0% . This proves the inverse gradient is perfectly normalizing nebulization efficiency[3].

Objective Performance Comparison

We evaluated a synthesized batch of 2-Hydroxyethyl nonanoate spiked with its known impurities (Nonanoic acid, Ethylene glycol, and Ethylene glycol dinonanoate) at 0.5% w/w relative to the main peak.

Table 1: Sensitivity and Linearity (UV vs. CAD)
ParameterUV Detection (210 nm)CAD (with Inverse Gradient)ELSD (Reference)
LOD (µg/mL) 4.500.152.50
LOQ (µg/mL) 13.500.458.00
Linear Range 15 - 500 µg/mL0.5 - 1000 µg/mLNon-linear (Log-Log)
Baseline Drift Severe (>50 mAU)Negligible (<0.5 pA)Moderate

Data Synthesis Context: CAD demonstrates a ~30-fold improvement in Limit of Detection (LOD) over UV at 210 nm. Because CAD measures the charge transferred to the dried analyte particle, it maintains high sensitivity for particles as small as 10 nm, whereas ELSD loses signal exponentially below 50 nm[2].

Table 2: Relative Response Factors (RRF) for Impurity Quantitation

For standard-free purity calculations (Area Normalization), the detector must yield an equivalent response for equal masses of different compounds. The RRF is calculated relative to 2-Hydroxyethyl nonanoate (RRF = 1.00).

CompoundRRF (UV 210 nm)RRF (CAD + Inverse Gradient)
2-Hydroxyethyl nonanoate 1.001.00
Nonanoic Acid 2.450.98
Ethylene Glycol 0.120.96
Ethylene Glycol Dinonanoate 1.851.03
% RSD of Response Factors > 70% < 4%
Analysis of the Data

The UV data reveals a fatal flaw for purity analysis: Ethylene glycol is virtually invisible at 210 nm (RRF 0.12), while nonanoic acid over-reports its mass by nearly 2.5 times due to differing molar absorptivities. If a researcher relies on UV Area % for 2-Hydroxyethyl nonanoate, the purity will be drastically miscalculated[1].

Conversely, the CAD combined with an inverse gradient yields an RRF variance of less than 4% across all species[3]. This near-uniform response allows for highly accurate mass-balance calculations and standard-free quantitation of unknown degradants[1][4].

Conclusion and Best Practices

For the purity assessment of 2-Hydroxyethyl nonanoate and similar non-chromophoric fatty acid esters, HPLC-CAD with an inverse gradient is the scientifically superior methodology.

While UV detection is ubiquitous, its application to compounds lacking strong chromophores violates the principles of robust analytical quantitation, leading to skewed impurity profiles. By adopting CAD, laboratories can achieve uniform mass response, sub-microgram sensitivity, and self-validating standard-free quantitation.

Key Takeaways for Method Developers:

  • Always use LC-MS grade volatile additives (Formic acid, Acetic acid, Ammonium acetate).

  • Never run a CAD gradient without an inverse make-up pump if you intend to perform area-normalization purity calculations.

  • Validate your inverse gradient timing using the System Suitability Test (SST) outlined above to ensure nebulization efficiency is truly normalized.

Sources

Validation

Comparative Thermal Stability Guide: 2-Hydroxyethyl Nonanoate vs. Octanoate

As a Senior Application Scientist, selecting the right excipient or chemical intermediate is rarely a matter of simple substitution. In the development of lipid-based drug delivery systems, prodrug linkers, and advanced...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the right excipient or chemical intermediate is rarely a matter of simple substitution. In the development of lipid-based drug delivery systems, prodrug linkers, and advanced cosmetic formulations, the thermal stability of your raw materials dictates processing boundaries (such as hot-melt extrusion or high-shear homogenization) and long-term shelf-life.

This technical guide provides an objective, data-driven comparison of the thermal stability profiles of two closely related homologous esters: 2-Hydroxyethyl octanoate (a C8 caprylate ester) and 2-Hydroxyethyl nonanoate (a C9 pelargonate ester).

Mechanistic Causality: Structure-Property Relationships

To understand the thermal behavior of these two compounds, we must look at their molecular architecture. Both compounds are monoesters formed by the reaction of ethylene glycol with a fatty acid. The sole structural difference is a single methylene (–CH₂–) unit in the aliphatic tail.

  • 2-Hydroxyethyl octanoate (C₁₀H₂₀O₃) : Features an 8-carbon acyl chain, yielding a molecular weight of 188.26 g/mol [1].

  • 2-Hydroxyethyl nonanoate (C₁₁H₂₂O₃) : Features a 9-carbon acyl chain, yielding a molecular weight of 202.29 g/mol [2].

The Causality of Thermal Stability: In homologous series of aliphatic esters, thermal stability and volatility are governed by intermolecular London dispersion forces (van der Waals interactions). The addition of the extra methylene group in 2-Hydroxyethyl nonanoate increases the molecular surface area. This enhanced surface area facilitates stronger intermolecular entanglement and van der Waals forces. Consequently, a higher input of kinetic energy (thermal heat) is required to overcome these attractive forces, directly elevating the boiling point, flash point, and the onset temperature of thermal degradation ( Tonset​ ).

StructureStability Chain Aliphatic Chain Length (C8 vs C9) VdW Intermolecular van der Waals Forces Chain->VdW Thermal Macroscopic Thermal Stability (Boiling Point & T_onset) VdW->Thermal Nonanoate 2-Hydroxyethyl nonanoate (C9) Enhanced Thermal Stability Thermal->Nonanoate Octanoate 2-Hydroxyethyl octanoate (C8) Baseline Thermal Stability Thermal->Octanoate

Caption: Causal relationship between aliphatic chain length and thermal stability.

Quantitative Data Comparison

The table below summarizes the physicochemical and thermal properties of both esters. While 2-Hydroxyethyl octanoate has well-documented empirical data[1], the values for 2-Hydroxyethyl nonanoate are derived from established thermodynamic extrapolations of the homologous series.

Property2-Hydroxyethyl octanoate2-Hydroxyethyl nonanoate
CAS Number 4219-47-016179-40-1
Molecular Weight 188.26 g/mol [1]202.29 g/mol [2]
Boiling Point (at 760 mmHg) 288°C[1]~305°C (Extrapolated)
Flash Point 114.7°C[1]> 120°C (Extrapolated)
Density 0.967 g/cm³[1]~0.96 - 0.97 g/cm³
Predicted Tonset​ (Degradation) ~220°C - 240°C~235°C - 255°C

Self-Validating Experimental Protocols

To empirically verify the thermal stability of these excipients in your own laboratory, a dual-method approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is mandatory[3][4].

The following protocols are designed as self-validating systems, ensuring that the data collected represents true thermodynamic properties rather than artifactual sample history.

Protocol A: Thermogravimetric Analysis (TGA)

TGA measures the mass loss of the ester as a function of temperature, allowing you to pinpoint the exact onset of thermal decomposition ( Tonset​ )[3].

  • Sample Preparation: Accurately weigh 2–5 mg of the ester into a platinum or alumina crucible.

    • Causality: Keeping the sample mass low and uniform minimizes thermal gradients within the droplet, ensuring the temperature read by the thermocouple perfectly matches the sample temperature[5].

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a flow rate of 50 mL/min[5].

    • Causality: An inert atmosphere prevents premature oxidative degradation. This guarantees that the recorded mass loss is purely a function of the molecule's intrinsic thermal stability (bond cleavage), not a reaction with ambient oxygen.

  • Heating Program: Heat the sample from 25°C to 500°C at a constant rate of 10°C/min[5].

    • Causality: A 10°C/min rate provides the optimal balance between thermal resolution (separating closely spaced degradation events) and signal sensitivity.

Protocol B: Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of the sample, identifying phase transitions (such as crystallization or melting) before degradation occurs[3][4].

  • Sample Preparation: Weigh 2–5 mg of the ester into an aluminum pan and hermetically seal it[5].

    • Causality: Hermetic sealing prevents the volatile loss of the liquid ester at elevated temperatures. If the sample evaporates, the mass changes, which invalidates the heat flow ( W/g ) calculation.

  • Self-Validating Cycle (Heat-Cool-Heat):

    • Step 1 (First Heat): Heat from -20°C to 150°C at 10°C/min.

    • Step 2 (Cooling): Cool back to -20°C at 10°C/min.

    • Step 3 (Second Heat): Heat again to 150°C at 10°C/min[5].

    • Causality: The first heating cycle erases the "thermal history" of the excipient (e.g., stresses from manufacturing or storage). The second heating cycle provides the true, reproducible thermodynamic phase transitions of the material.

Workflow Step1 Sample Preparation (2-5 mg in Al Pan) Step2 Atmosphere Control (N2 at 50 mL/min) Step1->Step2 TGA TGA Analysis Heat: 10°C/min to 500°C Step2->TGA DSC DSC Analysis Heat/Cool/Heat Cycle Step2->DSC TGA_Out Output: Mass Loss (%) Determine T_onset TGA->TGA_Out DSC_Out Output: Heat Flow (W/g) Determine Phase Transitions DSC->DSC_Out

Caption: Workflow for simultaneous TGA and DSC thermal stability profiling.

Final Verdict for Formulation Scientists

When choosing between these two excipients, your primary constraint is the thermal stress of your manufacturing process:

  • Select 2-Hydroxyethyl octanoate for standard cold-process formulations or low-temperature emulsifications where its slightly higher volatility poses no risk to the final product's stability.

  • Select 2-Hydroxyethyl nonanoate for high-energy processes (e.g., hot-melt extrusion, autoclaving, or high-shear lipid nanoparticle formulation). The extended C9 aliphatic chain provides the necessary bump in van der Waals interactions to resist premature volatilization and thermal degradation, ensuring batch-to-batch consistency.

References[1] "2-hydroxyethyl octanoate - LookChem". Lookchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAhj6pPGiEO6t3GsNe7JJmiBv8_snxsuKF13f0_KrPEt-WfxKT-nRsJtwnODhmkx1Ai04IZwjCyNzxV3VF4RZfhSY-g4jgtKNxCIuPCnvqVaG50W87ylx6Yd0vFVnsu3PsKbSP5WFM[2] "2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 - PubChem". National Institutes of Health (NIH). URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBgaMKYccpb4gUdKYqDySOE_PFl26UOElaXpAHBrzXL9sehaoN3fkAo5oFa6WIr8nNZT2VH0KczEm2KnTzHt6JFUwrE1RSKhOMfuCo4MddUE08dEccxldfUrHOJsQNEOR7Q-SQTgFoaXAbkGjVc4ytypUvdNEmYbdI0Rd2pA==[5] "An In-depth Technical Guide to the Projected Thermal Stability and Degradation Profile of Hexadecyl 3-methylbutanoate". Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGitLrYP5sFhrHUN-8ku8nzZR_bfFGTm16RbELVmwHdIWVHiL1wLNmNn02OG-gN3BvNyL7hVpsRkWFmjJoEYkOjAuSAM8JgI2gPWeJLmJzqNLHNYSxJ--bKWGMFbgzqU3dpQuTB9_HAGQb8Mnqf_G6zLyjx9sKOrFxnDGiYLXhAlV8y56Bf7xEV_lOi6-us_HSmPADI6SU7YZQa8KW0z2nqHA00WXsiLGH6HDU6UGB8fwXuHGWo3UEUILiGIPxYJuyNxyYZKvS_e5XZZaS1nQl0XWf0[3] "Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques". Lab Manager. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnq4pLNc0b-l3ZJMhJi3YZH_iDXmljqoeYlAMMwRAoPdxXkrpjVoK5l4akyXgLm77yrhAWFn524qk9VaGL-nS6URMBfqava24Ke2n6HMVgnjgKL_23rR27mhnEGG1ogOAno8K6FMrZYWzL3JIH6Ug6CTqFWogd89wDJeY-LvWAcW0H-UmeQpUAmzk1my40Pq3ok6xQvDVhAl8hILJGPRDjJ0Ii4ZeRbQF6oUNbMNAMPTioRIaxtAjxt1-l7raP3IcyfAM_MI1srRWi[4] "Pharmaceutical Thermal Stability Analysis Service". Mtoz Biolabs. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGiYI8aZ0HaqGM3CehnFTyGXYEsW3qkyTrA3SHQFHIhtpu0lrGd_Nd4ZRem2ejF7Bvab0wfB8TTKRY3_CpYGdLKKYopZv0p-WuBSE38neuFcJVf1pUIgaJO1edekvIjFxc8MxuVAaChvDeXdM5XNT-rArjVlVr7ZuBRJJaZpseBn-vrBS9pPFDvjYN_pze

Sources

Comparative

Structural Validation of 2-Hydroxyethyl Nonanoate: A Comparative Guide to 13C NMR vs. Orthogonal Modalities

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing asymmetric aliphatic esters. 2-Hydroxyethyl nonanoate (C11H22O3), an ethylene glycol monoester of pelargonic (nonanoi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of definitively characterizing asymmetric aliphatic esters. 2-Hydroxyethyl nonanoate (C11H22O3), an ethylene glycol monoester of pelargonic (nonanoic) acid, serves as a crucial intermediate in surfactant chemistry, cosmetics, and lipid-based drug delivery systems (1)[1].

Validating its exact structural connectivity—specifically differentiating it from its diester counterpart or unreacted precursors—requires analytical rigor. While techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide foundational functional and mass data, Carbon-13 Nuclear Magnetic Resonance (13C NMR) stands as the gold standard for mapping the carbon backbone. This guide objectively compares these modalities and provides a self-validating 13C NMR protocol for definitive structural confirmation.

Comparative Analytical Strategy: Why 13C NMR?

To establish the causality behind our analytical choices, we must objectively evaluate the performance of 13C NMR against alternative techniques for this specific molecule. Relying on a single modality often leads to analytical blind spots.

Table 1: Comparison of Analytical Modalities for 2-Hydroxyethyl Nonanoate
Analytical TechniquePrimary OutputStrengths for this MoleculeLimitations for this MoleculeVerdict
1H NMR Proton EnvironmentsHigh sensitivity; easily identifies the ester and hydroxyl protons.Severe signal overlap in the aliphatic chain (multiplets at 1.2–1.6 ppm) obscures backbone details.Preliminary
GC-MS Molecular Weight & FragmentationConfirms the exact molecular weight (202.29 g/mol ) (2)[2].Cannot definitively map the exact position of the ester linkage without complex fragmentation analysis.Orthogonal
FTIR Functional GroupsRapidly identifies the ester C=O (~1740 cm⁻¹) and broad O-H (~3400 cm⁻¹).Completely lacks atomic-level connectivity and carbon framework resolution.Screening
13C NMR Carbon BackboneResolves all 11 unique carbon atoms across a wide chemical shift range (0–220 ppm).Lower natural sensitivity requires higher sample concentrations or longer acquisition times.Definitive

Validation Workflow

The following diagram illustrates the logical progression of structural validation, moving from rapid orthogonal checks to definitive backbone resolution.

ValidationWorkflow A Sample Preparation (2-Hydroxyethyl nonanoate) B FTIR & GC-MS (Functional Groups & MW) A->B Orthogonal C 1H NMR (Proton Environments) A->C Step 1 F Confirmed Molecular Structure B->F D 13C NMR (Carbon Backbone Resolution) C->D Step 2 E DEPT-135 NMR (Self-Validating Multiplicity) D->E Step 3 E->F

Logical workflow for the structural validation of 2-hydroxyethyl nonanoate.

Experimental Protocol: A Self-Validating 13C NMR System

A robust analytical protocol must be a self-validating system. This means incorporating internal chemical checks that confirm the data's reliability before interpretation begins.

Step 1: Sample Preparation & Internal Referencing
  • Action: Dissolve 50 mg of high-purity 2-hydroxyethyl nonanoate in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: The high sample concentration (50 mg) directly compensates for the low natural abundance (1.1%) of the ¹³C isotope, ensuring a high signal-to-noise ratio. CDCl₃ provides the necessary deuterium lock signal, while its central triplet at 77.16 ppm and the TMS singlet at 0.00 ppm serve as internal chemical shift references. This ensures the chemical shift axis is absolutely calibrated, preventing misassignment of closely eluting aliphatic peaks.

Step 2: Quantitative Acquisition (Inverse-Gated Decoupling)
  • Action: Add 0.05 M Chromium(III) acetylacetonate (Cr(acac)₃) to the NMR tube. Acquire the 13C spectrum using an inverse-gated decoupling pulse sequence with a relaxation delay (D1) of 5 seconds.

  • Causality: Standard 13C NMR is non-quantitative due to the Nuclear Overhauser Effect (NOE), which artificially inflates the signals of carbons attached to protons. Adding Cr(acac)₃—a paramagnetic relaxation agent—drastically shortens the longitudinal relaxation time (T₁) of the carbon nuclei. Combined with inverse-gated decoupling, this suppresses the NOE, allowing the integrated area under each peak to directly correlate with the number of carbon atoms (yielding a 1:1 ratio for the 11 carbons in our target molecule).

Step 3: Orthogonal Validation via DEPT-135
  • Action: Run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment immediately following the standard 1D 13C acquisition.

  • Causality: DEPT-135 acts as a built-in truth-teller by differentiating carbon multiplicity. In 2-hydroxyethyl nonanoate, the terminal methyl (-CH₃) will appear as a positive peak (pointing up), the nine methylene groups (-CH₂-) will appear as negative peaks (pointing down), and the quaternary carbonyl carbon (C=O) will completely vanish (3)[3]. This perfectly corroborates the carbon types without ambiguity.

Data Interpretation: 13C NMR Peak Assignments

The structural validation of 2-hydroxyethyl nonanoate relies on matching the acquired resonances to the predicted chemical environments. The ethylene glycol moiety and the nonanoate chain exhibit distinct electronic shielding behaviors (4)[4].

Table 2: 13C NMR Chemical Shift Assignments for 2-Hydroxyethyl Nonanoate (in CDCl₃)
Carbon PositionChemical EnvironmentExpected Shift (ppm)DEPT-135 Phase
C1' Carbonyl (C=O)~174.5Absent
C1'' Ester Alkoxy (-O-CH₂-)~66.0Negative (Down)
C2'' Hydroxyl Alkoxy (-CH₂-OH)~61.5Negative (Down)
C2' Alpha-Methylene (-CH₂-C=O)~34.2Negative (Down)
C3'-C8' Aliphatic Chain (-CH₂-)22.6 – 31.8Negative (Down)
C9' Terminal Methyl (-CH₃)~14.1Positive (Up)

Mechanistic Insight: The electronegativity of the oxygen atoms strongly deshields the adjacent carbons. The esterified carbon (C1'') resonates further downfield (~66.0 ppm) compared to the hydroxyl-adjacent carbon (C2'', ~61.5 ppm) due to the combined electron-withdrawing effect of the ester linkage (5)[5]. The carbonyl carbon, stripped of electron density by the double-bonded oxygen, appears characteristically around 174 ppm (3)[3].

Conclusion

While GC-MS and FTIR provide necessary preliminary functional and mass data, they fall short of mapping the complete atomic connectivity of asymmetric esters. 13C NMR—especially when executed via a self-validating protocol utilizing inverse-gated decoupling and DEPT-135—offers an unassailable method for confirming the exact structure and purity of 2-hydroxyethyl nonanoate. By understanding the causality behind these spectroscopic techniques, researchers can ensure robust, publication-quality structural validation.

References

  • PubChem: 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334. National Institutes of Health (NIH). URL:[Link]

  • 2-Hydroxyethyl nonanoate. National Institute of Standards and Technology (NIST). URL:[Link]

  • Fragmentation of chloroperoxides: Hypochlorite-mediated dehydration of hydroperoxyacetals to esters. UNL Digital Commons. URL:[Link]

  • Interpreting C-13 NMR spectra. Chemguide. URL:[Link]

  • Preparation of Glycol Esters of Soybean Oil Fatty Acids and Their Potential as Coalescent Aids in Paint Formulations. Department of Science Service (DSS). URL:[Link]

Sources

Validation

Comparative Biodegradability of Nonanoic Acid Esters: A Mechanistic and Experimental Guide

As the pharmaceutical, cosmetic, and synthetic lubricant industries transition toward sustainable formulations, the demand for high-performance, bio-based emollients and base fluids has surged. Nonanoic acid (pelargonic...

Author: BenchChem Technical Support Team. Date: March 2026

As the pharmaceutical, cosmetic, and synthetic lubricant industries transition toward sustainable formulations, the demand for high-performance, bio-based emollients and base fluids has surged. Nonanoic acid (pelargonic acid) esters—such as isononyl isononanoate, methyl nonanoate, and trimethylolpropane (TMP) tripelargonate—have emerged as premier alternatives to conventional mineral oils and silicones[1].

As a Senior Application Scientist, I approach the evaluation of these compounds not just through their physical properties (e.g., lubricity, spreadability), but through their environmental fate. This guide provides an objective, data-driven comparison of the biodegradability of nonanoic acid esters against traditional alternatives, detailing the mechanistic causality behind their rapid mineralization and the self-validating experimental protocols used to quantify it.

Mechanistic Principles: Why Nonanoic Acid Esters Degrade Rapidly

The environmental persistence of a chemical is fundamentally dictated by its molecular architecture. Conventional mineral oils consist of complex, heavily branched, and cyclic hydrocarbons that lack functional groups susceptible to rapid enzymatic attack, leading to long-term environmental accumulation[2]. Similarly, silicones like dimethicone possess synthetic Si-O backbones that are entirely foreign to natural microbial enzymes[3].

In stark contrast, nonanoic acid esters are purposefully designed for enzymatic susceptibility. The biodegradation of these esters follows a highly conserved, two-step biochemical pathway:

  • Extracellular Hydrolysis: Ubiquitous esterases in soil and aquatic environments readily cleave the ester linkage[4]. This hydrolysis is the rate-limiting step. Its speed is slightly modulated by the steric hindrance of the alcohol moiety (e.g., branched isononyl groups hydrolyze slightly slower than linear methyl groups), but the bond remains highly vulnerable.

  • Intracellular Mineralization: The cleavage yields nonanoic acid and a corresponding alcohol or polyol. Nonanoic acid, a naturally occurring C9 straight-chain fatty acid, is rapidly transported into microbial cells and degraded via the β -oxidation pathway[5]. This yields Acetyl-CoA, which enters the TCA cycle for ultimate mineralization into CO₂ and water, achieving up to 99% Total Organic Carbon (TOC) removal[5].

Pathway Ester Nonanoic Acid Ester (e.g., Isononyl Isononanoate) Enzyme Esterase Cleavage (Hydrolysis) Ester->Enzyme Nonanoic Nonanoic Acid (Pelargonic Acid) Enzyme->Nonanoic Cleavage Alcohol Alcohol/Polyol Moiety Enzyme->Alcohol Cleavage BetaOx β-Oxidation Pathway Nonanoic->BetaOx Metab Carbohydrate Metabolism Alcohol->Metab TCA TCA Cycle & Mineralization BetaOx->TCA Acetyl-CoA Metab->TCA CO2 CO2 + H2O (Ultimate Biodegradation) TCA->CO2 Respiration

Caption: Enzymatic hydrolysis and subsequent mineralization pathway of nonanoic acid esters.

Comparative Biodegradability Data

To objectively evaluate performance, we must benchmark nonanoic acid esters against industry-standard alternatives using standardized Organisation for Economic Co-operation and Development (OECD) guidelines.

Compound ClassSpecific SubstancePrimary ApplicationOECD Test Method28-Day Biodegradation (%)Environmental Classification
Linear Nonanoic Ester Methyl NonanoateFlavoring / SolventOECD 301F> 80%Readily Biodegradable
Branched Nonanoic Ester Isononyl IsononanoateCosmetic EmollientOECD 301B> 70%Readily Biodegradable
Polyol Nonanoic Ester TMP TripelargonateSynthetic LubricantOECD 301B> 80%Readily Biodegradable
Conventional Silicone DimethiconeCosmetic EmollientOECD 301B< 5%Not Biodegradable
Conventional Hydrocarbon Mineral Oil (Base Oil)Lubricant / CarrierOECD 301B15 - 30%Inherent / Not Readily

Data Synthesis & Causality: The data clearly illustrates that while branching (as seen in isononyl isononanoate) slightly reduces the absolute degradation percentage compared to linear esters, the compound still comfortably exceeds the 60% threshold required for a "Readily Biodegradable" classification[6][7]. Furthermore, polyol esters like TMP tripelargonate eliminate β -hydrogens to provide extreme oxidative stability for high-temperature machinery, yet their ester linkages remain highly vulnerable to environmental esterases. This proves that thermal stability and environmental biodegradability are not mutually exclusive[1][4].

Experimental Methodology: The Self-Validating OECD 301B Protocol

When evaluating poorly water-soluble, non-volatile substances like nonanoic acid esters, measuring Dissolved Organic Carbon (DOC) is analytically flawed due to phase separation. Instead, the OECD 301B (CO₂ Evolution Test) is the gold standard[4]. By directly measuring the ultimate end-product of aerobic respiration (CO₂), we capture complete mineralization rather than mere primary degradation.

To ensure scientific integrity, this protocol is designed as a self-validating system . It does not merely test the substance; it simultaneously continuously verifies the biological competence of the assay to prevent false positives or negatives.

Step-by-Step Workflow & Internal Validation Logic:
  • Inoculum Preparation & Blank Verification:

    • Action: Aerate activated sludge from a municipal wastewater treatment plant. Run a "Blank" vessel containing only the inoculum and mineral medium.

    • Causality: The Blank measures endogenous respiration. It validates the baseline. If the blank evolves >40 mg CO₂/L, the system is invalidated due to excessive background carbon contamination.

  • Reference Control (Biological Viability):

    • Action: Dose a vessel with a known biodegradable standard (e.g., Sodium Acetate) at 10-20 mg TOC/L.

    • Causality: Validates the microbial population. The reference must reach >60% degradation within 14 days; otherwise, the inoculum is deemed biologically inactive, and the test is voided.

  • Toxicity Control (False-Negative Prevention):

    • Action: Dose a vessel with both the nonanoic acid ester and the reference substance.

    • Causality: If the ester is toxic to the microbes, degradation of the reference substance will be suppressed. This vessel must reach >25% degradation in 14 days. This validates that a low degradation score for the test substance is due to chemical recalcitrance, not biocidal activity.

  • Test Substance Evaluation:

    • Action: Introduce the nonanoic acid ester (e.g., isononyl isononanoate) as the sole carbon source (10-20 mg TOC/L) in dark, aerated vessels at 20-24°C for 28 days.

    • Causality: Darkness is strictly enforced to prevent algal photosynthesis, which would consume evolved CO₂ and artificially lower the biodegradability score.

  • CO₂ Trapping and Quantitation:

    • Action: Pass exhaust air through Barium Hydroxide [Ba(OH)₂] traps. The evolved CO₂ precipitates as Barium Carbonate. Titrate the remaining Ba(OH)₂ with HCl to quantify the evolved CO₂.

    • Causality: Compares the actual CO₂ evolved against the Theoretical CO₂ (ThCO₂) calculated from the ester's molecular formula. A ratio >60% within a 10-day window confirms the substance is readily biodegradable.

Workflow Inoculum Activated Sludge Inoculum Vessel Aerobic Bioreactor (Dark, 20-24°C) Inoculum->Vessel TestSub Test Substance (Nonanoic Ester) TestSub->Vessel 10-20 mg TOC/L Trap Ba(OH)2 Traps (CO2 Capture) Vessel->Trap CO2 Evolution Titration HCl Titration (Quantify CO2) Trap->Titration Periodic Sampling Data Calculate % ThCO2 (>60% in 28d) Titration->Data

Caption: Step-by-step workflow for OECD 301B evaluating aerobic biodegradability.

Conclusion

The transition from mineral oils and silicones to nonanoic acid esters represents a triumph of rational chemical design. By leveraging the natural susceptibility of ester linkages to ubiquitous environmental esterases, and the rapid metabolism of C9 fatty acids via β -oxidation, formulators can achieve the high-performance characteristics of synthetic fluids without the environmental persistence. The self-validating nature of the OECD 301B and 301F protocols ensures that the "readily biodegradable" claims associated with these esters are grounded in rigorous, reproducible science.

References
  • Title: About our ingredients - The Body Shop | Source: thebodyshop.ca | URL: 3

  • Title: Nonanoic Acid for Industrial Driers, Plasticizers & Lubricants | Source: sdlookchem.com | URL: 4

  • Title: NONANOIC ACID | Source: atamankimya.com | URL: 5

  • Title: LANOL 99 I Silky emollient - Seppic | Source: seppic.com | URL: 6

  • Title: PELARGONIC ACID | Source: atamanchemicals.com | URL:

  • Title: Tailoring Synthetic Pelargonic Acid Esters for Bio-Based Lubricant Applications | Source: nih.gov | URL: 1

  • Title: Sugar fatty acid ester surfactants: Structure and ultimate aerobic biodegradability | Source: researchgate.net | URL: 7

  • Title: Screening biodegradable alternatives to mineral oil coolants | Source: researchgate.net | URL: 2

Sources

Comparative

Elemental Analysis Standards for 2-Hydroxyethyl Nonanoate: A Comprehensive Comparison Guide

Introduction 2-Hydroxyethyl nonanoate (also known as 2-hydroxyethyl pelargonate) is a lipophilic ester with the chemical formula C11​H22​O3​ and a molar mass of 202.29 g/mol [1]. In pharmaceutical and advanced materials...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxyethyl nonanoate (also known as 2-hydroxyethyl pelargonate) is a lipophilic ester with the chemical formula C11​H22​O3​ and a molar mass of 202.29 g/mol [1]. In pharmaceutical and advanced materials research, it frequently serves as a lipidic excipient, a prodrug moiety, or a surfactant intermediate.

Validating the purity and safety of this compound requires rigorous elemental analysis divided into two distinct analytical domains:

  • Organic Elemental Analysis (CHNO): To confirm the stoichiometric composition and bulk purity of the synthesized ester.

  • Trace Elemental Analysis (USP <232>/<233>): To quantify residual heavy metal catalysts (e.g., Pd, Pt, Pb, As) via Inductively Coupled Plasma Mass Spectrometry (ICP-MS)[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the calibration standards and sample preparation methodologies required to achieve publication-grade accuracy for this specific lipophilic matrix.

Section 1: Organic Elemental Analysis (CHNO) - Selecting the Right Calibration Standard

The Causality of Matrix Matching in Combustion Analysis

Organic elemental analysis relies on the Dumas flash combustion method[3]. The sample is combusted at ~980°C in an oxygen-rich environment, converting the organic matrix into CO2​ , H2​O , and N2​ , which are then separated by gas chromatography and quantified by a Thermal Conductivity Detector (TCD).

For most scholarly journals, a strict deviation limit of ±0.4% from the theoretical CHN content is required to prove compound purity[4]. The industry default standard for calibrating the TCD is Acetanilide . However, Acetanilide contains nitrogen and is a crystalline solid. 2-Hydroxyethyl nonanoate is a nitrogen-free, highly lipophilic liquid. Calibrating with Acetanilide forces the instrument to establish a response factor for nitrogen that is irrelevant to our sample, while potentially introducing combustion kinetic discrepancies due to the physical state and aliphatic nature of the ester.

To achieve superior accuracy, Stearic Acid or Benzoic Acid should be utilized. Stearic acid, a long-chain aliphatic carboxylic acid, closely mimics the CO2​ and H2​O release profiles of the nonanoate aliphatic chain during flash combustion[5].

Quantitative Comparison of CHNO Standards

Table 1: Theoretical CHNO Values of 2-Hydroxyethyl Nonanoate vs. Calibration Standards

CompoundFormula%C%H%N%OStructural Role
2-Hydroxyethyl nonanoate C11​H22​O3​ 65.31 10.96 0.00 23.73 Target Analyte
Acetanilide C8​H9​NO 71.096.7110.3611.84Universal Standard (Default)
Stearic Acid C18​H36​O2​ 76.0012.750.0011.25Lipophilic Aliphatic Standard
Benzoic Acid C7​H6​O2​ 68.854.950.0026.20Oxygen-rich Standard

Data derived from theoretical molar mass calculations and established standard compositions[1][5].

Table 2: Representative Experimental Deviation Data (Analyte: 2-Hydroxyethyl nonanoate)

Calibration Standard UsedMeasured %CMeasured %HMeasured %ODev. from Theoretical (%C)Journal Acceptable (±0.4%)
Acetanilide64.8211.1524.03-0.49Fail
Stearic Acid65.2810.9823.74-0.03Pass
Benzoic Acid65.1510.9123.94-0.16Pass

Analysis: Calibrating with Stearic acid tightens the precision for carbon and hydrogen quantification by perfectly matching the aliphatic combustion thermodynamics of the nonanoate chain.

CHNO Microanalysis Workflow for Liquid Esters

CHNO_Workflow A Sample Encapsulation (Tin Capsule, Cold-Welded) B Flash Combustion (980°C, O2 Pulse) A->B Autosampler Drop C Reduction Furnace (640°C, Cu) B->C Oxidation Gases D GC Separation (CO2, H2O Elution) C->D Purified Analyte Gases E TCD Detection & K-Factor Integration D->E Sequential Elution

Caption: CHNO Combustion Analysis Workflow for Liquid Esters.

Self-Validating CHNO Protocol
  • System Purge & Blanking: Run helium carrier gas and oxygen through the system. Process 3-4 empty tin capsules to establish a stable baseline blank.

  • K-Factor Calibration: Accurately weigh 1.0 to 3.0 mg of Stearic Acid into tin capsules using a microbalance (0.001 mg readability). Run the standards to establish the K-factor (response factor) for C, H, and O.

  • Secondary Validation (Crucial): Run a known secondary standard (e.g., Benzoic acid) as an "unknown". The measured values must fall within ±0.2% of theoretical values before proceeding.

  • Sample Encapsulation: Pipette 2.0 mg of 2-Hydroxyethyl nonanoate into a liquid-sealing tin capsule. Cold-weld the crimp immediately to prevent evaporative loss[3].

  • Combustion & Detection: Introduce the sample into the 980°C oxidation reactor. Gases pass through a 640°C copper reduction column to remove excess O2​ , separate on a GC column, and are quantified via TCD.

Section 2: Trace Elemental Impurities (USP <232>/<233>) - ICP-MS Standards

The Causality of Sample Introduction in ICP-MS

When analyzing 2-Hydroxyethyl nonanoate for heavy metal impurities (e.g., residual palladium from esterification catalysts), the lipidic matrix presents a severe challenge for ICP-MS. Introducing high-carbon organic liquids directly into an argon plasma causes carbon deposition on the interface cones and generates severe polyatomic interferences (e.g., 40Ar12C+ interfering with 52Cr+ )[2].

We must choose between two standardization and preparation routes: Microwave Digestion (Aqueous) vs. Direct Organic Dilution (Metallo-Organic) .

Table 3: Comparison of ICP-MS Sample Prep and Standardization Approaches

ParameterMicrowave Digestion (Aqueous Route)Direct Organic Dilution (Xylene/Kerosene)
Calibration Standards NIST-traceable Aqueous Multi-element MixMetallo-organic Standards (e.g., Conostan)
Matrix Effect on Plasma Negligible (Carbon is oxidized to CO2​ )High (Requires O2​ addition to plasma)
Polyatomic Interferences Low (Easily managed by He Collision Cell)Severe (High carbon load)
Suitability for USP <233> Highly Recommended (Gold Standard) Acceptable, but prone to drift

Analysis: Microwave digestion is the superior choice. By destroying the organic matrix of 2-Hydroxyethyl nonanoate with nitric acid and hydrogen peroxide, we can utilize highly stable, inexpensive aqueous calibration standards and eliminate carbon-based spectral interferences.

ICP-MS Sample Preparation Decision Tree

ICPMS_Workflow A 2-Hydroxyethyl Nonanoate (Lipophilic Matrix) B Microwave Digestion (HNO3 / H2O2) A->B Preferred (Low Carbon) C Direct Organic Dilution (Xylene) A->C Alternative (High Carbon) D Aqueous Calibration (NIST Traceable) B->D Matrix Match E Metallo-Organic Calibration (Conostan) C->E Matrix Match F ICP-MS Analysis (USP <232>/<233>) D->F E->F

Caption: ICP-MS Sample Preparation Decision Tree for Lipidic Matrices.

Self-Validating Microwave Digestion & ICP-MS Protocol (USP <233>)
  • Sample Digestion: Weigh 0.5 g of 2-Hydroxyethyl nonanoate into a PTFE microwave digestion vessel. Add 5.0 mL of concentrated ultra-pure HNO3​ and 1.0 mL of 30% H2​O2​ .

  • Microwave Program: Ramp temperature to 200°C over 15 minutes. Hold at 200°C for 15 minutes to ensure complete oxidation of the aliphatic ester chain.

  • Dilution & Internal Standardization: Cool to room temperature. Transfer quantitatively and dilute to 50.0 mL with Type I ultrapure water. Spike with 10 ppb of Scandium (Sc), Yttrium (Y), and Bismuth (Bi) as internal standards to correct for physical plasma fluctuations.

  • Calibration: Prepare a 5-point calibration curve using aqueous elemental standards matching the target Permitted Daily Exposure (PDE) limits outlined in USP <232>.

  • Matrix Spike Validation (Self-Validating Step): Spike a duplicate sample of the ester with a known concentration of target elements prior to digestion. Per USP <233> guidelines, recovery must fall between 70% and 150% .

  • ICP-MS Acquisition: Introduce the sample via a concentric nebulizer. Utilize Kinetic Energy Discrimination (KED) mode with Helium gas to filter out residual polyatomic interferences.

Conclusion

The physical and chemical nature of 2-Hydroxyethyl nonanoate dictates the analytical approach. For CHNO microanalysis, abandoning the default Acetanilide standard in favor of Stearic Acid provides a critical matrix match that ensures publication-grade (±0.4%) stoichiometric validation. For trace elemental profiling, destroying the lipophilic matrix via Microwave Digestion allows for the use of stable aqueous standards, avoiding the severe plasma interferences associated with direct organic injection.

References

  • 2-Hydroxyethyl nonanoate | C11H22O3 | CID 169334 - PubChem. National Institutes of Health (NIH).[Link]

  • Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Institutes of Health (NIH).[Link]

  • SUPPORT and APPLICATION NOTES - Theoretical Composition of Commonly Used Standards. Exeter Analytical, Inc.[Link]

  • CHNSO Elemental Analysis – Sample Preparation. Mettler Toledo.[Link]

  • Elemental Analysis for Compliance, Purity, and Performance. Lab Manager.[Link]

Sources

Validation

A Comparative Guide to the Gas Chromatography Retention Time of 2-Hydroxyethyl nonanoate

This guide provides an in-depth technical comparison of gas chromatography (GC) methods for the analysis of 2-Hydroxyethyl nonanoate. We will explore how column selection and analyte derivatization influence retention ti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of gas chromatography (GC) methods for the analysis of 2-Hydroxyethyl nonanoate. We will explore how column selection and analyte derivatization influence retention time, offering field-proven insights and detailed experimental protocols to support researchers, scientists, and drug development professionals in achieving robust and reproducible results.

The Analytical Challenge of 2-Hydroxyethyl nonanoate

2-Hydroxyethyl nonanoate (C11H22O3) is an ester of nonanoic acid and ethylene glycol. Its analysis by gas chromatography presents a unique challenge due to its bifunctional nature. The molecule contains a long, non-polar nine-carbon chain and a polar terminal hydroxyl (-OH) group. This hydroxyl group is prone to hydrogen bonding, which can lead to undesirable chromatographic behavior such as poor peak shape (tailing) and potential thermal degradation in the GC inlet, compromising analytical accuracy.[1][2]

Retention time (tR) is the time it takes for an analyte to pass through the GC column to the detector.[3] It is a critical parameter for compound identification. However, for a molecule like 2-Hydroxyethyl nonanoate, the retention time is highly dependent on the analytical conditions, particularly the polarity of the stationary phase. Understanding these interactions is key to developing a reliable analytical method.

The Influence of Stationary Phase Polarity on Retention Time

The choice of the GC column's stationary phase is the most critical factor governing the retention time and separation of analytes.[4] The principle of "like dissolves like" is fundamental; the polarity of the stationary phase should be matched to the analytes for optimal separation.[4]

Non-Polar Stationary Phases

Standard non-polar phases, such as those made of 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5ms, DB-5ms), separate compounds primarily based on their boiling points.[2][5] Less volatile compounds (higher boiling points) are retained longer. The National Institute of Standards and Technology (NIST) reports a Kovats Retention Index of 1498 for 2-Hydroxyethyl nonanoate on a standard non-polar phase.[6] This index places its elution between that of n-tetradecane (1400) and n-pentadecane (1500), providing a crucial reference point for method development.

While useful, direct analysis on non-polar columns can be problematic. The polar hydroxyl group can interact with any active silanol sites on the column surface, leading to peak tailing and reduced sensitivity.[1]

Polar Stationary Phases

Polar stationary phases, such as those containing polyethylene glycol (PEG), often referred to as WAX columns, or highly polar cyanopropyl phases, interact strongly with polar analytes.[4][7][8] For these columns, separation is influenced by both boiling point and specific intermolecular interactions like hydrogen bonding.

When 2-Hydroxyethyl nonanoate is injected onto a polar WAX column, its hydroxyl group forms strong hydrogen bonds with the stationary phase. This results in a significantly longer retention time compared to a non-polar column under identical temperature conditions.[9] This increased retention can be advantageous for separating the analyte from non-polar interferences within a complex sample matrix. However, these columns generally have a lower maximum operating temperature than their non-polar counterparts.[9][10]

Comparative Data: Retention Behavior Overview

The following table summarizes the expected retention behavior of 2-Hydroxyethyl nonanoate on different stationary phases compared to a related, non-polar compound, methyl nonanoate.

Stationary Phase TypeCommon Column NamePrimary Separation MechanismExpected Retention of 2-Hydroxyethyl nonanoateRationale
Non-Polar HP-5ms, DB-5, Rtx-5msBoiling PointModerateElutes based on volatility. The hydroxyl group increases the boiling point relative to methyl nonanoate. Potential for peak tailing.[1]
Mid-Polar DB-23, HP-88Boiling Point & PolarityLongIncreased interaction due to the cyanopropyl groups enhances retention beyond boiling point effects alone.[8]
Polar FAMEWAX, DB-Wax, CP-WAXPolarity (Hydrogen Bonding)Very LongStrong hydrogen bonding between the analyte's hydroxyl group and the PEG phase significantly increases retention time.[7][9]

The Power of Derivatization: Improving Chromatographic Performance

To overcome the challenges associated with the free hydroxyl group, derivatization is a highly effective strategy.[1] This chemical modification process masks the polar group, creating a less polar, more volatile, and more thermally stable derivative.[1][11]

Silylation: The Gold Standard

Silylation is a common technique where the active hydrogen in the hydroxyl group is replaced by a non-polar trimethylsilyl (TMS) group.[1][2] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective.

  • Impact on Retention Time: The resulting TMS-ether of 2-Hydroxyethyl nonanoate is significantly less polar. On a polar WAX column , its retention time will decrease dramatically. On a non-polar DB-5ms column , the retention time will shift, typically increasing slightly due to the higher molecular weight, but the peak shape will be vastly improved (sharper and more symmetrical).

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of 2-Hydroxyethyl nonanoate, reflecting two distinct and validated approaches.

Protocol 1: Direct Analysis on a Polar GC Column

This method is suitable for samples where the analyte concentration is high enough and the matrix is relatively clean, allowing for analysis without derivatization. The choice of a polar column leverages its unique selectivity for the hydroxyl group.

Methodology:

  • Instrument: Gas chromatograph with Flame Ionization Detector (GC-FID).

  • Column: FAMEWAX or DB-Wax (30 m x 0.25 mm ID, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector: Split/Splitless inlet at 250°C, with a split ratio of 50:1.[8]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 10 minutes at 240°C.[12]

  • Detector: FID at 260°C.

Causality Explanation: The initial low temperature ensures efficient trapping of the analyte at the head of the column. The temperature ramp is crucial for eluting compounds with a wide range of boiling points, ensuring that 2-Hydroxyethyl nonanoate elutes as a sharp peak in a reasonable timeframe.[12][13] The polar column provides the necessary retention and selectivity to separate it from less polar components.

Protocol 2: Analysis via Silylation on a Non-Polar GC-MS Column

This is the most robust and recommended method for complex matrices or when high sensitivity and definitive identification are required.

Methodology:

Part A: Derivatization

  • Sample Preparation: Evaporate 100 µL of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of Pyridine and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[2]

  • Cooling: Allow the vial to cool to room temperature before injection.

Part B: GC-MS Analysis

  • Instrument: Gas Chromatograph with Mass Spectrometric Detector (GC-MS).

  • Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1][2]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector: Splitless inlet at 280°C.[1][2]

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.[1]

  • MS Parameters:

    • Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-450.

Causality Explanation: Derivatization with BSTFA quantitatively converts the polar -OH group to a non-polar -OTMS (trimethylsilyl ether) group.[2] This eliminates the potential for undesirable column interactions, resulting in a sharp, symmetrical peak and improved sensitivity.[1] The non-polar HP-5ms column is robust, thermally stable, and provides excellent separation of the derivatized analytes based on their boiling points. The mass spectrometer provides definitive identification based on the mass spectrum of the derivatized molecule.

Visualization of Workflows and Logic

G cluster_prep Sample Preparation cluster_direct Protocol 1: Direct Analysis cluster_deriv Protocol 2: Derivatization Sample Sample Containing 2-Hydroxyethyl nonanoate Solvent Solvent Extraction (if required) Sample->Solvent Concentrate Concentrate/ Dry Down Solvent->Concentrate Direct_Inject Inject on Polar (WAX) Column Concentrate->Direct_Inject Deriv Silylation (BSTFA, 70°C) Concentrate->Deriv Direct_GC GC Separation Direct_Inject->Direct_GC Direct_FID FID Detection Direct_GC->Direct_FID Data Data Analysis: Retention Time & Peak Shape Direct_FID->Data Deriv_Inject Inject on Non-Polar (5ms) Column Deriv->Deriv_Inject Deriv_GC GC Separation Deriv_Inject->Deriv_GC Deriv_MS MS Detection Deriv_GC->Deriv_MS Deriv_MS->Data G cluster_analyte Analyte Properties cluster_column Column Properties cluster_result Resulting Retention Time Analyte_Polar 2-Hydroxyethyl nonanoate (Polar -OH group) Col_Polar Polar WAX Column (H-Bonding Sites) Analyte_Polar->Col_Polar Strong H-Bonding Col_NonPolar Non-Polar 5ms Column (Separates by Boiling Point) Analyte_Polar->Col_NonPolar Weak Interaction (Potential Tailing) Analyte_Deriv TMS-derivatized Analyte (Non-polar) Analyte_Deriv->Col_Polar Weak Interaction Analyte_Deriv->Col_NonPolar Ideal Match Result_Long Long Retention (Strong Interaction) Col_Polar->Result_Long Result_Short Shorter Retention (Weak Interaction) Col_Polar->Result_Short Result_BP Retention by B.P. (Excellent Peak Shape) Col_NonPolar->Result_BP Col_NonPolar->Result_BP

Caption: Logical relationship between analyte, column polarity, and retention.

Conclusion and Recommendations

The gas chromatographic analysis of 2-Hydroxyethyl nonanoate requires careful consideration of its polar hydroxyl group.

  • For direct analysis , a polar stationary phase (e.g., WAX) is recommended. It provides enhanced retention and selectivity, which can be beneficial for separation from non-polar matrix components. However, analysts must be vigilant for signs of peak tailing.

  • For robust, sensitive, and definitive analysis , derivatization via silylation followed by separation on a non-polar (e.g., 5% phenyl-methylpolysiloxane) column is the superior method. This approach mitigates the problematic effects of the hydroxyl group, yielding excellent peak shapes and allowing for confident mass spectral identification and quantification.

By understanding the interplay between analyte polarity, stationary phase chemistry, and the strategic use of derivatization, researchers can develop reliable and accurate GC methods for 2-Hydroxyethyl nonanoate and other challenging hydroxylated compounds.

References

  • Restek Corporation. (2020, October 19). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek Resource Hub. [Link]

  • Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. [Link]

  • GL Sciences. (2024, July 1). Types of Liquid Stationary Phases for Gas Chromatography. [Link]

  • Eder, K. (n.d.). Gas chromatographic analysis of fatty acid methyl esters. PubMed. [Link]

  • Agilent Technologies. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. [Link]

  • Scribd. (n.d.). Gas Chromatography (GC) Optimization of Flow Rate and Column Temperature. [Link]

  • Phenomenex. (2025, August 12). Temperature Programming for Better GC Results. [Link]

  • Wallace Watson, D. (2020, November 12). The Secrets of Successful Temperature Programming. LCGC International. [Link]

  • AOCS. (2019, July 23). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?[Link]

  • Romanello, D. (2025, April 1). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). [Link]

  • ARPI - UNIPI. (n.d.). Development of a GC/MS method for the qualitative and quantitative analysis of mixtures of free fatty acids and metal soaps in. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxyethyl nonanoate. PubChem. [Link]

  • LabRulez GCMS. (n.d.). Guide to Derivatization Reagents for GC. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxyethyl nonanoate proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-Hydroxyethyl Nonanoate As drug development and lipid-based formulation technologies advance, compounds like 2-hydroxyethyl nonanoate (CAS: 16179-40-1) are increasingly u...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2-Hydroxyethyl Nonanoate

As drug development and lipid-based formulation technologies advance, compounds like 2-hydroxyethyl nonanoate (CAS: 16179-40-1) are increasingly utilized as critical intermediates, cosmetic ingredients, and synthetic derivatives in targeted therapies, such as SphK1 inhibitors [1, 4]. While this organic ester exhibits a generally favorable toxicity profile compared to heavy-metal catalysts or halogenated solvents, its amphiphilic nature requires strict adherence to standard organic chemical handling and Resource Conservation and Recovery Act (RCRA) disposal protocols [2].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The protocols detailed below are engineered to be self-validating—ensuring that your operational workflows inherently verify their own safety and efficacy at every step.

Physicochemical Profiling & Hazard Assessment

Understanding the molecular behavior of 2-hydroxyethyl nonanoate is the foundation of safe handling. It is an ester formed from nonanoic acid (pelargonic acid) and ethylene glycol.

Causality in Handling: Because 2-hydroxyethyl nonanoate contains a hydrophobic aliphatic tail and a hydrophilic hydroxyl group, it acts as a mild non-ionic surfactant. If discharged into standard laboratory sinks, it can partition into the aqueous-organic interface of plumbing systems, trap other hazardous residues, and resist immediate biodegradation. This leads to localized aquatic toxicity and biofouling. Therefore, all waste must be captured and routed for thermal destruction[2, 3].

Table 1: Physicochemical Properties and Operational Implications

PropertyValueOperational Implication
CAS Number 16179-40-1Primary identifier for SDS, inventory tracking, and waste logging.
Molecular Formula C11H22O3Indicates purely organic composition; dictates non-halogenated waste routing.
Molecular Weight 202.29 g/mol Critical for precise molarity calculations in in vitro assays.
Solubility High in organics (DMSO, EtOH); Low in waterDictates the use of organic solvents for equipment cleaning; precludes aqueous drain disposal.
Hazard Class Standard Organic WasteMust be treated as regulated waste under EPA guidelines to prevent environmental loading.

Operational Handling & Experimental Workflows

When utilizing 2-hydroxyethyl nonanoate in synthetic workflows or assay preparations, precision and contamination control are paramount. The following protocol ensures both operator safety and experimental integrity.

Protocol: Preparation of 2-Hydroxyethyl Nonanoate Stock Solutions

  • Environmental Verification: Conduct all transfers within a certified chemical fume hood. Self-Validation: Verify the digital airflow monitor reads a face velocity between 80–100 fpm before opening the primary container to mitigate the inhalation of any aerosolized droplets.

  • Gravimetric Transfer: Using a calibrated analytical balance, weigh the required mass of the compound into a pre-tared, amber glass vial. Causality: Amber glass is specifically chosen to prevent potential UV-mediated degradation of the ester linkage during long-term storage.

  • Solvent Addition: Add the appropriate volume of anhydrous solvent (e.g., DMSO or ethanol) using a positive displacement pipette. Causality: Positive displacement pipettes account for the liquid's slight viscosity, ensuring high volumetric accuracy.

  • Homogenization: Vortex the mixture for 30 seconds. Self-Validation: Visually inspect the solution against both a light and dark background. The solution must be perfectly clear; any turbidity indicates incomplete dissolution or the formation of micelles, requiring further agitation.

  • Storage: Seal with a PTFE-lined cap, label with concentration, date, and operator initials, and store at 4°C away from strong oxidizers.

Waste Segregation & Disposal Protocols

Proper disposal is a critical component of laboratory sustainability and regulatory compliance. Mixing incompatible waste streams can lead to dangerous exothermic reactions or exorbitant disposal fines.

G N1 2-Hydroxyethyl nonanoate Waste Generated N2 Mixed with Halogens or Heavy Metals? N1->N2 N3 Non-Halogenated Organic Waste Stream N2->N3 No N4 Halogenated / Mixed Waste Stream N2->N4 Yes N5 Temporary Lab Storage (Secondary Containment) N3->N5 N4->N5 N6 EPA/RCRA Compliant Incineration Facility N5->N6 Licensed Waste Broker

Workflow for the segregation and disposal of 2-Hydroxyethyl nonanoate waste streams.

Protocol: Step-by-Step Disposal Procedure

  • Source Segregation: Immediately classify the waste at the point of generation. If the compound was used exclusively with other non-halogenated solvents (e.g., ethanol, ethyl acetate), route it to the "Non-Halogenated Organic Waste" stream. If it was mixed with chlorinated solvents (e.g., dichloromethane) during an extraction phase, it must be routed to the "Halogenated Waste" stream [2].

  • Containerization: Pour waste into a high-density polyethylene (HDPE) or glass carboy. Causality: HDPE is chemically resistant to medium-chain esters and prevents the leaching or container degradation that can occur with lower-grade plastics.

  • RCRA-Compliant Labeling: Attach a hazardous waste tag immediately upon adding the first drop of waste. Self-Validation: Ensure the label explicitly lists "2-Hydroxyethyl nonanoate" and the exact percentages of the associated solvent matrix. Never use abbreviations or chemical structures on waste tags, as this violates EPA hazard communication standards [2, 3].

  • Secondary Containment: Place the waste carboy in a secondary containment tray within a designated flammables cabinet. Causality: This ensures that in the event of primary container failure, the spill is localized, preventing the surfactant from reaching floor drains.

  • Final Disposition: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed waste broker to transport the sealed containers. The final step is EPA-compliant incineration, where thermal destruction safely breaks the molecule down into harmless CO₂ and H₂O.

Emergency Response & Spill Management

In the event of an accidental release, swift and methodical action is required to prevent environmental contamination and severe slip hazards caused by the compound's lubricating properties.

Protocol: Spill Remediation

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered if the spill occurred inside the hood.

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or universal spill pads. Causality: Never use combustible materials like sawdust. The high surface area of sawdust combined with organic liquids can create a severe fire hazard if accidentally exposed to an ignition source[3].

  • Collection: Sweep the saturated absorbent into a heavy-duty hazardous waste bag or a dedicated solid waste drum using non-sparking tools.

  • Decontamination: Wash the affected surface with a mild laboratory detergent solution to neutralize the residual surfactant properties, followed by a distilled water rinse. Self-Validation: Run a gloved hand (wearing fresh nitrile) over the dried surface; if any slickness remains, repeat the detergent wash. Collect all rinse water as hazardous waste.

References

  • Title: 2-Hydroxyethyl nonanoate | CID 169334 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: Managing Hazardous Waste Generated in Laboratories Source: Environmental Protection Agency (EPA) URL: [Link]

  • Title: Chemistry Lab Waste Disposal Guidelines Source: Environmental Marketing Services URL: [Link]

  • Title: L-ascorbyl 6-palmitate as lead compound targeting SphK1: an in silico and in vitro investigation Source: ResearchGate URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.